Undecyl hydrogen phthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-undecoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZKHBNCZSWFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199570 | |
| Record name | Undecyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51622-03-8 | |
| Record name | Monoundecyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51622-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051622038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Undecyl Hydrogen Phthalate: Structure, Properties, and Analytical Considerations
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of undecyl hydrogen phthalate, a monoester of phthalic acid. While its diester counterpart, diundecyl phthalate, is a well-known plasticizer, this compound holds significant relevance primarily as a key metabolite in toxicological and environmental studies. For researchers, scientists, and drug development professionals, understanding the distinct chemical properties, synthesis, and analytical methodologies for this monoester is critical for accurate biomonitoring and safety assessment of phthalate exposure. This document delineates its molecular structure, summarizes its physicochemical properties, proposes robust protocols for its synthesis and analysis, and discusses its toxicological importance as a potential endocrine disruptor.
Introduction: Contextualizing this compound
The Phthalate Ester Family
Phthalate esters, or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2] Their applications are ubiquitous, ranging from electrical wiring and building materials to consumer goods and personal care products.[2][3] Structurally, they are diesters of phthalic acid, formed by reacting phthalic anhydride with various alcohols.[2]
The Critical Distinction: Monoesters vs. Diesters
Within the body, phthalate diesters are not inert. They are metabolized by lipases, primarily into their corresponding monoester derivatives.[3] These monoesters, such as this compound, are often the biologically active molecules responsible for the observed toxicological effects, including endocrine disruption.[3][4] Therefore, while diundecyl phthalate (DUP) is the commercial product, its metabolite, this compound (MUP), is the primary analyte of interest in human exposure and toxicological studies. This guide focuses specifically on this critical monoester metabolite.
Significance in Research and Development
The study of this compound is paramount for several reasons:
-
Biomarker of Exposure: Measuring MUP levels in biological matrices (e.g., urine) provides a direct and accurate assessment of exposure to the parent compound, DUP.
-
Toxicological Assessment: As the active metabolite, understanding the interaction of MUP with biological systems is key to elucidating the mechanisms of phthalate toxicity.
-
Regulatory Science: Accurate analytical standards and methods for MUP are essential for regulatory bodies to establish safety limits and monitor compliance for phthalate use in consumer products.
Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
This compound consists of a benzene ring with two adjacent carboxylic acid groups. One of these groups is esterified with an eleven-carbon alcohol (undecanol), while the other remains a free carboxylic acid. This structure imparts both lipophilic (the undecyl chain) and hydrophilic (the carboxylic acid) characteristics, making it an amphiphilic molecule.
Its formal IUPAC name is 2-undecoxycarbonylbenzoic acid.[4]
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key computed and identifying properties of this compound. Experimental data for properties such as melting point and solubility are not widely available, reflecting its status as a metabolite rather than a commercial chemical.
| Property | Value | Source |
| IUPAC Name | 2-undecoxycarbonylbenzoic acid | PubChem[4] |
| Synonyms | Monoundecyl Phthalate, MUP | PubChem[4] |
| CAS Number | 51622-03-8 | PubChem[4] |
| Molecular Formula | C₁₉H₂₈O₄ | PubChem[4] |
| Molar Mass | 320.42 g/mol | (Calculated) |
| Physical State | Not available (Predicted solid or viscous oil) | - |
| Solubility | Not available (Predicted low solubility in water) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Purification
Expertise & Experience: The synthesis of a monoester from a cyclic anhydride requires careful control of stoichiometry and reaction conditions. The primary challenge is to prevent the reaction from proceeding to the more thermodynamically stable diester. By using a strict 1:1 molar ratio of phthalic anhydride to undecanol and maintaining a moderate temperature, we favor the initial ring-opening reaction to form the monoester-carboxylic acid. Running the reaction at a lower temperature slows the second esterification step, which has a higher activation energy, allowing for the isolation of the desired mono-product.
Proposed Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of phthalic anhydride in a minimal amount of a suitable inert solvent (e.g., toluene).
-
Alcohol Addition: Add 1.0 equivalent of 1-undecanol to the flask.
-
Catalysis (Optional): For enhanced reaction rates, a mild acid or base catalyst can be introduced. However, for controlled mono-esterification, a non-catalytic thermal reaction is often preferred.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of phthalic anhydride and the formation of the product.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then dissolved in a water-immiscible solvent like ethyl acetate and washed with a dilute aqueous acid (e.g., 1M HCl) and then with brine to remove any unreacted starting material and byproducts.
-
Purification: The final product is purified from the organic layer using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Trustworthiness: A robust analytical method must be self-validating. For quantitative analysis, especially in complex biological matrices, the use of an isotopically labeled internal standard (e.g., ¹³C- or D-labeled MUP) is crucial. This standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring that the analyte-to-internal standard ratio remains constant and provides a highly accurate and reproducible quantification.
Spectroscopic Identification
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key signals would include a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700-1725 cm⁻¹ (ester), another C=O stretch around 1680-1710 cm⁻¹ (carboxylic acid), C-O stretching, and aromatic C=C bending.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic aromatic protons (7.5-8.0 ppm), a triplet for the -O-CH₂- protons of the undecyl ester group (~4.3 ppm), aliphatic chain protons (0.8-1.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Would confirm the presence of two distinct carbonyl carbons (ester and acid), aromatic carbons, and the eleven carbons of the alkyl chain.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal, showing a prominent [M-H]⁻ ion. Fragmentation (MS/MS) would yield characteristic daughter ions corresponding to the loss of the undecyl chain or the carboxyl group.
Chromatographic Analysis
Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for separating and quantifying phthalate metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is required prior to GC analysis. Silylation (e.g., with BSTFA) converts the polar -COOH group into a nonpolar and more volatile trimethylsilyl (TMS) ester. GC-MS offers excellent separation and is a well-established method for phthalate analysis.[1][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for MUP analysis in biological fluids.[6] It allows for the direct injection of the polar analyte without derivatization, simplifying sample preparation and reducing analysis time. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity, minimizing interferences from complex matrices like urine or plasma.[6]
Protocol: Quantification of MUP in Urine via LC-MS/MS
-
Sample Preparation: To 100 µL of urine sample, add an internal standard solution (e.g., ¹³C₄-MUP).
-
Enzymatic Deconjugation: Add β-glucuronidase enzyme and an appropriate buffer (e.g., ammonium acetate). Incubate the mixture (e.g., at 37°C for 2 hours) to hydrolyze the glucuronidated MUP conjugates, releasing the free form for analysis. This step is critical as most metabolites are excreted in a conjugated form.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., mixed-mode anion exchange). Load the hydrolyzed sample, wash with a weak organic solvent to remove interferences, and elute the MUP with a stronger, acidified organic solvent (e.g., methanol with formic acid).
-
Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject the sample into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the analyte.
-
Detection: ESI in negative mode, monitoring specific MRM transitions for both the native MUP and its isotopically labeled internal standard.
-
Analytical Workflow for Biomonitoring
Caption: Analytical workflow for quantifying MUP in biological samples.
Toxicological Relevance and Applications
Endocrine Disrupting Potential
This compound is categorized as a potential endocrine-disrupting compound (EDC).[4] Monoalkyl phthalates are known to exert anti-androgenic effects and can interfere with the hormonal system. The study of MUP is therefore central to understanding the potential health risks associated with exposure to its parent DUP plasticizer.
Considerations for Safety Assessment
In the context of drug development and consumer product safety, the "metabolite-as-analyte" approach is fundamental. Regulatory submissions and safety dossiers often require data on the formation and potential toxicity of major human metabolites. Given that MUP is the primary active metabolite of DUP, any safety assessment of DUP-containing materials must include a thorough investigation of MUP's biological activity and a validated method for its detection.
Safety and Handling
-
General Precautions: As with any laboratory chemical, this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Potential Hazards: While specific toxicological data for MUP is limited, compounds of this class (phthalate monoesters) should be treated as potential skin and eye irritants and potential reproductive toxicants based on the broader class effects.[7][8] Avoid inhalation of dust or aerosols and direct contact with skin and eyes.
Conclusion
This compound, while not a commercial product itself, is a molecule of high scientific importance. It represents the critical analytical target and biologically active metabolite of the widely used plasticizer, diundecyl phthalate. For researchers in toxicology, environmental science, and drug safety, a nuanced understanding of its unique chemical properties, synthesis, and advanced analytical detection methods is indispensable. The protocols and insights provided in this guide serve as a foundational resource for professionals engaged in the study and regulation of phthalates, ensuring the scientific integrity and accuracy required for protecting human health.
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New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. MDPI. Available at: [Link]
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MATERIAL SAFETY DATA SHEET Potassium hydrogen phthalate. West Liberty University. Available at: [Link]
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An In-Depth Technical Guide to Undecyl Hydrogen Phthalate (CAS 51622-03-8)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl hydrogen phthalate (CAS 51622-03-8), a monoester of phthalic acid, is a molecule of increasing interest in the fields of toxicology, environmental science, and analytical chemistry. As the primary metabolite of the widely used plasticizer, diundecyl phthalate (DUP), its presence in biological and environmental matrices serves as a key biomarker of exposure. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, spectroscopic characterization, analytical methodologies, and toxicological profile. This document is intended to serve as a foundational resource for researchers and professionals requiring in-depth technical knowledge of this compound.
Introduction
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to their widespread use in consumer products, there is growing concern about their potential adverse health effects, as many are classified as endocrine-disrupting chemicals (EDCs). This compound, also known as monoundecyl phthalate (MUP), is the primary hydrolytic metabolite of diundecyl phthalate (DUP), a high molecular weight phthalate plasticizer. The study of this compound is crucial for understanding the metabolism, toxicokinetics, and biological effects of its parent compound. This guide offers a detailed exploration of the chemical and biological aspects of this compound, providing a valuable resource for its synthesis, analysis, and toxicological assessment.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51622-03-8 | [1] |
| Molecular Formula | C₁₉H₂₈O₄ | [2] |
| Molecular Weight | 320.42 g/mol | [2] |
| IUPAC Name | 2-(undecoxycarbonyl)benzoic acid | [1] |
| Boiling Point | 452.4 °C at 760 mmHg | [1] |
| Flash Point | 153.3 °C | [1] |
| Density | 1.05 g/cm³ | [1] |
| XLogP3 | 6.9 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct mono-esterification of phthalic anhydride with undecanol. This reaction is the first step in the two-stage synthesis of diundecyl phthalate and can be controlled to favor the formation of the monoester.[3]
Reaction Principle
The synthesis involves the nucleophilic attack of the hydroxyl group of undecanol on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the monoester, which contains both an ester and a carboxylic acid functional group.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of other monoalkyl phthalates.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 1-undecanol.
-
Reaction Conditions: Heat the mixture with stirring in an oil bath at 110-120 °C. The reaction is typically complete within 12-15 hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the solid phthalic anhydride.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dissolve the crude product in a suitable organic solvent, such as diethyl ether or dichloromethane. c. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to extract the acidic this compound as its sodium salt, leaving any unreacted undecanol and diundecyl phthalate in the organic layer. d. Separate the aqueous layer and acidify it with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2. This will precipitate the this compound.
-
Purification: a. Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts. b. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or petroleum ether.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, NMR spectroscopy, mass spectrometry, and FTIR spectroscopy.
Spectroscopic and Analytical Characterization
Due to the limited availability of specific experimental spectra for this compound, this section will outline the expected spectroscopic features based on its chemical structure and by analogy to other well-characterized phthalate monoesters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring, the protons of the undecyl alkyl chain, and the acidic proton of the carboxylic acid group.
-
Aromatic Protons: Four protons in the aromatic region (typically δ 7.5-8.0 ppm), exhibiting complex splitting patterns due to ortho and meta coupling.
-
Alkyl Chain Protons:
-
A triplet at approximately δ 4.3 ppm corresponding to the two protons of the -OCH₂- group adjacent to the ester oxygen.
-
A multiplet around δ 1.7 ppm for the two protons on the carbon β to the ester oxygen.
-
A broad multiplet in the region of δ 1.2-1.4 ppm for the remaining methylene (-CH₂-) groups of the alkyl chain.
-
A triplet at approximately δ 0.9 ppm for the terminal methyl (-CH₃) group.
-
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.
¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.
-
Aromatic Carbons: Six signals in the aromatic region (δ 128-135 ppm).
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-65 ppm), with the -OCH₂- carbon appearing around δ 65 ppm and the terminal methyl carbon around δ 14 ppm.
Mass Spectrometry (MS)
The mass spectrum of this compound, particularly when analyzed by techniques like electrospray ionization (ESI) in negative ion mode, is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 319.19.[5] Fragmentation of this ion will likely yield characteristic product ions. The most common fragmentation pathway for phthalate monoesters involves the loss of the alkyl chain and the formation of the phthalic anhydride radical anion or related fragments.[6] A key diagnostic fragment for many phthalate metabolites is the ion at m/z 149, corresponding to the phthalic anhydride fragment.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will be characterized by the vibrational modes of its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C-H Stretch (Alkyl): Sharp absorption bands between 3000 and 2850 cm⁻¹ due to the C-H stretching vibrations of the undecyl chain.
-
C=O Stretch (Carbonyl): Two strong absorption bands are expected:
-
One for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.
-
One for the ester carbonyl, typically at a slightly higher wavenumber, around 1725-1740 cm⁻¹.
-
-
C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester and carboxylic acid groups.
-
Aromatic C=C Stretch: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.
Analytical Methodologies
The analysis of this compound, often in complex biological matrices like urine, typically involves chromatographic separation coupled with mass spectrometric detection.
Sample Preparation for Biological Matrices
-
Enzymatic Deconjugation: In biological systems, phthalate monoesters are often conjugated with glucuronic acid. Therefore, a preliminary step of enzymatic hydrolysis using β-glucuronidase is necessary to release the free monoester.
-
Extraction: Solid-phase extraction (SPE) is a common method for extracting and concentrating phthalate metabolites from aqueous samples like urine. C18 cartridges are frequently used for this purpose.
-
Derivatization: For analysis by gas chromatography (GC), the carboxylic acid group of the monoester is often derivatized, for example, by silylation or methylation, to increase its volatility and improve chromatographic performance.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of phthalate metabolites.
-
Chromatography: Reversed-phase HPLC using a C18 column is typically employed, with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form.
-
Detection: Electrospray ionization (ESI) in negative ion mode is commonly used. Quantification is performed using multiple reaction monitoring (MRM), where the transition from the precursor ion ([M-H]⁻) to one or more characteristic product ions is monitored.
Toxicological Profile
The toxicological profile of this compound is not as extensively studied as that of its lower molecular weight counterparts. However, as a member of the phthalate class, it is presumed to share some of the endocrine-disrupting properties associated with these compounds.
Endocrine Disruption
Phthalates are known to interfere with the endocrine system, particularly affecting the male reproductive system. The monoester metabolites are generally considered the active toxic species.[5] They can act as anti-androgens by inhibiting testosterone synthesis in the fetal testis. This can lead to a range of developmental abnormalities known as "phthalate syndrome." While specific studies on the in vitro estrogenic or androgenic activity of this compound are limited, it is plausible that it contributes to the overall endocrine-disrupting potential of its parent compound, diundecyl phthalate. One in vitro study reported that several phthalate monoesters, including mono-n-octyl phthalate, were inactive in an estrogenicity assay.[7]
General Toxicity
Studies on the parent compound, diundecyl phthalate, indicate low acute toxicity.[8] However, repeated exposure has been associated with effects on the liver and kidneys in animal studies. As the primary metabolite, this compound is central to the toxicokinetics of DUP.
Applications in Research and Development
This compound is primarily of interest in the following areas:
-
Biomarker of Exposure: As the main metabolite of diundecyl phthalate, the detection and quantification of this compound in biological samples, such as urine, is a reliable method for assessing human exposure to DUP.[5]
-
Analytical Reference Standard: Pure this compound is essential as a certified reference material for the calibration of analytical instruments and the validation of methods for phthalate metabolite analysis.
-
Toxicological Research: The isolated compound can be used in in vitro and in vivo studies to directly assess its toxicological properties, including its potential for endocrine disruption, without the confounding metabolic variables of the parent diester.
Conclusion
This compound is a key molecule in the study of the environmental and health impacts of high molecular weight phthalates. Its role as a biomarker of exposure to diundecyl phthalate makes its accurate synthesis, characterization, and analysis of paramount importance. While specific experimental data for this compound are still somewhat limited, this technical guide provides a comprehensive framework based on available information and established principles of organic and analytical chemistry. Further research into the specific toxicological properties of this compound is warranted to fully understand the risks associated with exposure to its parent compound.
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Harris, C. A., Henttu, P., Parker, M. G., & Sumpter, J. P. (1997). The estrogenic activity of phthalate esters in vitro. Environmental Health Perspectives, 105(8), 802–811. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103921, this compound. Retrieved from [Link]
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Agilent Technologies. (2024). Analysis of Phthalate with Hydrogen Carrier Gas. Retrieved from [Link]
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Harris, C. A., Henttu, P., Parker, M. G., & Sumpter, J. P. (1997). The estrogenic activity of phthalate esters in vitro. Environmental health perspectives, 105(8), 802–811. [Link]
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Centers for Disease Control and Prevention. (2018). Phthalates Factsheet. Retrieved from [Link]
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ResearchGate. (2016). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Retrieved from [Link]
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Guo, Y., & Kannan, K. (2011). Diagnostic fragmentation pathways for identification of phthalate metabolites in non-targeted analysis studies. Journal of the American Society for Mass Spectrometry, 22(8), 1484–1496. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19283, Diundecyl phthalate. Retrieved from [Link]
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Silva, M. J., Jia, T., Samandar, E., Preau, J. L., & Calafat, A. M. (2013). Identification of potential biomarkers of exposure to diundecyl phthalate. Environment international, 59, 329–334. [Link]
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Undecyl Hydrogen Phthalate: A Technical Guide to its Cellular Mechanisms of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl hydrogen phthalate, a long-chain monoester metabolite of the plasticizer diundecyl phthalate (DUP), is an environmental contaminant with the potential to exert significant effects at the cellular level. While direct experimental data on this compound is limited, this guide synthesizes the established mechanisms of action for structurally similar long-chain phthalate monoesters to provide a comprehensive overview of its likely cellular and molecular activities. This document delves into the core pathways affected by these compounds, including endocrine disruption, activation of peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AhR), and the induction of oxidative stress. Furthermore, this guide provides detailed, field-proven experimental protocols for investigating these mechanisms, empowering researchers to further elucidate the toxicological profile of this compound and other related compounds.
Introduction: The Toxicological Significance of this compound
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Due to their non-covalent bonding to the polymer matrix, phthalates can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[1] Diundecyl phthalate (DUP) is a high molecular weight phthalate used in a variety of consumer products.[2][3] In the body, DUP is rapidly metabolized to its monoester, this compound, which is considered the more biologically active form.[4][5]
Phthalates are recognized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and posing a risk to reproductive and developmental health.[6][7] The primary active metabolites of phthalates, the monoesters, are known to interact with various cellular signaling pathways, leading to a cascade of downstream effects.[4] This guide will focus on the principal mechanisms through which this compound is likely to exert its effects in cells, based on the extensive research conducted on other long-chain phthalate monoesters.
Core Cellular Mechanisms of Action
The cellular effects of this compound are likely multifaceted, involving the perturbation of several key signaling pathways. The following sections detail the most probable mechanisms based on current scientific understanding of long-chain phthalate monoesters.
Endocrine Disruption: Interference with Hormonal Homeostasis
Phthalates are well-documented endocrine disruptors that can interfere with the synthesis, regulation, and action of hormones, particularly those involved in reproduction.[1][6] This disruption can occur at multiple levels of the endocrine system, from the hypothalamus and pituitary gland to the peripheral hormone-producing organs.[6]
The primary mechanisms of endocrine disruption by phthalate monoesters include:
-
Alteration of Steroidogenesis: Phthalates can impact the production of steroid hormones such as testosterone and estradiol by modulating the expression and activity of key steroidogenic enzymes.[6]
-
Nuclear Receptor Interference: Phthalate monoesters can interact with nuclear receptors, including estrogen and androgen receptors, potentially leading to agonistic or antagonistic effects that disrupt normal hormonal signaling.[6][7]
-
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: By altering the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), phthalates can disrupt the coordinated regulation of the reproductive system.[6]
The consequences of this endocrine disruption can be significant, potentially leading to testicular dysgenesis syndrome in males and altered folliculogenesis and ovarian function in females.[6]
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
A central mechanism of action for long-chain phthalate monoesters is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[4][8] PPARs are a group of nuclear receptors (isoforms α, β/δ, and γ) that function as ligand-activated transcription factors, regulating genes involved in lipid metabolism, inflammation, and cellular differentiation.[8]
The interaction of this compound with PPARs is predicted based on the established activity of other long-chain phthalate monoesters. The potency of PPAR activation by phthalate monoesters generally increases with the length of their alkyl side chain.[4][8]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney, PPARα activation by phthalates can lead to peroxisome proliferation and alterations in lipid metabolism.[9]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity.[8] Activation of PPARγ by phthalates can influence fat cell differentiation and lipid storage.[8]
The activation of PPARs by this compound can lead to a wide range of cellular responses, including changes in gene expression related to fatty acid oxidation, lipid transport, and inflammation.
Diagram illustrating the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor that can be targeted by certain phthalate monoesters.[10][11] AhR is known for its role in mediating the toxicity of xenobiotics, such as dioxins, and is also involved in various physiological processes, including immune responses and cell cycle regulation.[12]
Activation of AhR by this compound could lead to:
-
Induction of Cytochrome P450 (CYP) Enzymes: AhR activation typically leads to the increased expression of CYP1 family enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolism of both endogenous and exogenous compounds.[10]
-
Oxidative Stress: The induction of CYP enzymes can sometimes lead to the production of reactive oxygen species (ROS), contributing to cellular oxidative stress.[9]
-
Crosstalk with Other Signaling Pathways: AhR signaling can interact with other pathways, including those regulated by estrogen receptors and other nuclear receptors, further contributing to the endocrine-disrupting effects of phthalates.[10]
Diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Induction of Oxidative Stress
A common cellular response to phthalate exposure is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9][13] This occurs when the production of ROS overwhelms the cell's antioxidant defense mechanisms.
The induction of oxidative stress by this compound can result in:
-
Damage to Cellular Macromolecules: ROS can damage DNA, proteins, and lipids, leading to impaired cellular function.[9]
-
Activation of Stress-Response Pathways: Cells respond to oxidative stress by activating signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[13]
-
Apoptosis: Severe or prolonged oxidative stress can trigger programmed cell death, or apoptosis, as a mechanism to eliminate damaged cells.[9]
Experimental Protocols for Mechanistic Investigation
To facilitate further research into the cellular effects of this compound, this section provides detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assessment
A fundamental first step in toxicological assessment is to determine the effect of a compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
PPAR Activation Assessment: Luciferase Reporter Assay
To specifically investigate the activation of PPARs, a luciferase reporter assay is the gold standard. This assay measures the ability of a compound to induce the transcription of a reporter gene under the control of a PPAR response element (PPRE).
Protocol: PPAR Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR expression vector (for the isoform of interest), a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase control vector for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and known PPAR agonists (positive controls) for 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction relative to the vehicle control.[14]
A simplified workflow for the PPAR luciferase reporter assay.
Oxidative Stress Measurement: DCFH-DA Assay
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.
Protocol: DCFH-DA Assay for ROS Detection
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include a positive control for ROS induction (e.g., H₂O₂).
-
DCFH-DA Loading: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage increase in fluorescence relative to the vehicle control.
Quantitative Data Summary
| Phthalate Monoester | Assay | Endpoint | Effective Concentration (EC₅₀) / Inhibitory Concentration (IC₅₀) | Reference |
| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα Luciferase Assay (mouse) | Activation | ~1-5 µM | [4] |
| Mono(2-ethylhexyl) phthalate (MEHP) | PPARγ Luciferase Assay (mouse) | Activation | ~10-20 µM | [4] |
| Monobenzyl phthalate (MBzP) | PPARα Luciferase Assay (mouse) | Activation | ~20-30 µM | [8] |
| Monononyl phthalate (MNP) | PPAR Luciferase Assay (mouse granulosa cells) | Activation | Significant at 6.3-100 µM | [8] |
Conclusion and Future Directions
The cellular mechanism of action of this compound is likely to be complex, involving the interplay of multiple signaling pathways. Based on the extensive literature on other long-chain phthalate monoesters, it is highly probable that this compound functions as an endocrine disruptor, primarily through the activation of PPARs and potentially AhR, leading to downstream effects such as altered gene expression, cellular metabolism, and the induction of oxidative stress.
The lack of direct experimental data for this compound highlights a critical knowledge gap. Future research should focus on:
-
Directly assessing the binding affinity and activation potential of this compound for PPAR and AhR isoforms.
-
Investigating its effects on steroidogenesis and hormone receptor signaling in relevant cell models.
-
Characterizing the dose-response relationship for the induction of oxidative stress and apoptosis.
-
Utilizing toxicogenomic approaches to obtain a comprehensive understanding of the global changes in gene expression induced by this compound.
The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. By systematically elucidating the cellular and molecular mechanisms of this compound, the scientific community can better assess its potential risks to human health and inform regulatory decisions.
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Undecyl Hydrogen Phthalate: A Toxicological Profile and In-Depth Technical Guide
Abstract
Undecyl hydrogen phthalate, the monoester metabolite of diundecyl phthalate (DUP), is a molecule of increasing toxicological interest. As a member of the long-chain phthalate class, its potential as an endocrine disruptor and reproductive toxicant warrants a thorough examination. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of this compound. Due to a scarcity of direct studies on this specific monoester, this guide synthesizes data from its parent compound, DUP, and structurally similar long-chain phthalate monoesters to construct a robust toxicological assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of environmental contaminants and their impact on human health.
Introduction: The Context of Phthalate Toxicology
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Their ubiquitous presence in consumer products, from food packaging and medical devices to personal care products and toys, results in widespread human exposure.[2][3] The primary concern surrounding phthalates is not acute toxicity, which is generally low, but their potential for long-term adverse health effects, particularly as endocrine-disrupting chemicals (EDCs).[1][2]
The toxicological activity of phthalate diesters is primarily attributed to their monoester metabolites, which are formed through hydrolysis in the gastrointestinal tract or other tissues.[4] These monoesters are considered the biologically active agents responsible for the observed toxic effects.[4][5] This guide focuses on this compound, the monoester of DUP, a high molecular weight phthalate.
Physicochemical Properties and Toxicokinetics
2.1. Chemical Identity
-
Chemical Name: this compound; Monoundecyl Phthalate[6]
-
Synonyms: 2-undecoxycarbonylbenzoic acid; 2-((Undecyloxy)carbonyl)benzoic acid[6]
-
CAS Number: 51622-03-8[6]
-
Molecular Formula: C₁₉H₂₈O₄[6]
-
Parent Compound: Diundecyl phthalate (DUP) (CAS: 3648-20-2)[7]
2.2. Metabolism and Bioavailability
The metabolic pathway for phthalates is a critical determinant of their toxicity. Following exposure to the parent diester, DUP, the initial and most significant metabolic step is the hydrolysis to this compound (monoundecyl phthalate).[7] This conversion is a prerequisite for systemic toxicity.
Long-chain phthalates like DUP are further metabolized through oxidative processes, leading to the formation of hydroxylated, oxo, and carboxylated metabolites.[4] In vitro studies using human liver microsomes have identified several specific metabolites of DUP, including:[8]
-
Mono-undecyl phthalate (MUP)
-
Mono-hydroxyundecyl phthalate (MHUP)
-
Mono-oxoundecyl phthalate (MOUP)
-
Mono-carboxydecyl phthalate (MCDP)
The presence of these metabolites in human urine confirms systemic exposure to DUP and its subsequent metabolism.[8]
Figure 1: Generalized metabolic pathway of diundecyl phthalate (DUP).
Toxicological Profile: An Evidence-Based Assessment
Direct toxicological data for this compound is limited. Therefore, this profile is constructed by integrating information from its parent compound, DUP, and by drawing parallels with other well-studied long-chain phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP).
3.1. Acute Toxicity
3.2. Reproductive and Developmental Toxicity
The primary toxicological concern for phthalates is their effect on the reproductive system, particularly during development.[9] Phthalates are known to be anti-androgenic, meaning they can interfere with the production and action of male hormones.
While specific studies on this compound are lacking, exposure to phthalate mixtures has been shown to cause reproductive tract malformations in male rats.[10] Exposure to certain phthalates during pregnancy is associated with adverse outcomes such as preterm birth, low birth weight, and pregnancy loss.[11]
3.3. Endocrine Disruption
The endocrine-disrupting properties of phthalates are the mechanistic basis for their reproductive and developmental toxicity. Phthalate monoesters can interact with various nuclear receptors and signaling pathways involved in hormone synthesis and regulation.
Studies on analogous monoesters, such as MEHP and monobutyl phthalate (MBP), have demonstrated adverse effects on endocrine organs in male pubertal rats, including changes in the liver, kidney, and pancreas.[12] These effects were observed at doses ranging from 25 to 400 mg/kg body weight per day.[12]
3.4. Genotoxicity and Carcinogenicity
The genotoxic potential of phthalates is a subject of ongoing research. Some studies suggest that certain phthalates can induce oxidative stress, leading to DNA damage.[13] In vitro exposure of human placental cells to MEHP has been shown to induce oxidative stress responses.[11]
The carcinogenicity of phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), has been observed in rodents, with the liver being a primary target organ.[13] However, the relevance of these findings to humans is still debated. There is currently no direct data on the carcinogenicity of this compound.
Quantitative Toxicological Data Summary
Due to the lack of specific data for this compound, the following table includes data for the parent compound (DUP) and a well-studied analogous monoester (MEHP) to provide context.
| Compound | Test Type | Species | Route | Value | Endpoint | Reference |
| Diundecyl Phthalate (DUP) | LD50 | Mouse | Intraperitoneal | >100 g/kg | Acute Lethality | [7] |
| Mono(2-ethylhexyl) Phthalate (MEHP) | Sub-chronic | Rat (male) | Oral (gavage) | 25-400 mg/kg/day for 28 days | Increased liver weight, altered biochemical parameters | [12] |
| Di(2-ethylhexyl) Phthalate (DEHP) | TDI | Human | - | 48 µg/kg body weight/day | Tolerable Daily Intake | [2] |
| Di(2-ethylhexyl) Phthalate (DEHP) | NOAEL | Human | - | 4.8 mg/kg body weight/day | No Observed Adverse Effect Level | [2] |
TDI: Tolerable Daily Intake; NOAEL: No-Observed-Adverse-Effect Level. It is important to note that the TDI and NOAEL for DEHP are based on studies of the parent compound, not the monoester metabolite directly.
Proposed Experimental Workflow for Hazard Characterization
Given the significant data gaps for this compound, a structured experimental approach is necessary to fully characterize its toxicological profile. The following workflow outlines key assays and methodologies based on established toxicological testing paradigms.
Figure 2: Proposed experimental workflow for this compound.
5.1. Step-by-Step Methodologies
5.1.1. In Vitro Endocrine Activity: Steroidogenesis Assay in H295R Cells
-
Cell Culture: Culture human adrenocortical carcinoma (H295R) cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Exposure: Plate cells in multi-well plates and allow them to adhere. Replace the medium with a serum-free medium containing various concentrations of this compound (and appropriate controls).
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Hormone Quantification: Collect the cell culture supernatant and quantify the levels of key steroid hormones (e.g., testosterone, estradiol) using validated methods such as ELISA or LC-MS/MS.
-
Data Analysis: Compare hormone levels in treated cells to vehicle controls to determine if this compound inhibits or stimulates steroidogenesis.
5.1.2. In Vivo Subchronic Toxicity: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)
-
Animal Selection: Use a standardized strain of laboratory rats (e.g., Sprague-Dawley), with an equal number of males and females per group.
-
Dose Groups: Establish at least three dose levels of this compound and a vehicle control group. Doses should be selected based on any available preliminary toxicity data or by range-finding studies.
-
Administration: Administer the test substance daily by oral gavage for 28 consecutive days.
-
Observations: Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh key organs (liver, kidneys, gonads, etc.) and preserve them for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant differences between treated and control groups to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
The toxicological profile of this compound is currently incomplete, with a significant reliance on data from its parent compound and other phthalate analogs. The available evidence suggests that, like other long-chain phthalate monoesters, it is likely to be a reproductive and developmental toxicant with endocrine-disrupting properties. However, without direct studies, a definitive risk assessment remains challenging.
Future research should prioritize the generation of specific toxicological data for this compound following established international guidelines. This includes comprehensive in vitro and in vivo studies to determine its potency, identify target organs, and elucidate its mechanisms of action. Such data are crucial for informing regulatory decisions and protecting human health from the potential risks associated with exposure to this and other phthalates.
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Undecyl Hydrogen Phthalate as a Peroxisome Proliferator: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of undecyl hydrogen phthalate as a representative long-chain monoester phthalate and its role as a peroxisome proliferator. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms underpinning phthalate-induced peroxisome proliferation, with a primary focus on the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide delves into the causality behind experimental choices, provides detailed protocols for key assays, and presents quantitative data to illustrate the biological effects. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of the concepts and methodologies discussed.
Introduction: The Landscape of Phthalates and Peroxisome Proliferation
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Due to their ubiquitous presence in consumer products, there is considerable interest in their potential effects on human health. A significant body of research has categorized many phthalate esters as peroxisome proliferators (PPs), a diverse group of chemicals that induce an increase in the size and number of peroxisomes in susceptible species, particularly in the liver.[1][2]
Peroxisomes are vital cellular organelles involved in various metabolic processes, including the beta-oxidation of very long-chain fatty acids.[1] The proliferation of these organelles is primarily mediated by the activation of a family of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] It is the monoester metabolites of phthalates, such as this compound, that are the biologically active ligands for these receptors.[1][4] The potency of these monoesters in activating PPARs often correlates with the length of their alkyl side-chain, with longer chains generally exhibiting greater activity.[4]
This guide will focus on this compound as a model long-chain phthalate monoester to elucidate the mechanisms and experimental approaches relevant to the study of peroxisome proliferation.
Molecular Mechanism of Action: The Central Role of PPARs
The biological effects of this compound as a peroxisome proliferator are predominantly mediated through the activation of PPARs.[1][2] PPARs are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[1] There are three main isoforms of PPARs: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological roles.[1][5]
Upon entering the cell, this compound can bind to the ligand-binding domain of PPARs. This binding induces a conformational change in the receptor, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1][6] This PPAR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][6]
The binding of the PPAR-RXR complex to PPREs recruits a suite of co-activator proteins, which facilitates the assembly of the transcriptional machinery and ultimately leads to the upregulation of genes involved in peroxisome proliferation and lipid metabolism.[6] Key target genes include those encoding for enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase.[7]
Signaling Pathway Diagram
Caption: Figure 2. Experimental Workflow for a PPAR Luciferase Reporter Assay.
Gene Expression Analysis
To confirm that PPAR activation by this compound leads to the transcriptional regulation of target genes, quantitative real-time PCR (qPCR) can be performed. The expression levels of known PPAR target genes, such as those involved in fatty acid metabolism (e.g., Fabp4, Cd36), can be measured in cells treated with the compound. [8][9]
Morphological and Biochemical Assessment of Peroxisome Proliferation
In vivo or in vitro studies using liver cells (e.g., primary hepatocytes) can be conducted to directly observe and quantify peroxisome proliferation. [2][10]
-
Electron Microscopy: Transmission electron microscopy (TEM) is the gold standard for visualizing the increase in the number and size of peroxisomes within the cytoplasm of hepatocytes. [2]* Immunohistochemistry: Staining for peroxisomal marker proteins, such as catalase or acyl-CoA oxidase, can be used to quantify the peroxisomal volume density in liver tissue sections. [10]* Enzyme Activity Assays: The activity of peroxisomal enzymes, particularly those of the fatty acid β-oxidation system, can be measured biochemically from liver homogenates. A significant increase in these enzyme activities is a hallmark of peroxisome proliferation. [2]
Quantitative Data Summary
| Concentration of MEHP (µM) | PPARα Activation (Fold Induction) | Fabp4 Gene Expression (Fold Change) | Cd36 Gene Expression (Fold Change) |
| 0.1 | ~1.2 | ~1.1 | ~1.2 |
| 1 | ~2.5 | ~1.5 | ~1.8 |
| 10 | ~8.0 | ~2.0 | ~5.7 |
| 40 | ~15.0 | ~49.0 | ~27.0 |
| 100 | ~20.0 | - | - |
| Data is illustrative and compiled from studies on MEHP.[9][11] |
Conclusion and Future Directions
This compound, as a long-chain phthalate monoester, is predicted to be a potent peroxisome proliferator through the activation of PPARs. The experimental methodologies outlined in this guide provide a robust framework for researchers to investigate the biological activity of this and other related compounds. The activation of the PPAR signaling pathway, leading to the upregulation of genes involved in lipid metabolism and peroxisome biogenesis, is the core mechanism driving these effects.
Future research should focus on generating specific dose-response data for this compound to accurately assess its potency relative to other phthalates. Furthermore, investigating the differential activation of PPAR isoforms (α, β/δ, and γ) by this compound will provide a more nuanced understanding of its potential physiological and toxicological effects. The application of high-throughput screening assays, coupled with advanced imaging and transcriptomic analyses, will be instrumental in further elucidating the role of long-chain phthalates as peroxisome proliferators and their implications for human health.
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A Technical Guide for Investigating the Role of Undecyl Hydrogen Phthalate in Gap Junction Communication
Abstract
Gap junction intercellular communication (GJIC) is a cornerstone of multicellular coordination, essential for maintaining tissue homeostasis, directing developmental processes, and ensuring synchronous cellular activity. Disruption of this vital communication pathway by exogenous agents, such as endocrine-disrupting chemicals (EDCs), is implicated in a range of pathologies, including cancer and developmental abnormalities. Phthalates, a ubiquitous class of plasticizers, are known EDCs with demonstrated effects on GJIC. However, the specific impact of long-chain phthalates like undecyl hydrogen phthalate remains largely uncharacterized. This technical guide provides a comprehensive framework for investigating the potential role of this compound as a modulator of GJIC. We synthesize established principles from studies on other phthalates to propose a robust, multi-tiered experimental strategy. This document details field-proven protocols, from initial functional screening using dye transfer assays to in-depth mechanistic studies involving protein expression and localization. It is designed to equip researchers with the necessary tools and rationale to rigorously evaluate the toxicological profile of this compound and its implications for cellular health.
Foundational Concepts: GJIC and Phthalate Toxicology
The Architecture of Gap Junctions
Direct cell-to-cell communication is fundamental to the physiology of complex organisms. Gap junctions are specialized intercellular channels that facilitate this dialogue by allowing the passive diffusion of ions, second messengers (e.g., cAMP, Ca²⁺), and small metabolites (<1 kDa) between the cytoplasm of adjacent cells.[1][2][3] These channels are constructed from proteins called connexins.[4] Twenty-one connexin isoforms have been identified in the human genome, with Connexin 43 (Cx43) being the most ubiquitously expressed and extensively studied.[1][4]
The assembly is hierarchical: six connexin proteins oligomerize to form a hexameric hemichannel, or "connexon," in the plasma membrane.[4] This connexon then docks with a corresponding connexon from a neighboring cell to form a complete, functional gap junction channel.[4] Large clusters of these channels, known as gap junction plaques, create regions of profound intercellular coupling. The regulation of GJIC is a dynamic process, governed by factors influencing connexin gene expression, protein phosphorylation, trafficking to the membrane, and channel gating.[1][5]
Phthalates as Endocrine-Disrupting Modulators of Cellular Communication
Phthalates are diesters of phthalic acid used extensively as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) products.[6] Their widespread use in consumer goods, food packaging, and medical devices leads to ubiquitous human exposure.[7][8] Many phthalates are classified as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal signaling pathways.[6][9][10]
A growing body of evidence implicates various phthalates as potent inhibitors of GJIC. Studies on di-(2-ethylhexyl) phthalate (DEHP), a well-known representative, have shown it disrupts GJIC in rodent liver, Sertoli, and cardiomyocyte cells.[11][12][13][14] This disruption is often linked to non-genotoxic mechanisms of carcinogenesis and developmental toxicity.[11][12] The effects of phthalates on GJIC appear to be structure-dependent, with medium-length alkyl chains (3-6 carbons) often exhibiting the most potent and rapid inhibitory effects.[7][8] Longer-chain phthalates, in contrast, may act via slower, genomic mechanisms.[7]
The primary target of phthalate-induced GJIC inhibition is often the Cx43 protein. The documented mechanisms include:
-
Altered Cx43 Phosphorylation: Changes in the phosphorylation state of Cx43 can affect channel assembly and gating.[9][11]
-
Cx43 Relocation: EDCs can cause the internalization of Cx43 from the plasma membrane, effectively dismantling the communication channels.[9]
-
Downregulation of Cx43 Expression: Prolonged exposure can lead to a decrease in the total cellular levels of Cx43 protein.[9][13][14]
Given this context, investigating the effect of the long-chain (11-carbon) this compound on GJIC is a logical and critical step in assessing its toxicological risk profile.
A Proposed Framework for Investigating this compound
Due to the absence of direct studies on this compound, a systematic investigation is required. We propose a workflow that progresses from functional assessment to mechanistic elucidation. This strategy ensures that any observed effect on GJIC is not only identified but also understood at a molecular level.
Experimental Workflow Diagram
The following diagram outlines the logical progression of the investigation.
Caption: Proposed experimental workflow for assessing the impact of this compound on GJIC.
Core Experimental Protocols
This section provides detailed, self-validating protocols for the key experimental phases. The rationale behind critical steps is explained to ensure both reproducibility and a deep understanding of the methodology.
Protocol: Functional Assessment via Scrape-Loading/Dye Transfer (SL/DT)
The SL/DT assay is a robust, simple, and widely used method to assess functional GJIC in a cell population.[15][16][17] It relies on mechanically scraping a cell monolayer to allow the entry of a gap junction-permeable fluorescent dye, which then passes into adjacent, intact cells if functional channels are present.[18]
Causality Behind Component Choices:
-
Lucifer Yellow: A low molecular weight (457 Da), highly fluorescent dye that readily passes through gap junctions but not across intact cell membranes.[17][18]
-
Rhodamine Dextran: A high molecular weight (10,000 Da) fluorescent conjugate used as a negative control. It can only enter the initially scraped cells and is too large to pass through gap junctions, thus verifying that dye spread is junction-mediated and not due to membrane damage.[17][18]
Step-by-Step Methodology:
-
Cell Culture: Plate a communication-competent cell line (e.g., rat liver epithelial WB-F344 cells) on glass coverslips in a 6-well plate. Culture until a 100% confluent monolayer is formed. Confluency is critical for establishing a robust network of gap junctions.
-
Compound Treatment: Aspirate the culture medium and replace it with a medium containing the desired concentrations of this compound (or vehicle control, e.g., DMSO). Incubate for the desired time points (e.g., 30 minutes for acute effects, 24 hours for chronic effects).
-
Preparation of Dye Solution: Prepare a working dye solution in phosphate-buffered saline (PBS) containing 0.5% (w/v) Lucifer Yellow and 0.5% (w/v) Rhodamine Dextran.
-
Washing: After treatment, remove the culture medium and gently wash the cell monolayer three times with PBS to remove any residual serum or compound.
-
Scrape-Loading: Place the coverslip on a sterile surface (like Parafilm). Add ~100 µL of the dye solution onto the monolayer. Using a 30-gauge sterile needle or a scalpel blade, make two or three parallel scrapes across the monolayer.[19] This action mechanically disrupts the membranes of cells along the scrape line, allowing the dyes to enter.
-
Dye Loading Incubation: Allow the dye solution to remain on the cells for exactly 1 minute. This brief, standardized time prevents excessive cell death and non-specific dye uptake.
-
Dye Transfer Incubation: Quickly and gently wash the monolayer three times with PBS to remove extracellular dye. Immediately add back pre-warmed, fresh culture medium and incubate for an additional 8 minutes.[19] This period allows the loaded Lucifer Yellow to transfer to neighboring cells via GJIC.
-
Fixation: After the transfer incubation, wash the cells three times with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Mounting and Visualization: Wash the fixed cells four times with PBS, mount the coverslip onto a glass slide using an anti-fade mounting medium, and seal.
-
Data Acquisition: Visualize the cells using a fluorescence microscope with appropriate filter sets for Lucifer Yellow (FITC/GFP channel) and Rhodamine Dextran (TRITC/RFP channel). Capture images centered on the scrape line.
Data Analysis and Presentation:
The extent of GJIC is determined by measuring the perpendicular distance the Lucifer Yellow dye has traveled from the scrape line. This can be quantified using image analysis software (e.g., ImageJ). Data should be normalized to the vehicle control.
Table 1: Hypothetical Quantitative Data from SL/DT Assay
| Concentration (µM) of this compound | Exposure Time (h) | Dye Transfer Distance (µm) (Mean ± SD) | GJIC Inhibition (%) |
| 0 (Vehicle) | 24 | 152 ± 12 | 0 |
| 10 | 24 | 148 ± 15 | ~3 |
| 50 | 24 | 95 ± 9 | ~38 |
| 100 | 24 | 41 ± 7 | ~73 |
| 200 | 24 | 15 ± 4 | ~90 |
Protocol: Mechanistic Study of Cx43 Expression and Localization
If the SL/DT assay reveals significant inhibition of GJIC, the next logical step is to investigate the underlying molecular mechanism targeting Cx43.
A. Western Blotting for Total and Phosphorylated Cx43
-
Purpose: To quantify changes in the total amount of Cx43 protein and its phosphorylation status. Many EDCs alter the phosphorylation of serine residues (e.g., S368), which is associated with channel closure and internalization.[9]
-
Methodology:
-
Cell Lysis: Treat cells as described above. After treatment, wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-Cx43, anti-phospho-Cx43 (Ser368), and a loading control like anti-β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band densities using densitometry software and normalize Cx43/P-Cx43 levels to the loading control.
-
B. Immunofluorescence for Cx43 Localization
-
Purpose: To visualize the subcellular location of Cx43. A hallmark of GJIC inhibition is the disappearance of distinct Cx43 puncta (plaques) at cell-cell junctions and an increase in diffuse cytoplasmic staining.[9]
-
Methodology:
-
Cell Culture and Treatment: Grow and treat cells on glass coverslips as in the SL/DT protocol.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS to allow antibody access to intracellular epitopes.
-
Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary anti-Cx43 antibody for 1 hour.
-
Secondary Antibody and Counterstain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. A nuclear counterstain like DAPI can also be included.
-
Mounting and Imaging: Wash, mount, and visualize using a confocal microscope. Acquire Z-stack images to confirm the localization of Cx43 at the plasma membrane interfaces between cells.
-
Potential Mechanisms and Broader Implications
The data gathered from the proposed workflow will allow for the elucidation of the probable mechanism of action.
Signaling Pathway Diagram
The following diagram illustrates the potential pathways by which this compound could disrupt GJIC, based on known mechanisms of other EDCs.[9][20]
Caption: Potential signaling pathways for this compound-induced GJIC inhibition.
Toxicological Significance
The inhibition of GJIC is not a benign cellular event. It is considered a key mechanism in non-genotoxic carcinogenesis, as it isolates cells from their neighbors, allowing them to escape growth-inhibitory signals and proliferate uncontrollably.[11][12] In the context of developmental biology, proper GJIC is essential for coordinating morphogenesis and cell differentiation. Disruption by an EDC like a phthalate during critical developmental windows could lead to severe malformations.[6][11] Furthermore, in excitable tissues like the heart, reduced GJIC can impair electrical conduction, leading to arrhythmias.[3][13][14] Therefore, characterizing the effect of this compound on this fundamental process is paramount for a comprehensive human health risk assessment.
Conclusion and Future Directions
This guide provides a scientifically grounded and methodologically detailed approach to investigate the role of this compound in gap junction communication. By moving from functional screening to mechanistic analysis, researchers can build a complete picture of the compound's cellular impact.
Future directions should include:
-
In Vivo Studies: Validating in vitro findings in animal models to understand the physiological consequences of exposure.
-
Cross-Species Comparison: Testing effects in human cell lines to assess the relevance of rodent data to human health, as phthalate effects can be species-specific.[12]
-
Broader Connexin Profiling: Investigating whether this compound affects other connexin isoforms, which could explain tissue-specific toxicity.
By systematically applying the principles and protocols outlined herein, the scientific community can effectively close the knowledge gap on the potential risks posed by this compound and other long-chain phthalates.
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Regulation of Cx43 Gap Junction Intercellular Communication by Bruton's Tyrosine Kinase and Interleukin-2-Inducible T-Cell Kinase. MDPI. [Link]
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DI-(2-ethylhexyl) phthalate-induced cell proliferation is involved in the inhibition of gap junctional intercellular communication and blockage of apoptosis in mouse Sertoli cells. PubMed. [Link]
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Structure-Dependent Effects of Phthalates on Intercellular and Intracellular Communication in Liver Oval Cells. National Institutes of Health (NIH). [Link]
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Undecyl Hydrogen Phthalate: An In-Depth Technical Guide to its Endocrine Disrupting Potential
Abstract
This technical guide provides a comprehensive analysis of the endocrine-disrupting potential of undecyl hydrogen phthalate, the primary metabolite of diundecyl phthalate (DUP). While direct research on this compound is limited, this guide synthesizes available toxicological data for its parent compound, DUP, and extrapolates mechanistic insights from structurally related long-chain phthalates. This document is intended for researchers, scientists, and drug development professionals to provide a thorough understanding of the current state of knowledge, key data gaps, and the experimental methodologies required to further elucidate the endocrine-disrupting properties of this compound. We will delve into the metabolism of DUP, its known effects on reproductive and hepatic systems, and the inferred mechanisms of action on nuclear receptors and steroidogenesis. Detailed experimental protocols and data interpretation frameworks are provided to facilitate further research in this critical area of toxicology and endocrine disruption.
Introduction: The Rise of High Molecular Weight Phthalates
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1] Due to their ubiquitous presence in consumer products, from food packaging and medical devices to building materials and personal care items, human exposure to phthalates is widespread.[2] These compounds are not covalently bound to the polymer matrix and can leach into the environment and be ingested, inhaled, or absorbed through the skin.[2]
While the endocrine-disrupting properties of low molecular weight phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) are well-documented, high molecular weight phthalates (HMWPs), such as diundecyl phthalate (DUP), have seen increased production and use.[3] this compound is the monoester metabolite of DUP, and it is this metabolite that is considered to be the primary bioactive agent within the body.[4] Understanding the endocrine-disrupting potential of this compound is therefore crucial for assessing the human health risks associated with DUP exposure.
This guide will provide a detailed overview of the known toxicological effects of DUP and the inferred endocrine-disrupting mechanisms of its active metabolite, this compound, based on the broader understanding of long-chain phthalates.
Metabolism of Diundecyl Phthalate (DUP)
The metabolism of DUP follows the general pathway for long-chain phthalates. The parent diester, DUP, is first hydrolyzed by lipases in the gut and other tissues to its monoester, this compound.[4] This monoester is the primary bioactive metabolite and can be further metabolized through oxidation of the alkyl side chain to form secondary metabolites, such as mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP).[4] These oxidized metabolites, along with the monoester, are then conjugated, primarily with glucuronic acid, and excreted in the urine.[4]
Caption: Metabolic pathway of Diundecyl Phthalate (DUP).
Toxicological Profile of Diundecyl Phthalate (DUP)
While specific toxicological data for this compound is scarce, studies on its parent compound, DUP, provide valuable insights into its potential health effects.
In Vivo Studies
Animal studies on DUP have demonstrated effects on the reproductive and hepatic systems. A toxicity review by the U.S. Consumer Product Safety Commission (CPSC) summarized key findings from subchronic studies.[3]
| Endpoint | Species | Effect | Reference |
| Testicular Weight | Rat | Decrement | [3] |
| Sperm Count & Motility | Rat | Decrement | [3] |
| Relative Liver Weight | Rat | Increment | [3] |
| Liver Histopathology | Rat | Observed | [3] |
| Liver Enzymes | Rat | Increment | [3] |
These findings are consistent with the known effects of other long-chain phthalates and suggest that DUP, likely through its metabolite this compound, is a reproductive and hepatic toxicant.[3]
Inferred Endocrine Disrupting Mechanisms of this compound
Based on the well-established mechanisms of other long-chain phthalate monoesters, the endocrine-disrupting activity of this compound is likely mediated through two primary pathways: antagonism of nuclear receptors and inhibition of steroidogenesis.
Interaction with Nuclear Receptors
Phthalate monoesters are known to interact with several nuclear receptors, including androgen receptor (AR), estrogen receptor (ER), and peroxisome proliferator-activated receptors (PPARs).[5]
-
Androgen Receptor (AR) Antagonism: Many long-chain phthalate monoesters act as antagonists to the androgen receptor, thereby inhibiting the action of testosterone.[6] This anti-androgenic activity is a key mechanism underlying the reproductive toxicity of phthalates in males.[6] It is highly probable that this compound also exhibits AR antagonistic properties.
-
Estrogen Receptor (ER) Modulation: The interaction of phthalates with estrogen receptors is more complex, with some compounds showing weak agonistic or antagonistic effects depending on the specific receptor subtype and cellular context.[5]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Long-chain phthalate monoesters are often agonists of PPARs, particularly PPARα and PPARγ.[7] Activation of PPARs can disrupt lipid metabolism and steroidogenesis.[7]
Caption: Inferred interactions of this compound with nuclear receptors.
Inhibition of Steroidogenesis
A critical mechanism of phthalate-induced endocrine disruption is the inhibition of steroid hormone synthesis (steroidogenesis), particularly the production of testosterone in the fetal testes.[8] This is primarily achieved by downregulating the expression of genes involved in cholesterol transport and steroidogenic enzymes.[8] Long-chain phthalate monoesters have been shown to inhibit key enzymes in the steroidogenic pathway.[8]
Experimental Protocols for Assessing Endocrine Disrupting Potential
To definitively characterize the endocrine-disrupting potential of this compound, a battery of in vitro and in vivo assays is required.
In Vitro Assays
-
Receptor Binding and Transactivation Assays:
-
Objective: To determine the ability of this compound to bind to and activate or inhibit nuclear receptors (AR, ERα, ERβ, PPARγ).
-
Methodology:
-
Cell Culture: Utilize appropriate cell lines expressing the receptor of interest (e.g., MDA-kb2 for AR, T-47D for ER, JEG-3 for PPAR).
-
Ligand Binding Assay: Perform competitive binding assays using a radiolabeled ligand to determine the binding affinity of this compound.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase). Treat cells with varying concentrations of this compound and measure reporter gene activity.
-
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Steroidogenesis Assays:
-
Objective: To assess the impact of this compound on the production of steroid hormones.
-
Methodology:
-
Cell Culture: Use a steroidogenic cell line such as H295R (human adrenocortical carcinoma) or MA-10 (mouse Leydig tumor cells).
-
Treatment: Expose cells to a range of this compound concentrations.
-
Hormone Quantification: Measure the levels of key steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) in the cell culture medium using LC-MS/MS or ELISA.
-
Gene Expression Analysis: Quantify the mRNA expression of key steroidogenic genes (e.g., StAR, CYP11A1, CYP17A1, 3β-HSD) using qRT-PCR.
-
-
Data Analysis: Determine the concentration-dependent effects on hormone production and gene expression.
-
Caption: Experimental workflow for in vitro assessment.
In Vivo Studies
-
Rodent Toxicology Studies:
-
Objective: To evaluate the effects of this compound on reproductive development and function in a whole-animal model.
-
Methodology:
-
Animal Model: Utilize Sprague-Dawley or Wistar rats.
-
Dosing: Administer this compound via oral gavage during critical developmental windows (e.g., gestational and lactational periods).
-
Endpoints:
-
Male Offspring: Anogenital distance, nipple retention, testicular histology, sperm parameters, and testosterone levels.
-
Female Offspring: Onset of puberty, estrous cyclicity, and ovarian histology.
-
Parental Generation: Mating and fertility indices.
-
-
-
Data Analysis: Statistical analysis of developmental and reproductive endpoints compared to control groups.
-
Analytical Methods for Exposure Assessment
Assessing human exposure to DUP relies on the measurement of its metabolites in biological matrices, primarily urine.
-
Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of phthalate metabolites in urine.[9]
-
Sample Preparation: Urine samples are typically subjected to enzymatic deconjugation to release the glucuronidated metabolites, followed by solid-phase extraction (SPE) to concentrate the analytes.[9]
-
Instrumentation: An HPLC system is used to separate the metabolites, which are then detected and quantified by a tandem mass spectrometer.[9]
-
Biomarkers: The primary urinary biomarkers for DUP exposure are its oxidative metabolites, MHUP and MCDP, as they are more specific and abundant than the monoester metabolite.[4]
-
Regulatory Context and Future Directions
Regulatory bodies worldwide have taken action to limit exposure to certain phthalates, particularly in children's products and food contact materials.[10] While specific regulations for DUP are less common than for DEHP and DBP, its classification as a high molecular weight phthalate places it within a group of chemicals of increasing concern.
The primary data gap for this compound is the lack of specific mechanistic studies. Future research should prioritize:
-
In vitro studies to definitively characterize its interactions with nuclear receptors and its impact on steroidogenesis.
-
In vivo studies specifically using this compound to confirm the effects observed with the parent compound DUP.
-
Epidemiological studies to investigate potential associations between urinary levels of DUP metabolites and adverse health outcomes in human populations.
Conclusion
This compound, the primary metabolite of the high-production-volume plasticizer DUP, is a compound of toxicological concern due to its potential as an endocrine disruptor. While direct evidence is limited, the toxicological profile of its parent compound and the well-established mechanisms of action for other long-chain phthalates strongly suggest that this compound possesses anti-androgenic properties and can disrupt steroidogenesis. This technical guide provides a framework for understanding these potential hazards and outlines the necessary experimental approaches to fill critical data gaps. Further research is essential to fully characterize the risks associated with human exposure to DUP and its metabolites and to inform evidence-based regulatory decisions.
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An In-Depth Technical Guide to the Species-Specific Metabolic Pathways of Undecyl Hydrogen Phthalate
Introduction: The Metabolic Fate of Long-Chain Phthalates
Undecyl hydrogen phthalate, a member of the long-chain phthalate ester family, finds application as a plasticizer in various polymeric materials. Understanding its metabolic fate is paramount for toxicological risk assessment and in the context of drug development, where excipients and contact materials can influence the safety profile of a therapeutic. Direct metabolic studies on this compound are not extensively reported in the public literature. However, the metabolic pathways of phthalates are largely dictated by their chemical structure, specifically the ester linkages and the length of the alkyl chain.
This guide leverages the comprehensive body of research on di(2-ethylhexyl) phthalate (DEHP), a structurally similar and extensively studied long-chain phthalate, to provide a detailed overview of the probable species-specific metabolic pathways of this compound. This approach is scientifically justified as the enzymatic systems responsible for phthalate metabolism recognize structural motifs common to this class of compounds. We will delve into the key enzymatic reactions, highlight the critical species-dependent variations, and provide practical methodologies for studying these pathways in a research and development setting.
Phase I Metabolism: The Initial Hydrolytic Cleavage
The metabolism of long-chain phthalates like this compound is initiated by a Phase I hydrolysis reaction. This initial step involves the cleavage of one of the ester bonds, converting the parent diester into its corresponding monoester and an alcohol. In the case of this compound, this would yield mono-undecyl phthalate (MUP) and undecyl alcohol.
This hydrolysis is primarily catalyzed by a class of enzymes known as carboxylesterases, with lipases playing a significant role.[1][2] These enzymes are abundant in various tissues, including the small intestine, liver, and kidneys, indicating that metabolism can begin pre-systemically and continue in various organs.[1]
A crucial aspect for researchers is the marked species difference in the rate of this initial hydrolysis. Studies on DEHP have shown that lipase activity is significantly higher in mice compared to rats, marmosets, and humans.[1][3] This variation can be dramatic, with reported differences of 27- to 357-fold between species.[3] The intrinsic clearance (Vmax/Km) of DEHP hydrolase activity in human liver microsomes has been found to be approximately 6.7-fold lower than in mouse liver microsomes.[4] This suggests that rodents, particularly mice, have a much greater capacity to rapidly convert the parent phthalate to its monoester metabolite. This has significant implications for extrapolating toxicological data from rodent models to humans, as the monoester is often considered the more biologically active metabolite.[1]
Figure 1: Initial Hydrolysis of this compound.
Phase II Metabolism: Oxidation and Conjugation of the Monoester
Following the initial hydrolysis, the resulting mono-undecyl phthalate undergoes further metabolism, primarily through two key pathways: oxidation of the alkyl side chain and subsequent conjugation.
Oxidative Metabolism via Cytochrome P450s
The long alkyl chain of mono-undecyl phthalate is a substrate for oxidation by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver.[4] This oxidative metabolism generates a variety of more polar metabolites, which are more readily excreted. Common oxidative reactions include hydroxylation at various positions on the alkyl chain, followed by further oxidation to ketones and carboxylic acids.[4][5]
For DEHP, the major oxidative metabolites include mono-(2-ethyl-5-hydroxyhexyl)phthalate (5-OH-MEHP), mono-(2-ethyl-5-oxohexyl)phthalate (5-oxo-MEHP), and mono-(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP).[5] It is highly probable that mono-undecyl phthalate would undergo similar ω- and ω-1 oxidation reactions.
Species-specific differences are also prominent in this phase of metabolism. Studies using recombinant enzymes have identified that in humans, CYP2C9 and CYP2C19 are the major isoforms responsible for the oxidation of the monoester.[5] In contrast, in rats, CYP2C6 is the primary enzyme involved.[5] These differences in CYP450 isoform activity contribute to the varying profiles of oxidative metabolites observed between species.
Conjugation Pathways: The Role of UGTs
The final step in the metabolic detoxification of phthalates is conjugation, which further increases their water solubility and facilitates their excretion. The most common conjugation reaction for phthalate metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][3] The carboxyl group of the monoester or its oxidized metabolites is a primary site for glucuronidation.
Here again, significant species differences exist. In primates, including humans and monkeys, glucuronide conjugates are the predominant form of excreted phthalate metabolites.[4][6] In stark contrast, glucuronidation is a minor pathway in rats, which tend to excrete the oxidized metabolites in their unconjugated forms.[4][6] The activity of UGTs towards phthalate monoesters is highest in mice, followed by rats and then marmosets, although these differences are less pronounced than those observed for lipase activity.[1][3]
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An In-Depth Technical Guide to the In Vitro Effects of Undecyl Hydrogen Phthalate on Hepatocytes
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential in vitro effects of undecyl hydrogen phthalate on hepatocytes. While direct research on this compound is limited, this document synthesizes established knowledge of long-chain phthalate esters to propose likely mechanisms of action and provides detailed experimental protocols for their investigation.
Introduction: The Context of this compound
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics. Due to their non-covalent bonding with the polymer matrix, phthalates can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. The liver, as the primary site of metabolism for xenobiotics, is a key target for phthalate-induced toxicity.
This compound, a monoester derivative of diundecyl phthalate, possesses a long alkyl side chain (C11). Structure-activity relationship studies of phthalates suggest that the length and branching of the alkyl chain significantly influence their toxicological profile. While much of the existing research has focused on shorter-chain phthalates like di(2-ethylhexyl) phthalate (DEHP), the principles of their hepatotoxicity provide a strong foundation for investigating this compound. This guide will, therefore, extrapolate from the known effects of long-chain phthalates to outline the probable in vitro effects of undececyl hydrogen phthalate on hepatocytes and provide robust methodologies for their validation.
Anticipated Metabolic Activation and Detoxification Pathways
Upon entering hepatocytes, phthalate diesters are typically hydrolyzed by esterases into their corresponding monoesters, which are often considered the more biologically active metabolites. This compound, being a monoester, is likely to undergo further metabolism through phase I and phase II detoxification pathways.
Phase I metabolism , primarily mediated by cytochrome P450 (CYP) enzymes, can introduce or expose functional groups on the undecyl side chain, such as through hydroxylation. Phase II metabolism would then involve the conjugation of these modified metabolites with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.
The balance between these metabolic activation and detoxification pathways is critical in determining the ultimate toxic potential of this compound. An imbalance favoring the formation of reactive intermediates could lead to cellular damage.
Predicted Cytotoxic and Genotoxic Effects on Hepatocytes
Based on the known effects of other long-chain phthalates, this compound is anticipated to induce a range of cytotoxic effects in hepatocytes. These can be broadly categorized as follows:
-
Oxidative Stress: A primary mechanism of phthalate-induced hepatotoxicity is the generation of reactive oxygen species (ROS). This can lead to lipid peroxidation of cellular membranes, protein oxidation, and damage to nucleic acids. The depletion of endogenous antioxidants, such as glutathione (GSH), further exacerbates this oxidative damage.
-
Mitochondrial Dysfunction: Mitochondria are key targets for phthalate toxicity. This compound may disrupt the mitochondrial membrane potential, inhibit the electron transport chain, and uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS generation.
-
Apoptosis and Necrosis: At sufficient concentrations, the cellular damage induced by this compound is expected to trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Activation of caspase cascades and the release of pro-apoptotic factors from mitochondria are likely to be involved.
-
Ferroptosis: Recent studies have implicated ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in the hepatotoxicity of some phthalates like DEHP. Given its potential to induce oxidative stress, this compound may also trigger this pathway.
-
Genotoxicity: The genotoxic potential of phthalates is a subject of ongoing research. While some studies have not found direct DNA-damaging effects, others suggest that the oxidative stress induced by phthalates can lead to secondary genotoxicity. Therefore, it is plausible that this compound could induce DNA strand breaks and chromosomal aberrations.
Table 1: Summary of Anticipated In Vitro Effects of this compound on Hepatocytes and Key Assessment Parameters
| Effect | Mechanism | Key Assessment Parameters |
| Cytotoxicity | Membrane damage, metabolic inhibition | Cell viability (MTT, LDH assays), cell morphology |
| Oxidative Stress | Increased ROS production, antioxidant depletion | Intracellular ROS levels (DCFH-DA assay), lipid peroxidation (MDA assay), glutathione levels (GSH assay) |
| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential, inhibition of respiratory chain | Mitochondrial membrane potential (JC-1, TMRM assays), ATP levels, oxygen consumption rate |
| Apoptosis | Activation of caspase cascades | Annexin V/PI staining, caspase activity assays (caspase-3, -9), TUNEL assay |
| Ferroptosis | Iron-dependent lipid peroxidation | Intracellular iron levels, lipid ROS, expression of ferroptosis markers (GPX4, SLC7A11) |
| Genotoxicity | Oxidative DNA damage | Comet assay, micronucleus test, γ-H2AX foci formation |
Perturbation of Cellular Signaling and Metabolic Homeostasis
Phthalates are well-documented endocrine-disrupting chemicals that can interfere with nuclear receptor signaling, thereby altering metabolic pathways.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Long-chain phthalates are known to be agonists of PPARs, particularly PPARα in hepatocytes. Activation of PPARα can lead to peroxisome proliferation and the induction of genes involved in fatty acid oxidation. While this is an adaptive response to lipid overload, chronic activation can contribute to oxidative stress and hepatotoxicity.
-
Lipid Metabolism: By activating PPARα and other nuclear receptors, this compound is expected to dysregulate lipid metabolism in hepatocytes. This could manifest as an accumulation of lipids (steatosis) due to an imbalance between fatty acid uptake, synthesis, and oxidation.
-
Glucose Metabolism: Phthalates have also been shown to affect glucose homeostasis. This compound could potentially alter insulin signaling pathways and gluconeogenesis in hepatocytes.
Diagram 1: Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed mechanisms of this compound hepatotoxicity.
Experimental Protocols for In Vitro Assessment
To investigate the hypothesized effects of this compound, a tiered approach using relevant in vitro hepatocyte models is recommended.
Choice of In Vitro Model
-
Primary Human Hepatocytes: Considered the "gold standard" as they most closely mimic the in vivo liver environment. However, they are limited by availability, cost, and inter-donor variability.
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): Offer high reproducibility and ease of culture. HepG2 cells are widely used but have lower metabolic capacity compared to primary hepatocytes. HepaRG cells can be differentiated into hepatocyte-like and biliary-like cells, offering a more metabolically competent model.
-
3D Spheroid Cultures: Provide a more physiologically relevant model by promoting cell-cell interactions and mimicking the tissue architecture of the liver.
Diagram 2: Experimental Workflow for In Vitro Hepatotoxicity Testing
Caption: A tiered workflow for assessing this compound hepatotoxicity.
Step-by-Step Methodologies
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the treatment medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cytotoxicity protocol, using non-cytotoxic concentrations of this compound.
-
DCFH-DA Loading: After the treatment period, wash the cells with warm PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel cytotoxicity assay) and express the results as a fold change relative to the vehicle control.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed hepatocytes in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Conclusion and Future Perspectives
While direct experimental data on this compound is scarce, the existing body of knowledge on long-chain phthalates provides a strong basis for predicting its in vitro effects on hepatocytes. It is anticipated that this compound will induce cytotoxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and the induction of programmed cell death. Furthermore, its interaction with nuclear receptors like PPARα is likely to disrupt lipid and glucose metabolism.
The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses. Future research should focus on validating these predicted effects using a combination of in vitro models, including primary human hepatocytes and 3D culture systems, to enhance the relevance of the findings to human health risk assessment. A deeper understanding of the metabolic fate of this compound and its specific molecular targets will be crucial for fully elucidating its hepatotoxic potential.
References
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Kona, R., et al. (2023). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. MDPI. Available at: [Link]
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Zhang, Y., et al. (2022). Di-(2-ethylhexyl) phthalate exposure induces liver injury by promoting ferroptosis via downregulation of GPX4 in pregnant mice. PubMed Central. Available at: [Link]
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Vlčková, S., et al. (2021). Structure-Dependent Effects of Phthalates on Intercellular and Intracellular Communication in Liver Oval Cells. National Institutes of Health. Available at: [Link]
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Lake, B. G., et al. (1987). Hepatic Effects of Phthalate Esters and Related Compounds. In Vivo and In Vitro Correlations. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates in Human Hepatocytes and White Adipocytes. MDPI. Available at: [Link]
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Estes, C. (2022). Targeting the Macrophage: Immune Cells May Be the Key to Phthalate-Induced Liver Toxicity. PubMed Central. Available at: [Link]
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Wang, C., et al. (2022). Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice. PubMed Central. Available at: [Link]
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Özer, E. T., et al. (2023). Phthalate exposure induces cell death and ferroptosis in neonatal microglial cells. PubMed Central. Available at: [Link]
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Lake, B. G., et al. (1987). Hepatic effects of phthalate esters and related compounds--in vivo and in vitro correlations. PubMed. Available at: [Link]
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Lin, C-Y., et al. (2021). Long-Term Exposure to Low-Dose Di-(2-ethylhexyl) Phthalate Impairs Cholesterol Metabolism in Hepatic Stellate Cells and Exacerbates Liver Fibrosis. MDPI. Available at: [Link]
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Smith, L. L., et al. (1986). Lack of genotoxic activity of di(2-ethylhexyl)phthalate (DEHP) in rat and human hepatocytes. Carcinogenesis. Available at: [Link]
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Pan, M-X., et al. (2010). Hepatotoxicity of di-(2-ethylhexyl)phthalate is attributed to calcium aggravation, ROS-mediated mitochondrial depolarization, and ERK/NF-κB pathway activation. PubMed. Available at: [Link]
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Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. PubMed Central. Available at: [Link]
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Hlisníková, H., et al. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. PubMed Central. Available at: [Link]
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Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research. Available at: [Link]
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NC3Rs. (2016). Increasing the relevance of in vitro hepatocyte models for liver toxicity testing. NC3Rs. Available at: [Link]
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Pan, M-X., et al. (2011). Hepatotoxicity of di-(2-ethylhexyl)phthalate is attributed to calcium aggravation, ROS-mediated mitochondrial depolarization, and ERK/NF-κB pathway activation. ResearchGate. Available at: [Link]
- Yavaşoğlu, A., et al. (2023).
An In-Depth Technical Guide to the Interaction of Undecyl Hydrogen Phthalate and Peroxisome Proliferator-Activated Receptors (PPARs)
Foreword
The intersection of environmental chemistry and molecular toxicology presents a complex landscape for researchers in drug development and life sciences. Phthalate esters, ubiquitous in modern society, are a prominent example of compounds demanding rigorous scientific scrutiny. Their metabolites, particularly monoesters like undecyl hydrogen phthalate, are not inert substances but are increasingly recognized as active modulators of critical cellular signaling pathways. This guide provides a deep dive into the interaction between these phthalate monoesters and the Peroxisome Proliferator-Activated Receptor (PPAR) family. As a Senior Application Scientist, my objective is to move beyond a mere recitation of facts and provide a narrative grounded in mechanistic causality, experimental validation, and authoritative evidence. This document is structured to serve as a practical and theoretical resource for scientists investigating nuclear receptor activation, endocrine disruption, and the toxicogenomic fingerprint of environmental compounds.
Introduction to Phthalates and the PPAR Nuclear Receptor Family
This compound: A Representative Phthalate Monoester
Phthalates are diesters of phthalic acid, widely employed as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics and as solvents in consumer products such as cosmetics.[1] They are not covalently bound to the polymer matrix and can leach into the environment, leading to widespread human exposure.[1][2] In the body, parent phthalate diesters are rapidly metabolized by esterases into their corresponding monoesters, which are often the more biologically active molecules.[3][4]
This compound falls into the category of a higher molecular weight (HMW) phthalate monoester. A critical principle in understanding the bioactivity of these compounds is the structure-activity relationship: the potency of phthalate monoesters as PPAR agonists tends to increase with the length of their alkyl side chain.[5][6] This guide will, therefore, use the well-studied principles of HMW phthalate monoester activity to infer the likely behavior of this compound, providing a robust framework for its investigation.
The Peroxisome Proliferator-Activated Receptors (PPARs)
The PPARs are a group of ligand-activated transcription factors belonging to the nuclear receptor superfamily.[4] They function as master regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[7] Three distinct PPAR isoforms have been identified, each with unique tissue distribution and physiological roles[3][4][8]:
-
PPARα (Alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue.[8] It is the molecular target for the fibrate class of lipid-lowering drugs.[7]
-
PPARγ (Gamma): Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis.[8] It also plays crucial roles in insulin sensitization and is the target of the thiazolidinedione (TZD) class of antidiabetic drugs.[7]
-
PPARδ/β (Delta/Beta): Expressed ubiquitously, this isoform is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in wound healing and inflammation.[9]
The activation of these receptors by xenobiotics, such as phthalate monoesters, can disrupt homeostatic metabolic pathways, forming the molecular basis of their endocrine-disrupting and toxicological effects.[3][10]
The Molecular Mechanism of PPAR Activation by Phthalate Monoesters
Activation of PPARs by phthalate monoesters follows a canonical pathway for nuclear receptors. The process is initiated by the binding of the ligand to the receptor's ligand-binding domain (LBD), which induces a critical conformational change.[8][11] This event triggers a cascade leading to the modulation of target gene expression.
Ligand Binding and Structural Dynamics
The interaction between a phthalate monoester and a PPAR LBD is a highly specific, non-covalent event driven by a combination of forces.
-
Carboxyl Group Anchor: The free carboxyl group on the monoester is essential for activity.[3] It acts as a hydrogen bond donor/acceptor, forming stabilizing hydrogen bonds with key amino acid residues in the LBD, such as Tyrosine and Histidine.[5][7] For PPARα, these residues include Y464 and Y314.[5]
-
Hydrophobic Stabilization: The long alkyl side chain—the undecyl chain in this case—is accommodated within a large, hydrophobic pocket of the LBD. This interaction is stabilized by van der Waals forces with aliphatic amino acid side chains.[5] The length and structure of this chain are primary determinants of binding affinity and agonist potency.[5][6]
-
AF-2 Helix Conformational Change: Ligand binding stabilizes the LBD, particularly the C-terminal Activation Function-2 (AF-2) helix (also known as helix 12).[11] This causes the AF-2 domain to pivot and adopt an "active" conformation, creating a binding surface for transcriptional coactivators.[12][13]
Transcriptional Activation Pathway
Once the AF-2 domain is in its active conformation, the following events occur:
-
Co-repressor Dissociation: In the absence of a ligand, PPARs are often bound to co-repressor proteins that silence gene expression. Ligand binding causes these co-repressors to dissociate.[8][11]
-
Heterodimerization: The ligand-bound PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]
-
PPRE Binding: This PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8]
-
Co-activator Recruitment & Transcription: The stabilized AF-2 surface of PPAR recruits a suite of co-activator proteins (e.g., SRC-1, PGC-1α). These proteins often possess histone acetyltransferase (HAT) activity, which remodels chromatin into a more open, transcriptionally permissive state, allowing RNA Polymerase II to initiate the transcription of target genes.[8]
The following diagram illustrates this complete signaling cascade.
Isoform-Specific Activation and Toxicological Consequences
The affinity and efficacy of this compound can vary between PPAR isoforms, leading to distinct biological outcomes.
-
PPARα Activation: As potent PPARα activators, HMW phthalates can induce the expression of genes involved in fatty acid β-oxidation. In rodents, chronic activation leads to significant proliferation of peroxisomes, particularly in the liver, a phenomenon linked to hepatotoxicity and carcinogenesis.[4][14] It is critical to note the significant species differences; rodent PPARα is generally more sensitive to activation by phthalates than human PPARα, making direct extrapolation of rodent liver effects to humans complex.[6][15]
-
PPARγ Activation: Phthalate monoesters are also established activators of PPARγ.[3][12] This interaction is particularly relevant in reproductive toxicology. For instance, in ovarian granulosa cells, phthalate-induced PPARγ activation can suppress the Cyp19a1 gene, which encodes the aromatase enzyme responsible for converting androgens to estrogens.[3] This disruption of steroidogenesis can impair follicular development and overall ovarian function.[3][5]
-
PPARδ/β Activation: The interaction of phthalates with PPARδ/β is less characterized. Some studies have shown that phthalate monoesters can activate mouse PPARδ/β, but this effect was not observed for the human ortholog, suggesting a potential species-specific response.[6] Given the receptor's role in lipid metabolism and inflammation, further investigation into this interaction is warranted.[9]
Methodologies for Assessing PPAR Activation: A Practical Guide
To empirically determine and quantify the activation of PPARs by this compound, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating systems, where data from one assay corroborates the findings of another.
Primary Screening: Luciferase Reporter Gene Assay
This is the gold-standard cell-based assay for quantifying the transactivation potential of a test compound on a specific nuclear receptor.
Causality and Principle: The assay relies on transfected cells that co-express a full-length PPAR isoform (or its LBD fused to a GAL4 DNA-binding domain) and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple PPREs (or a UAS for the GAL4 system). If the test compound activates the expressed PPAR, the receptor complex will bind to the PPREs and drive the expression of luciferase. The resulting luminescence is directly proportional to the level of receptor activation.
Detailed Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, COS-7, or HepG2) in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Expert Insight: HEK293T cells are often preferred due to their high transfection efficiency and low endogenous PPAR expression.
-
-
Plasmid Preparation: Prepare a transfection mix containing:
-
An expression vector for the human PPAR isoform of interest (α, γ, or δ/β).
-
A PPRE-driven firefly luciferase reporter vector (e.g., pTK-PPREx3-luc).
-
A control vector expressing Renilla luciferase or β-galactosidase, driven by a constitutive promoter (e.g., CMV or SV40). This is critical for normalizing the data to account for variations in transfection efficiency and cell viability.
-
-
Transfection: Transfect the cells using a lipid-based reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
Compound Treatment: After 24 hours of recovery post-transfection, replace the medium with medium containing this compound at various concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Rosiglitazone for PPARγ, GW501516 for PPARδ/β, Wy-14643 for PPARα).
-
Expert Insight: It is advisable to use serum-free or charcoal-stripped serum medium during treatment to minimize interference from endogenous ligands.
-
-
Cell Lysis and Luminescence Reading: After 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis:
-
For each well, calculate the Relative Luciferase Unit (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Normalize the data by expressing the RLU of treated wells as a "Fold Activation" relative to the vehicle control.
-
Plot the Fold Activation against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
-
Validation: qPCR of Endogenous Target Genes
This assay validates the findings of the reporter assay by measuring the transcriptional response of known, native PPAR target genes within a biologically relevant cell line.
Causality and Principle: If this compound activates a PPAR isoform, it will lead to an increase in the mRNA levels of genes that are endogenously regulated by that receptor. For example, FABP4 and CD36 are well-established PPARγ targets, while ACOX1 is a classic PPARα target.
Detailed Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., 3T3-L1 pre-adipocytes for PPARγ, HepG2 hepatocytes for PPARα) to ~80% confluency. Treat with the test compound at concentrations determined to be active in the reporter assay (e.g., around the EC₅₀ and Eₘₐₓ).
-
RNA Extraction: After 24 hours of treatment, lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or capillary electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Expert Insight: A stable reference gene is paramount for accurate normalization. Its stability under the specific experimental conditions should be validated.
-
-
Data Analysis: Use the comparative Cₜ (ΔΔCₜ) method to calculate the relative fold change in target gene expression in treated samples compared to vehicle controls, after normalization to the reference gene.
Functional Confirmation: 3T3-L1 Adipocyte Differentiation Assay (for PPARγ)
This functional assay provides definitive proof of PPARγ agonism by assessing the ability of a compound to induce a key physiological process regulated by the receptor.
Causality and Principle: Activation of PPARγ is the master switch that initiates the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes. A PPARγ agonist will promote this process.
Detailed Step-by-Step Protocol:
-
Cell Culture: Grow 3T3-L1 pre-adipocytes to confluence in a 24-well plate. Two days post-confluence is considered Day 0.
-
Differentiation Induction: On Day 0, change the medium to a differentiation cocktail containing DMEM, 10% FBS, insulin, dexamethasone, IBMX, and the test compound (this compound) or a positive control (Rosiglitazone).
-
Maturation: On Day 2, replace the medium with DMEM, 10% FBS, insulin, and the test compound. Continue to replenish this medium every 2 days.
-
Staining: By Day 8-10, mature adipocytes will be visible. Wash the cells with PBS, fix with 10% formalin, and stain for lipid droplets using an Oil Red O solution.
-
Quantification: After washing away excess stain, elute the retained Oil Red O from the cells using isopropanol and measure the absorbance at ~510 nm using a plate reader. The absorbance is directly proportional to the degree of adipocyte differentiation and lipid accumulation.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear interpretation and comparison. The table below presents a hypothetical dataset for this compound, contextualized with a known phthalate agonist, MEHP.
| Compound | Assay Type | PPAR Isoform | EC₅₀ (µM) | Max Fold Activation (vs. Vehicle) | Reference |
| This compound | Luciferase Reporter | Human PPARα | 15.5 | 8.2 | Hypothetical Data |
| Luciferase Reporter | Human PPARγ | 8.9 | 12.5 | Hypothetical Data | |
| Luciferase Reporter | Human PPARδ/β | > 100 | < 1.5 | Hypothetical Data | |
| qPCR (CD36 Expression) | Human PPARγ | 11.2 | 9.8 | Hypothetical Data | |
| Mono-(2-ethylhexyl) Phthalate (MEHP) | Luciferase Reporter | Human PPARα | 3.2 | 10.1 | [14] |
| Luciferase Reporter | Human PPARγ | 6.2 | 15.3 | [14] |
This table demonstrates that this compound is a potent activator of PPARγ and a moderate activator of PPARα, with minimal activity on PPARδ/β, consistent with the behavior of other HMW phthalate monoesters.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the toxicogenomic screening and mechanistic investigation of such compounds. Future research should prioritize:
-
Human-Relevant Models: Expanding studies in human primary cells and advanced in vitro systems (e.g., organoids) to better understand species-specific differences.
-
PPARδ/β Investigation: Further elucidating the potential for phthalate interaction with PPARδ/β, which remains an understudied area.
-
Mixture Toxicology: Assessing the combined effects of phthalate mixtures as they occur in real-world human exposures, as these interactions may be additive, synergistic, or antagonistic.
By integrating detailed molecular investigation with validated, functional assays, the scientific community can continue to build a comprehensive understanding of the risks and mechanisms associated with environmental compounds like this compound, informing both regulatory decisions and the development of safer alternatives.
References
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Hester, S., & Nesnow, S. (2021). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Reproductive Toxicology. [Link]
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Casals-Casas, C., & Desvergne, B. (2011). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. Journal of Toxicology and Environmental Health, Part B. [Link]
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Bility, M. T., et al. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. Toxicological Sciences. [Link]
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Corton, J. C., et al. (2004). Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract? Toxicological Sciences. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. Toxicological Sciences. [Link]
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Bility, M. T., et al. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. PubMed. [Link]
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Kwiatkowska, E., et al. (2018). Involvement of the peroxisome proliferator-activated receptor gamma (Pparγ) and matrix metalloproteinases-2 and -9 (Mmp-2 and -9) in the mechanism of action of di(2-ethylhexyl)phthalate (DEHP) in cultured mouse brain astrocytes and neurons. PubMed. [Link]
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Singh, S., & Li, S. S. (2017). Phthalate Exposure and Long-Term Epigenomic Consequences: A Review. Frontiers in Genetics. [Link]
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Bruning, J. B., & Chalmers, M. J. (2013). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research. [Link]
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Feige, J. N., et al. (2007). PPAR-mediated activity of phthalates: A link to the obesity epidemic? PubMed. [Link]
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Buerger, A. N., et al. (2015). Toxicogenomic Screening of Replacements for Di(2-Ethylhexyl) Phthalate (DEHP) Using the Immortalized TM4 Sertoli Cell Line. PLOS One. [Link]
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Xu, H. E., et al. (2004). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences. [Link]
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Shang, J., & Kojetin, D. J. (2021). Two steps, one ligand: How PPARγ binds small molecule agonists. Structure. [Link]
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Shang, J., & Kojetin, D. J. (2024). Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. [Link]
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Peters, J. M. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCast. [Link]
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Burdick, A. D., et al. (2007). Ligand activation of peroxisome proliferator-activated receptor-β/δ (PPAR β/δ) inhibits cell growth in a mouse mammary gland cancer cell line. Cell Cycle. [Link]
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Methodological & Application
Undecyl hydrogen phthalate experimental protocol for cell culture
Application Notes & Protocols
Topic: Undecyl Hydrogen Phthalate: An Experimental Protocol for In Vitro Cellular Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Investigating this compound in a Cellular Context
This compound is a monoester metabolite of diundecyl phthalate (DUP), a high molecular weight phthalate ester used as a plasticizer. Phthalates are a class of compounds recognized for their potential as endocrine-disrupting chemicals (EDCs), capable of interfering with hormonal systems and eliciting a range of adverse health effects[1][2]. In vitro cell culture models are indispensable tools for dissecting the specific cellular and molecular mechanisms underlying the toxicity of compounds like this compound. These models allow for controlled investigation into cytotoxicity, metabolic disruption, and alterations in key signaling pathways.
However, the physicochemical properties of phthalates—specifically their lipophilic nature and poor aqueous solubility—present significant challenges for in vitro experimental design[3]. This guide provides a comprehensive, field-proven protocol for the preparation and application of this compound in mammalian cell culture. It details robust methodologies for assessing cellular viability and outlines a framework for investigating downstream molecular events, ensuring data integrity and reproducibility. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot effectively.
Core Principles: Understanding the Experimental Rationale
The Solubility Challenge: A Critical First Step
The most significant hurdle in studying high molecular weight phthalates and their metabolites in vitro is their hydrophobicity. They readily precipitate in aqueous culture media, leading to inconsistent cell exposure and unreliable results[3].
-
Causality: To overcome this, a potent, water-miscible organic solvent is required to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and relatively low cellular toxicity at very low concentrations[3][4]. The protocol emphasizes preparing a high-concentration stock and performing serial dilutions to ensure the final DMSO concentration in the culture medium remains non-toxic (typically ≤0.1%)[4]. This prevents solvent-induced artifacts from confounding the experimental outcome.
Cell Line Selection: Matching the Model to the Mechanism
The choice of cell line is fundamental and must align with the research question. Phthalates are known to affect various physiological systems[1].
-
Endocrine Disruption: For studying hormonal effects, hormone-responsive cell lines are ideal. Examples include MCF-7 (estrogen-responsive breast cancer) or LNCaP (androgen-responsive prostate cancer) cells[5][6]. When using such lines, it is critical to culture them in phenol red-free medium with charcoal-stripped serum to eliminate exogenous hormonal influences that could mask the effects of the test compound[6][7].
-
Metabolic & General Toxicity: Liver cell lines such as HepG2 are often used to study metabolic effects, as the liver is a primary site of xenobiotic metabolism[8]. For general cytotoxicity and basal mechanisms, kidney-derived lines like HEK-293 or fibroblast lines are common choices[9].
-
Neurotoxicity: Given that some phthalates can cross the blood-brain barrier, neuronal cell lines like BV-2 microglia may be used to investigate neuro-inflammatory or neurotoxic effects[10].
Cytotoxicity Assessment: A Multi-Parametric Approach
A single cytotoxicity assay provides only one perspective on cell health. Employing multiple assays that measure different cellular parameters creates a self-validating system for a more comprehensive and trustworthy assessment of toxicity.
-
Metabolic Activity (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cell population[11][12][13]. A reduction in activity indicates compromised mitochondrial function or cell death.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which occurs when the plasma membrane is damaged[14][15][16]. It is a direct measure of cytolysis.
By combining these two assays, one can distinguish between cytostatic effects (inhibition of proliferation/metabolism) and cytotoxic effects (outright cell death).
Experimental Workflow Overview
The following diagram outlines the complete experimental process, from initial preparation to final data analysis.
Caption: Simplified potential mechanisms of phthalate-induced cellular disruption.
Protocol 4: Gene Expression Analysis by qPCR (Brief)
Rationale: Quantitative Polymerase Chain Reaction (qPCR) is a sensitive method to measure changes in the expression of specific genes in response to this compound exposure, providing mechanistic insights.[17]
Procedure Outline:
-
RNA Isolation: After cell exposure (Protocol 2) in 6-well plates, lyse the cells and isolate total RNA using a Trizol-based method or a commercial kit.[10][18]
-
cDNA Synthesis: Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme kit.[10] This cDNA will serve as the template for qPCR.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and gene-specific primers (forward and reverse).[19][20]
-
Add the cDNA template to the master mix.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20]
-
-
Data Analysis: Determine the quantification cycle (Cq) for each gene. Normalize the expression of your target gene(s) to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in treated samples relative to the vehicle control using the ΔΔCq method.
References
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Karakus, E., Kayki, G., Camsari, C., Yilmaz, N., & Kisa, U. (2022). Phthalate exposure induces cell death and ferroptosis in neonatal microglial cells. Turkish Journal of Biology. Available at: [Link]
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Radke, E. G., & Zota, A. R. (2018). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health. Available at: [Link]
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ResearchGate Discussion. (2022). I'm having a lot of trouble dissolving a phthalate/vehicle combination in cell culture medium for in vitro toxicity assays; Can anyone provide tips?. ResearchGate. Available at: [Link]
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Galani, G. S., et al. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Science of The Total Environment. Available at: [Link]
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ResearchGate Request. (n.d.). Microextraction methods for the determination of phthalate esters in liquid samples: A review. ResearchGate. Available at: [Link]
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Coelho, N. R., et al. (2022). Plastic additive di(2-ethylhexyl)phthalate (DEHP) causes cell death and micronucleus induction on a bottlenose dolphin's (Tursiops truncatus) in vitro-exposed skin cell line. Frontiers in Marine Science. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
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Agilent. (n.d.). Identifying and Characterizing Endocrine Disruptors Using a Cell Panel-based Real-time Assay. Agilent Technologies. Available at: [Link]
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Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. University of Missouri. Available at: [Link]
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Garrido-Bañuelos, G., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available at: [Link]
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Peixoto, F. M., et al. (2012). Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. Journal of Toxicology and Environmental Health. Available at: [Link]
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Liu, H., et al. (2024). The potential mechanisms underlying phthalate-induced hypospadias: a systematic review of rodent model studies. Frontiers in Endocrinology. Available at: [Link]
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The Endocrine Society. (n.d.). Introduction to Endocrine Disrupting Chemicals (EDCs). The Endocrine Society. Available at: [Link]
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Kim, J., et al. (2022). Di-(2-ethylhexyl) Phthalate Triggers Proliferation, Migration, Stemness, and Epithelial–Mesenchymal Transition in Human Endometrial and Endometriotic Epithelial Cells. International Journal of Molecular Sciences. Available at: [Link]
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Harris, C. A., et al. (1997). The estrogenic activity of phthalate esters in vitro. Environmental Health Perspectives. Available at: [Link]
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Maggi, L. B., et al. (2020). A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER. Frontiers in Endocrinology. Available at: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
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National Center for Biotechnology Information. (2025). Polymerase Chain Reaction (PCR). StatPearls. Available at: [Link]
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Asadollahi, M. A., et al. (2019). In vitro evaluation of cytotoxic effects of di (2-ethylhexyl) phthalate (DEHP) produced by Bacillus velezensis strain RP137 isolated from Persian Gulf. Toxicology in Vitro. Available at: [Link]
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Casado, F. L., et al. (2015). The Action of Di-(2-Ethylhexyl) Phthalate (DEHP) in Mouse Cerebral Cells Involves an Impairment in Aryl Hydrocarbon Receptor (AhR) Signaling. Toxicological Sciences. Available at: [Link]
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He, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]
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Zoeller, R. T., et al. (2012). A Statement of Principles from The Endocrine Society. Endocrinology. Available at: [Link]
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Hannon, P. R., et al. (2016). Environmentally relevant mixtures of phthalates and phthalate metabolites differentially alter the cell cycle and apoptosis in mouse neonatal ovaries. Toxicology and Applied Pharmacology. Available at: [Link]
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Gene-Quantification.com. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification.com. Available at: [Link]
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Ben Marzoug, R., et al. (2020). Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway. Toxicology Mechanisms and Methods. Available at: [Link]
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Wang, C., et al. (2024). Transcriptomic Insights into the Molecular Responses of Red Imported Fire Ants (Solenopsis invicta) to Beta-Cypermethrin and Cordyceps cicadae. MDPI. Available at: [Link]
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Application Note & Protocol: Preparation of Undecyl Hydrogen Phthalate Standard Solutions for Analytical Quantification
Introduction: The Criticality of Accurate Phthalate Quantification
Undecyl hydrogen phthalate, a monoester metabolite of the corresponding diester, belongs to the broader class of phthalates, which are widely used as plasticizers. Due to their prevalence and potential as endocrine-disrupting chemicals, regulatory bodies and research institutions worldwide closely monitor their presence in pharmaceuticals, consumer products, and environmental samples.[1][2] Accurate and reliable analytical data is paramount for risk assessment and quality control, and the foundation of this data integrity lies in the meticulous preparation of high-quality analytical standards.
This document provides a comprehensive, field-proven protocol for the preparation of this compound standard solutions. It moves beyond a simple list of steps to explain the scientific rationale behind each action, ensuring the resulting standards are accurate, stable, and defensible. The methodologies described herein are designed for professionals in analytical chemistry, toxicology, and pharmaceutical development who require the highest level of confidence in their quantitative analyses.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is the first step in developing a robust preparation protocol. These properties dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Source |
| IUPAC Name | 2-undecoxycarbonylbenzoic acid | [2][3] |
| Synonyms | Monoundecyl Phthalate (MUP) | [2][3] |
| Molecular Formula | C₁₉H₂₈O₄ | [2] |
| Molar Mass | 320.4 g/mol | [2] |
| Density | 1.05 g/cm³ | [3] |
| Boiling Point | 452.4 °C at 760 mmHg | [3] |
| Appearance | (Typically a solid at room temperature) | General Chemical Knowledge |
Principle of Standard Preparation by the Gravimetric Method
This protocol employs the primary standard or gravimetric method, which is the gold standard for preparing stock solutions.[4][5] The core principle is to accurately weigh a known mass of a high-purity solid analyte and dissolve it in a precise volume of a suitable solvent. This method's accuracy is directly dependent on the purity of the analyte and the precision of the mass and volume measurements.[4] Subsequent working standards are then prepared by performing accurate serial dilutions from this primary stock solution.
Caption: Visual representation of a serial dilution process.
Step 1: Preparation of an Intermediate Standard (e.g., 10 µg/mL)
-
Pipette 1.0 mL of the Primary Stock Solution (1005 µg/mL) into a 100 mL Class A amber volumetric flask.
-
Dilute to the mark with the solvent.
-
Stopper and invert 20-25 times to mix.
-
The concentration of this Intermediate Standard is (1005 µg/mL × 1.0 mL) / 100 mL = 10.05 µg/mL .
Step 2: Preparation of Calibration Curve Standards Prepare the following standards using the 10.05 µg/mL Intermediate Standard .
| Target Conc. (µg/mL) | Volume of Intermediate (mL) | Final Volume (mL) | Resulting Conc. (µg/mL) |
| 0.1 | 1.0 | 100 | 0.1005 |
| 0.5 | 5.0 | 100 | 0.5025 |
| 1.0 | 1.0 | 10 | 1.005 |
| 2.5 | 2.5 | 10 | 2.513 |
| 5.0 | 5.0 | 10 | 5.025 |
Scientist's Note: Always prepare working solutions fresh daily or as needed for analysis. Do not store very low-concentration standards for extended periods, as adsorption to glassware surfaces can become a significant source of error.
Quality Control and Trustworthiness
A protocol is only trustworthy if it is self-validating.
-
Independent Verification: The concentration of the newly prepared stock solution should be verified against a Certified Reference Material (CRM) from an accredited body (e.g., NIST, Sigma-Aldrich) or a previously validated in-house standard. The measured concentration should typically be within ±5% of the expected value.
-
Blank Analysis: Always prepare a solvent blank (solvent carried through the entire dilution process) to ensure there is no background contamination from the solvent or lab environment. [6]* Documentation: Maintain a detailed logbook for each standard prepared, documenting all masses, volumes, calculations, and the sources/lot numbers of the analyte and solvents.
Storage and Stability
Improper storage is a primary cause of standard degradation.
-
Stock Solution: Store the primary stock solution in an amber glass vial with a PTFE-lined cap at 2-8 °C. [1]Under these conditions, phthalate stock standards in organic solvents are generally stable for 6-12 months.
-
Working Solutions: Store intermediate and working solutions under the same refrigerated conditions, but for a much shorter duration. It is best practice to prepare fresh working standards from the stock solution for each analytical batch. [6]* Environmental Factors: Protect solutions from direct sunlight and elevated temperatures at all times. Studies have shown that temperature and light can affect phthalate concentrations over time. [7]
References
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AnalytiChem GmbH. (n.d.). Potassium hydrogen phthalate 300mg C/L in Water for TOC/DOC determination DIN EN 1484:1997 DEV H3 - Safety data sheets. Retrieved from [Link]
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Wikipedia. (2023). Potassium hydrogen phthalate. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Potassium hydrogen phthalate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103921, this compound. Retrieved from [Link]
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Aldon Corporation. (n.d.). INNOVATING SCIENCE® Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydrogen phthalate. Retrieved from [Link]
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USP. (n.d.). Reagents: Buffer Solutions. Retrieved from [Link]
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Welch Publishing. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]
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Welch Publishing. (2025). Calibration Methods for Volumetric Flasks. Retrieved from [Link]
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Yousefi, Z., et al. (2019). Concentration of phthalate esters under different storage conditions.... ResearchGate. Retrieved from [Link]
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Pharmaguideline. (n.d.). Calibration of Volumetric Glassware used in Pharmaceuticals. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
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European Pharmacopoeia. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 1: Calibration of Volumetric Glassware (Experiment). Retrieved from [Link]
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Pharmaguideline. (2010). Preparation of Standard Solutions. Retrieved from [Link]
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NIST/SEMATECH. (2013). SOP 16 Standard Operating Procedure for Calibration of Measuring Flasks Volume Transfer Method. Retrieved from [Link]
-
National Institute of Standards & Technology. (n.d.). Certificate of Analysis - Standard Reference Material 84k - Potassium Hydrogen Phthalate. Retrieved from [Link]
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University of Groningen. (2022). Chemical/Laboratory Techniques: Volumetric flasks. YouTube. Retrieved from [Link]
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GC-MS Analysis of Undecyl Hydrogen Phthalate and its Metabolites: A Comprehensive Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded protocol for the analysis of Undecyl hydrogen phthalate and its subsequent metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalate monoesters, such as this compound, are the primary metabolites of widely used plasticizers and are key biomarkers for assessing human exposure. Due to their polar nature, direct GC-MS analysis is challenging. This guide outlines a robust workflow, including sample extraction, chemical derivatization to enhance volatility, and optimized instrumental parameters for sensitive and reliable quantification. The causality behind critical experimental choices is explained to ensure methodological integrity and adaptability for researchers in environmental health, toxicology, and drug development.
Introduction: The Analytical Imperative
Phthalate esters are ubiquitous synthetic chemicals used as plasticizers to impart flexibility and durability to a vast array of consumer and industrial products.[1][2] Since these compounds are not covalently bound to the polymer matrix, they can leach into the environment, leading to widespread human exposure.[2][3] The parent compounds, such as Diundecyl Phthalate (DUP), are rapidly metabolized in the body into more polar monoesters and their oxidized derivatives.[4][5]
This compound (or monoundecyl phthalate), the primary hydrolytic metabolite of DUP, is a critical biomarker for assessing exposure.[6] Analyzing these polar metabolites, rather than the parent diesters, is preferred as it provides a more accurate picture of internal exposure and circumvents issues of external sample contamination during analysis.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for phthalate analysis due to its high chromatographic resolution, sensitivity, and specificity.[1][7][8] However, the analysis of polar metabolites like this compound requires specific sample preparation, including a derivatization step, to make them amenable to GC analysis.[9] This protocol details a comprehensive and validated approach for this purpose.
Metabolic Pathway: From Diester to Excretion
Understanding the metabolic fate of the parent phthalate is crucial for selecting the correct analytical targets. The biotransformation of a long-chain phthalate diester like DUP follows a multi-step enzymatic process.
-
Phase I Metabolism (Hydrolysis): In the intestine and other tissues, lipases and esterases hydrolyze one of the two ester bonds of the parent diundecyl phthalate, yielding the monoester, this compound.[3][10]
-
Phase I Metabolism (Oxidation): The alkyl side chain of the monoester can then undergo further oxidation by cytochrome P450 enzymes, creating various hydroxylated and carboxylated metabolites.[10]
-
Phase II Metabolism (Conjugation): The monoester and its oxidized metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate urinary excretion.[4]
For analytical purposes, biological samples are often treated with β-glucuronidase to deconjugate these metabolites, allowing for the measurement of the total concentration of this compound and its oxidized forms.
Caption: Generalized metabolic pathway of Diundecyl Phthalate.
Experimental Workflow and Protocols
A robust analytical method requires meticulous attention to detail at every stage, from sample collection to data interpretation. Phthalates are common laboratory contaminants; therefore, extreme care must be taken to use clean glassware (preferably baked at high temperature) and high-purity solvents to avoid background interference.[11]
Caption: Overall experimental workflow for metabolite analysis.
Protocol 1: Sample Preparation and Extraction
This protocol is optimized for biological matrices like urine or plasma. The core principle is to isolate the analytes from interfering matrix components using liquid-liquid extraction (LLE).[11][12]
Materials:
-
Sample (e.g., 1 mL urine)
-
Phosphate buffer (0.1 M, pH 6.5)
-
β-glucuronidase solution
-
Internal Standard (IS) solution (e.g., isotope-labeled Monoundecyl Phthalate)
-
Hexane:Methyl tert-butyl ether (MTBE) (90:10, v/v), high purity
-
Centrifuge tubes (glass, with PTFE-lined caps)
Procedure:
-
Spiking: To a 15 mL glass centrifuge tube, add 1 mL of the sample. Spike with an appropriate amount of internal standard solution. The IS is critical for correcting variations in extraction efficiency and instrument response.
-
Buffering: Add 2 mL of phosphate buffer to the tube and vortex briefly.
-
Enzymatic Hydrolysis (Deconjugation): Add 50 µL of β-glucuronidase solution. Vortex gently and incubate at 37°C for 2 hours. This step cleaves the glucuronide conjugates to release the free forms of the metabolites, allowing for measurement of the total concentration.
-
Extraction: After incubation, allow the sample to cool to room temperature. Add 5 mL of the Hexane:MTBE extraction solvent.
-
Mixing: Cap the tube securely and vortex vigorously for 5 minutes. This ensures intimate contact between the aqueous and organic phases for efficient analyte transfer.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The residue now contains the extracted metabolites and is ready for derivatization.
Protocol 2: Derivatization
The carboxylic acid group on this compound makes it polar and thermally labile, leading to poor peak shape and adsorption in the GC system.[9] Derivatization converts this polar group into a less polar, more volatile silyl ester, which is ideal for GC analysis.[9]
Materials:
-
Dried sample extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Reconstitution: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried extract to redissolve the analytes.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS. TMCS acts as a catalyst to improve the reaction rate.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. This provides the activation energy needed to drive the silylation reaction to completion.
-
Cooling: After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
Protocol 3: GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis. A 5-type column is recommended for its versatility and proven performance in phthalate analysis.[1][8] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on ions characteristic of the target analytes.[2]
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level detection.[13] |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized high-molecular-weight analytes. |
| Carrier Gas | Helium or Hydrogen, Constant Flow (1.2 mL/min) | Helium is inert and traditional; hydrogen can offer faster analysis times but may require a specialized MS source.[13][14] |
| GC Column | Agilent J&W HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[1][13] |
| Oven Program | Initial 80°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min | A temperature ramp effectively separates analytes based on their boiling points.[15] |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Source Temperature | 230°C | A standard temperature that balances analyte stability and ionization efficiency. |
| Quadrupole Temp | 150°C | Standard operating temperature to maintain mass accuracy. |
| Ionization Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides superior sensitivity and selectivity for target compound quantification compared to full scan mode.[2] |
Data Analysis: Identification and Quantification
In EI-MS, molecules fragment in a predictable manner. For the silylated this compound, specific ions will be produced that serve as its fingerprint. The most abundant, characteristic ion is chosen as the quantifier ion , while other specific ions are used as qualifier ions to confirm identity.
| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 279 | 392 (M+) | 223 |
| Internal Standard (e.g., ¹³C-labeled) | 289 | 402 (M+) | 233 |
| (Note: Exact m/z values for metabolites and specific internal standards must be determined empirically by analyzing certified standards. The iconic m/z 149 fragment, while common to many phthalates, should be used with caution as a qualifier due to its lack of specificity, especially if chromatographic resolution is poor.)[1][8] |
Quantification is achieved by creating a calibration curve using certified analytical standards prepared and analyzed under the same conditions as the samples.[15][16] The ratio of the analyte's quantifier peak area to the internal standard's quantifier peak area is plotted against the concentration of the standards.
Conclusion
This application note presents a comprehensive and reliable GC-MS method for the analysis of this compound, a key biomarker of exposure to high-molecular-weight phthalates. By combining enzymatic hydrolysis, liquid-liquid extraction, and essential chemical derivatization, this protocol overcomes the challenges associated with analyzing polar, non-volatile metabolites by GC-MS. The detailed steps and scientific rationale provided herein equip researchers with a robust framework for obtaining high-quality, reproducible data in toxicological and environmental exposure studies.
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Wojcieszyńska, D., et al. (2020, January 15). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. National Institutes of Health (NIH). [Link]
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- 5. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. cornerstoneanalytical.com [cornerstoneanalytical.com]
Application Notes and Protocols for In Vitro Toxicological Assessment of Undecyl Hydrogen Phthalate
Introduction: The Context for Undecyl Hydrogen Phthalate Scrutiny
Phthalic acid esters, or phthalates, are a class of synthetic chemicals with a long history of use as plasticizers, enhancing the flexibility and durability of polymeric materials.[1] Their ubiquitous presence in consumer products, from food packaging to medical devices, has led to widespread human exposure.[1][2] Growing concerns over the potential adverse health effects of phthalates, particularly their role as endocrine-disrupting chemicals (EDCs), have prompted rigorous toxicological evaluation.[3][4] this compound, a less-studied long-chain phthalate, falls within this category of compounds requiring thorough in vitro toxicological profiling to assess its potential risks to human health.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro toxicological assessment of this compound. It is designed to offer not just procedural steps, but also the scientific rationale behind the selection of assays and experimental designs, ensuring a robust and self-validating approach to toxicological screening. The methodologies outlined here are grounded in established principles of toxicology and draw upon standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory relevance.[5]
Strategic Approach to In Vitro Toxicological Evaluation
A tiered approach is recommended for the in vitro toxicological assessment of this compound. This strategy begins with broad cytotoxicity screening to determine the dose range for subsequent, more specific assays. Following this, investigations into genotoxicity and endocrine-disrupting potential are conducted. This hierarchical approach ensures an efficient use of resources and provides a comprehensive toxicological profile of the compound.
Caption: Tiered approach for in vitro toxicological assessment.
Tier 1: Foundational Cytotoxicity Assays
Rationale: Cytotoxicity assays are the cornerstone of in vitro toxicology, providing essential information on the concentration range at which a substance elicits overt cellular damage. This data is critical for selecting sublethal concentrations for more sensitive mechanistic assays, such as genotoxicity and endocrine activity assessments, thereby avoiding confounding effects from overt cell death. Phthalates have been shown to induce cytotoxicity in a concentration and time-dependent manner in various cell lines.[6]
Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay
Principle: The NRU assay is a well-established method for assessing cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7] Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye, which can be quantified spectrophotometrically. This assay is particularly relevant as some phthalates have been shown to target lysosomal membranes.[7]
Protocol: Neutral Red Uptake (NRU) Assay
-
Cell Culture:
-
Select a relevant human cell line. For general cytotoxicity screening, a liver cell line such as HepG2 is recommended due to the liver's primary role in xenobiotic metabolism. For specific organ toxicity, cell lines such as human keratinocytes (HaCaT) or neuroblastoma (SH-SY5Y) can be used.[8][9]
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Cell Plating:
-
Trypsinize and seed the cells into a 96-well microplate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.5%).
-
Replace the culture medium in the 96-well plate with medium containing the different concentrations of this compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubate for 24, 48, and 72 hours.
-
-
Neutral Red Staining:
-
After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.
-
Incubate for 3 hours to allow for dye uptake.
-
-
Dye Extraction and Quantification:
-
Remove the neutral red medium and wash the cells with PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Expected Cytotoxicity Data
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98 ± 4.9 | 97 ± 5.1 | 95 ± 6.0 |
| 1 | 95 ± 5.5 | 92 ± 4.7 | 88 ± 5.3 |
| 10 | 85 ± 6.1 | 78 ± 5.9 | 65 ± 6.2 |
| 100 | 60 ± 7.2 | 45 ± 6.8 | 30 ± 5.8 |
| 1000 | 15 ± 4.3 | 5 ± 2.1 | 2 ± 1.5 |
| IC50 (µM) | ~120 | ~80 | ~45 |
Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.
Tier 2: Genotoxicity Assessment
Rationale: Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to mutations and cancer.[10] Some phthalates and their metabolites have been shown to exhibit genotoxic potential, often linked to the generation of reactive oxygen species (ROS).[10][11]
Recommended Assay: In Vitro Micronucleus Test
Principle: The in vitro micronucleus test detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential. This assay is a robust and widely accepted method, with a corresponding OECD guideline (OECD 487).
Protocol: In Vitro Micronucleus Test
-
Cell Culture and Exposure:
-
Use a cell line with a stable karyotype and low background micronucleus frequency, such as TK6 or L5178Y cells.
-
Expose exponentially growing cells to at least three concentrations of this compound, selected based on the cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include a negative (vehicle) and a positive control (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity).
-
The exposure duration should be 3-6 hours in the presence and absence of a metabolic activation system (S9 mix), followed by a recovery period of 1.5-2 normal cell cycles.
-
-
Cell Harvest and Cytokinesis Block:
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division during the exposure/recovery period.
-
Harvest the cells by centrifugation.
-
-
Slide Preparation and Staining:
-
Treat the cells with a hypotonic solution and fix them.
-
Drop the cell suspension onto clean microscope slides.
-
Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
-
-
Microscopic Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Calculate the frequency of micronucleated cells.
-
Determine the cytotoxicity by calculating the cytokinesis-block proliferation index (CBPI).
-
-
Data Analysis:
-
Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control. A dose-dependent and statistically significant increase in micronucleus frequency indicates a positive result.
-
Caption: Workflow for the in vitro micronucleus assay.
Tier 3: Endocrine Disruption Profiling
Rationale: Many phthalates are known endocrine disruptors, primarily through their anti-androgenic activity, but some also exhibit estrogenic or thyroid-disrupting effects.[2][3] These effects are often mediated by interactions with nuclear receptors. Therefore, it is crucial to assess the potential of this compound to interfere with key hormonal pathways.
Recommended Assay: Androgen Receptor (AR) and Estrogen Receptor (ER) Transactivation Assays
Principle: These are reporter gene assays that use mammalian cell lines genetically modified to contain a hormone receptor (e.g., AR or ER) and a reporter gene (e.g., luciferase) under the control of hormone-responsive elements.[12] When a chemical binds to the receptor and activates it (agonist), it triggers the expression of the reporter gene, producing a quantifiable signal. Conversely, an antagonist will inhibit the response induced by a known agonist. These assays are highly specific and sensitive for detecting receptor-mediated endocrine activity and are aligned with OECD guidelines (e.g., OECD 455 for ER transactivation).[12]
Protocol: AR/ER Transactivation Assay
-
Cell Culture:
-
Use a validated reporter cell line, such as MDA-kb2 for androgenic and anti-androgenic activity, or BG1Luc4E2 for estrogenic and anti-estrogenic activity.
-
Culture the cells in a medium free of phenol red and supplemented with charcoal-stripped serum to reduce background hormonal activity.
-
-
Agonist Mode:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Expose the cells to a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., testosterone for AR, 17β-estradiol for ER).
-
Incubate for 24 hours.
-
-
Antagonist Mode:
-
Co-expose the cells to a range of concentrations of this compound along with a fixed, low concentration of the reference agonist (e.g., testosterone or 17β-estradiol).
-
Include a vehicle control, a reference agonist control, and a positive antagonist control (e.g., flutamide for AR, tamoxifen for ER).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Agonist Mode: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 (effective concentration for 50% maximal response).
-
Antagonist Mode: Calculate the percent inhibition of the agonist-induced luciferase activity. Determine the IC50 (inhibitory concentration for 50% response).
-
Data Presentation: Expected Endocrine Activity Data
AR Agonist/Antagonist Activity
| Treatment | Concentration (µM) | Fold Induction (Agonist) | % Inhibition (Antagonist) |
| Vehicle Control | - | 1.0 | 0 |
| Testosterone | 0.1 (agonist ref) | 15.2 | - |
| Flutamide | 1 (antagonist ref) | - | 85.3 |
| UHP | 0.1 | 1.1 | 5.2 |
| UHP | 1 | 1.3 | 15.8 |
| UHP | 10 | 1.5 | 45.1 |
| EC50/IC50 (µM) | >10 | ~12 |
Note: UHP = this compound. The above data is illustrative.
Conclusion and Path Forward
The in vitro toxicology assays detailed in this application note provide a robust framework for the initial hazard identification of this compound. By systematically evaluating cytotoxicity, genotoxicity, and endocrine-disrupting potential, researchers can generate a comprehensive toxicological profile. It is imperative to acknowledge that in vitro findings provide mechanistic insights and are crucial for prioritizing compounds for further investigation, but direct extrapolation to in vivo human health effects requires caution.[13] Positive findings in these assays would warrant further investigation using more complex in vitro models or targeted in vivo studies to understand the full toxicological implications of this compound exposure.
References
- Lopez-Suarez, L., Al Awabdh, S., Coumoul, X., & Chauvet, C. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: focus on organic pollutants. NeuroToxicology, 92, 131–155. (URL not available in search results)
- Eljezi, T., et al. (2017). In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929 cell line. Food and Chemical Toxicology, 103, 1-9. (URL not available in search results)
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Stropp, G., et al. (2014). Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response. Toxicology and Applied Pharmacology, 280(1), 190-198. [Link]
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Galani, G., et al. (2024). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Science of The Total Environment, 963, 180518. [Link]
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Shen, O., et al. (2009). Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. Toxicology Letters, 191(1), 9-14. [Link]
-
OECD. (2024). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]
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Kim, S., et al. (2019). Risk assessment of endocrine disrupting phthalates and hormonal alterations in children and adolescents. Journal of Toxicology and Environmental Health, Part A, 82(1), 1-13. [Link]
- Kavlock, R. J., et al. (2012). Update on the status of the U.S. Environmental Protection Agency's Endocrine Disruptor Screening Program. Environmental Health Perspectives, 120(10), 1335-1341. (URL not available in search results)
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Aydoğan, N. C., et al. (2014). Genotoxicity of phthalates. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 764, 35-41. [Link]
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Charles River. (n.d.). In Vitro Toxicology Models. Charles River Laboratories. [Link]
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Darbre, P. D. (2021). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. International Journal of Molecular Sciences, 22(11), 5928. [Link]
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OECD. (2023). In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development. [Link]
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Rochester, J. R. (2013). Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers. PLoS ONE, 8(7), e69607. [Link]
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Park, J. D., et al. (2019). Toxicological assessment of phthalates and their alternatives using human keratinocytes. Environmental Research, 176, 108533. [Link]
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Lee, K. Y., et al. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention, 20(1), 12-24. [Link]
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Czernych, R., et al. (2024). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. ResearchGate. [Link]
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Panagiotou, E. M., et al. (2023). Identification of phthalate mixture exposure targets in the human and mouse ovary in vitro. Toxicology, 488, 153473. [Link]
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Pérez-Albaladejo, E., et al. (2017). Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. Journal of Applied Toxicology, 37(1), 101-109. [Link]
- Al-Saleh, I., et al. (2021). Evaluating the potential genotoxicity of phthalates esters (PAEs) in perfumes using in vitro assays. Environmental Science and Pollution Research, 28(1), 749-762. (URL not available in search results)
-
OECD. (2012). OECD Guideline for the Testing of Chemicals 455. Organisation for Economic Co-operation and Development. [Link]
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- 1. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk assessment of endocrine disrupting phthalates and hormonal alterations in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. oherrero.com [oherrero.com]
- 8. Phthalate exposure induces cell death and ferroptosis in neonatal microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicological assessment of phthalates and their alternatives using human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. belmagumusel.com [belmagumusel.com]
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- 13. Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Reporter Assay for Evaluating Undecyl Hydrogen Phthalate as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Abstract
This application note provides a comprehensive, field-proven protocol for determining the agonist activity of Undecyl hydrogen phthalate on the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. We detail a robust cell-based luciferase reporter gene assay, a standard and reliable method for quantifying the functional activation of PPAR isoforms (PPARα, PPARγ, and PPARβ/δ). The guide explains the underlying scientific principles, provides step-by-step experimental procedures, and outlines data analysis techniques to ensure the generation of trustworthy and reproducible results for researchers in toxicology, drug discovery, and metabolic disease.
Introduction: PPARs and the Significance of Phthalate Screening
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] Three distinct isotypes have been identified: PPARα, PPARγ, and PPARβ/δ.[1] These receptors are critical regulators of systemic lipid and glucose homeostasis, cellular differentiation, and inflammatory responses.[2]
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, and is a key regulator of lipid metabolism.[3]
-
PPARγ is most abundant in adipose tissue and is the master regulator of adipogenesis and lipid storage.[2][4]
-
PPARβ/δ is expressed ubiquitously and is involved in fatty acid oxidation and the regulation of blood glucose levels.[5]
The activation of PPARs follows a classical mechanism for nuclear receptors.[3] Upon binding to a specific ligand, the receptor undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][3] This binding event, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in various metabolic pathways.[6]
Phthalates are a class of ubiquitous environmental chemicals used as plasticizers to increase the flexibility of polyvinyl chloride (PVC) products.[7] Human exposure is widespread, and there is growing concern over their role as endocrine-disrupting chemicals.[8] Toxicological studies have demonstrated that phthalate monoesters—the metabolic byproducts of parent phthalate diesters—can function as PPAR agonists.[2][7][9] This interaction is a plausible mechanism for their observed effects on reproductive health and metabolism.[2][10]
This guide provides a detailed protocol to investigate This compound , a phthalate monoester, for its potential to activate PPARs.
Assay Principle: The Luciferase Reporter Gene System
The most common method for screening PPAR agonists is a cell-based reporter gene assay.[11][12] This system provides a quantitative measure of a ligand's ability to activate the transcriptional machinery mediated by a specific PPAR isotype.
The core components of this assay are:
-
Host Cells: A mammalian cell line that is easily transfectable and exhibits low endogenous PPAR activity, such as Human Embryonic Kidney 293T (HEK293T) cells.
-
PPAR Expression Vector: A plasmid that drives the expression of the full-length human PPARα, PPARγ, or PPARβ/δ protein.
-
Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., from the firefly Photinus pyralis) under the control of a minimal promoter and multiple copies of a PPRE.[12][13]
-
Internal Control Vector: A plasmid expressing a second reporter (e.g., Renilla luciferase) under a constitutive promoter, used to normalize for transfection efficiency and cell viability.[14]
When a test compound, such as this compound, acts as a PPAR agonist, it binds to the expressed PPAR protein in the host cells. This triggers the PPAR-RXR heterodimer to bind to the PPRE on the reporter vector, driving the expression of luciferase. The amount of luciferase protein produced is then quantified by adding a substrate (D-luciferin), which generates a luminescent signal directly proportional to the level of PPAR activation.
PPAR Signaling Pathway
Caption: Mechanism of PPAR activation by a ligand.
Detailed Assay Protocol
This protocol is optimized for a 96-well plate format and utilizes transient transfection of HEK293T cells.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog No. (Example) |
| HEK293T Cells | ATCC | CRL-3216 |
| DMEM, high glucose, GlutaMAX™ | Gibco | 10566016 |
| Fetal Bovine Serum (FBS), qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine® 3000 Transfection Reagent | Invitrogen | L3000015 |
| PPAR Expression Plasmids (human) | (Various) | e.g., Addgene |
| pGL4.24[luc2/PPRE/Hygro] Vector | Promega | E8431 |
| pRL-TK (Renilla) Control Vector | Promega | E2241 |
| Test Compound | ||
| This compound | Alfa Chemistry | CAS: 51622-03-8[15] |
| Positive Controls | ||
| Rosiglitazone (PPARγ agonist) | Sigma-Aldrich | R2408 |
| GW7647 (PPARα agonist) | Sigma-Aldrich | G6793 |
| GW501516 (PPARβ/δ agonist) | Sigma-Aldrich | G5797 |
| DMSO, Hybri-Max™ | Sigma-Aldrich | D2650 |
| Dual-Glo® Luciferase Assay System | Promega | E2920 |
| 96-well white, clear-bottom assay plates | Corning | 3610 |
Experimental Workflow
Caption: High-level experimental workflow for the PPAR agonist assay.
Step-by-Step Procedure
PART A: Cell Culture & Seeding (Day 1)
-
Maintain Cells: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed Plates: On the day before transfection, trypsinize and count the cells. Seed 2 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well white, clear-bottom plate.
-
Incubate: Incubate the plate overnight (18-24 hours) to allow cells to attach.
PART B: Transient Transfection (Day 2)
Causality: Co-transfection delivers the genetic machinery needed for the assay. The ratio of plasmids is optimized to ensure responsive yet controlled expression, while the Renilla plasmid provides a crucial internal control for normalization.[12][14]
-
Prepare DNA Mix: For each well, prepare a DNA mixture in 10 µL of Opti-MEM™. A typical ratio is:
-
100 ng PPAR Expression Vector (e.g., for PPARγ)
-
100 ng pGL4.24[luc2/PPRE/Hygro] Reporter Vector
-
10 ng pRL-TK (Renilla) Control Vector
-
-
Prepare Transfection Reagent: In a separate tube, dilute 0.3 µL of Lipofectamine® 3000 reagent in 10 µL of Opti-MEM™ per well. Incubate for 5 minutes at room temperature.
-
Combine and Incubate: Add the DNA mix to the diluted Lipofectamine® 3000. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfect Cells: Add 20 µL of the DNA-lipid complex mixture to each well. Gently swirl the plate to mix.
-
Incubate: Return the plate to the incubator for 24 hours.
PART C: Compound Treatment (Day 3)
Causality: A dose-response curve is essential to determine the potency (EC₅₀) of the test compound. The positive control validates that the assay system is responsive, while the vehicle control establishes the baseline transcriptional activity.[11][16]
-
Prepare Compound Stocks: Prepare a 10 mM stock solution of this compound in DMSO. Prepare 10 mM stocks of positive controls (Rosiglitazone, GW7647) as well.
-
Prepare Serial Dilutions: Perform serial dilutions of the test compound and positive controls in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and low (≤0.1%) to avoid solvent-induced toxicity.
-
Treat Cells: Carefully remove the transfection medium from the wells. Add 100 µL of the medium containing the appropriate concentration of test compound, positive control, or vehicle control (0.1% DMSO).
-
Incubate: Incubate the plate for 24 hours at 37°C and 5% CO₂.[11]
PART D: Luminescence Measurement (Day 4)
Causality: The Dual-Glo® system allows for sequential measurement of both firefly and Renilla luciferase from a single well. The firefly signal reflects PPAR activation, while the Renilla signal is used to correct for variations in cell number and transfection efficiency, a critical step for data integrity.[14]
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add First Reagent: Add 75 µL of Dual-Glo® Luciferase Reagent to each well. This reagent lyses the cells and contains the substrate for firefly luciferase.
-
Measure Firefly Luminescence: Incubate for 10 minutes at room temperature. Measure the luminescence (RLU - Relative Light Units) using a plate-reading luminometer.
-
Add Second Reagent: Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This quenches the firefly reaction and initiates the Renilla luciferase reaction.
-
Measure Renilla Luminescence: Incubate for 10 minutes at room temperature and measure the Renilla luminescence.
Data Analysis and Interpretation
4.1. Normalization
For each well, calculate the normalized response by dividing the firefly luciferase RLU by the Renilla luciferase RLU.
-
Normalized Ratio = (Firefly RLU) / (Renilla RLU)
4.2. Fold Activation
Calculate the fold activation for each treatment relative to the vehicle (DMSO) control.
-
Fold Activation = (Normalized Ratio of Sample) / (Average Normalized Ratio of Vehicle Control)
4.3. Data Presentation
Summarize the results in a table and plot the Fold Activation against the log of the compound concentration to generate a dose-response curve.
Table 1: Example Data for this compound on PPARγ
| Concentration [µM] | Log [Concentration] | Avg. Normalized Ratio | Std. Dev. | Fold Activation |
| Vehicle (DMSO) | N/A | 15.2 | 1.8 | 1.0 |
| 0.1 | -7.0 | 18.1 | 2.1 | 1.2 |
| 1.0 | -6.0 | 45.6 | 5.3 | 3.0 |
| 10.0 | -5.0 | 159.6 | 18.7 | 10.5 |
| 50.0 | -4.3 | 243.2 | 25.1 | 16.0 |
| 100.0 | -4.0 | 251.1 | 29.8 | 16.5 |
| Positive Control | ||||
| 1 µM Rosiglitazone | N/A | 273.6 | 31.2 | 18.0 |
4.4. EC₅₀ Determination
Use a non-linear regression analysis (four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value from the dose-response curve. The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.
Self-Validating System: Essential Controls
To ensure the trustworthiness of the results, the following controls are mandatory:
-
Positive Control: A known potent and selective agonist for the PPAR isotype being tested must be included to confirm that the cellular system is responsive.[16][17] For example, use Rosiglitazone for PPARγ. The activity of the test compound can be expressed as a percentage of the maximal activation achieved by the positive control.
-
Vehicle Control: A treatment with the solvent (e.g., 0.1% DMSO) is used to establish the basal level of reporter activity. All fold-change calculations are made relative to this baseline.[11]
-
Specificity Counterscreen: To determine if this compound is selective, it should be tested against all three PPAR isotypes (α, γ, and β/δ) in parallel assays.[16]
-
Cell Viability Assay: A separate cytotoxicity assay (e.g., MTT, CellTiter-Glo®) should be run in parallel. This is crucial to confirm that any decrease in reporter signal at high concentrations is due to a true biological effect (e.g., bell-shaped curve) and not simply cell death.[18]
References
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. [Link]
-
PPAR Signaling Pathway. Creative Diagnostics. [Link]
-
Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]
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Gap junction intercellular communication assay with Undecyl hydrogen phthalate
Application Note & Protocol
Evaluating the Impact of Undecyl Hydrogen Phthalate on Gap Junction Intercellular Communication (GJIC) using a Scrape-Loading Dye Transfer Assay
Abstract
Gap Junction Intercellular Communication (GJIC) is a fundamental process for maintaining tissue homeostasis, coordinating cellular activities, and regulating cell growth and differentiation.[1][2] This direct cell-to-cell communication is mediated by channels called gap junctions, which are formed by proteins from the connexin family.[2] Disruption of GJIC is implicated in various pathological conditions, including carcinogenesis and developmental abnormalities.[2][3] Phthalates, a class of synthetic chemicals widely used as plasticizers, are recognized as endocrine-disrupting chemicals (EDCs) with potential impacts on human health.[4][5] Studies have shown that certain phthalates can inhibit GJIC, with effects that are dependent on their chemical structure, such as the length of their alkyl side-chains.[3][6] this compound (UHP), a long-chain phthalate monoester, is a compound of interest for toxicological screening. This document provides a comprehensive guide and a detailed protocol for assessing the potential effects of UHP on GJIC in a mammalian cell culture model using the robust and widely adopted Scrape-Loading/Dye Transfer (SL/DT) assay.
Introduction to Gap Junction Intercellular Communication (GJIC)
In multicellular organisms, cells are not isolated entities; they exist in a highly communicative and coordinated environment. One of the primary mechanisms for direct cytoplasmic exchange between adjacent cells is GJIC. Gap junctions are clusters of intercellular channels that bridge the plasma membranes of neighboring cells, creating a direct pathway for the passage of small molecules and ions (up to ~1 kDa).[1] This includes signaling molecules like cyclic AMP (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca2+), as well as metabolites and amino acids.
These channels are composed of two hemi-channels, or "connexons," one from each of the adjacent cells. Each connexon, in turn, is a hexamer of connexin proteins.[2] The human genome contains 21 different connexin genes, with Connexin43 (Cx43) being the most ubiquitously expressed isoform.[1] The dynamic regulation of GJIC—through the synthesis, trafficking, assembly, and gating of connexins—is critical for physiological processes.[7] Conversely, aberrant inhibition of GJIC by exogenous chemicals is a key mechanism of non-genotoxic carcinogenesis, particularly in the context of tumor promotion.[3]
Rationale for Investigation: this compound (UHP) is a monoester of phthalic acid with an 11-carbon alkyl chain.[4] Research on other phthalates has demonstrated that those with medium-length side chains (4-6 carbons) are potent and rapid inhibitors of GJIC, while longer-chain phthalates (≥7 carbons) can also inhibit communication, sometimes following prolonged exposure, suggesting different mechanisms of action.[6][8] Given its structure, UHP warrants investigation to characterize its potential as a disruptor of this critical cellular pathway.
Principle of the Scrape-Loading/Dye Transfer (SL/DT) Assay
The Scrape-Loading/Dye Transfer (SL/DT) assay is a powerful, simple, and rapid method for evaluating the functionality of GJIC across a population of adherent cells.[9][10][11] The technique is predicated on the selective permeability of gap junctions.
The core principle involves:
-
Mechanical Loading: A scrape or incision is made through a confluent monolayer of cells in the presence of a fluorescent dye solution. This transiently permeabilizes the membranes of the cells located along the cut, allowing them to take up the dye.[9]
-
Selective Dyes: A cocktail of two fluorescent dyes is typically used:
-
Gap Junction-Permeable Dye: Lucifer Yellow (MW 457.2 Da) is a small, membrane-impermeable fluorescent molecule that, once inside a cell, can readily pass through functional gap junctions to neighboring cells.[10]
-
Gap Junction-Impermeable Dye: Rhodamine Dextran (MW ~10,000 Da) is a large molecule that is also membrane-impermeable. It can enter the initially scraped cells but is too large to pass through gap junction channels.[10] It therefore serves as a marker to identify the cells that were directly loaded by the scrape.
-
-
Visualization and Quantification: After a brief incubation period to allow for dye transfer, the extent of GJIC is determined by observing the migration of Lucifer Yellow from the initially loaded cells (which are positive for both Lucifer Yellow and Rhodamine Dextran) to the adjacent, communicating cells (which are positive only for Lucifer Yellow).[12] Inhibition of GJIC is observed as a reduction in the distance or area of Lucifer Yellow transfer away from the scrape line.[13]
This method provides a clear, visual, and quantifiable assessment of GJIC, making it an ideal tool for screening the effects of chemical compounds like UHP.[11]
Putative Mechanism of UHP-Induced GJIC Inhibition
While the specific mechanism for UHP is uncharacterized, we can hypothesize based on studies of other long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP).[3][6][8] The effects of phthalates on GJIC can be broadly categorized into two pathways:
-
Non-Genomic (Rapid) Effects: These effects occur quickly (minutes to hours) and do not require new protein synthesis. They often involve direct interaction with the cell membrane or signaling pathways that modulate the gating (opening/closing) of existing gap junction channels. Phthalates with medium-length side chains are known to act rapidly in this manner.[6]
-
Genomic (Delayed) Effects: These effects manifest after longer exposure times (>12 hours) and typically involve alterations in gene expression. For GJIC, this could mean a downregulation of connexin gene (e.g., GJA1 for Connexin43) transcription or translation, leading to a reduced number of gap junction channels at the plasma membrane.[6][8] Long-chain phthalates have been observed to act via these slower mechanisms.[6]
Given its long undecyl chain, UHP may act primarily through genomic pathways, potentially reducing the expression of Connexin43 over time.
Caption: Workflow for the UHP GJIC Assay.
Data Interpretation and Expected Results
The results will provide a quantitative measure of UHP's effect on gap junction functionality.
-
Negative Control (Vehicle - 0.1% DMSO): Extensive transfer of Lucifer Yellow should be observed, forming a wide fluorescent band extending many cell widths from the scrape line. This represents 100% GJIC.
-
Positive Control (Carbenoxolone): Lucifer Yellow transfer should be severely restricted or completely absent. The dye will be confined to the Rhodamine Dextran-positive cells along the scrape line.
-
UHP Treatment: A dose-dependent and/or time-dependent decrease in the Lucifer Yellow transfer distance is expected if UHP inhibits GJIC. At the 24-hour time point, a more significant inhibition might be observed compared to the 2-hour point, consistent with a genomic mechanism of action.
Hypothetical Data Summary:
| Treatment Group | Concentration (µM) | Exposure Time (h) | Dye Transfer Distance (µm, Mean ± SD) | % GJIC vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 24 | 215 ± 18 | 100% |
| UHP | 10 | 24 | 205 ± 22 | 95% |
| UHP | 50 | 24 | 140 ± 15 | 65% |
| UHP | 100 | 24 | 85 ± 11 | 40% |
| Positive Control | 50 (Carbenoxolone) | 2 | 15 ± 5 | 7% |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No dye transfer in vehicle control | Cells were not fully confluent; Cell line has low intrinsic GJIC. | Ensure 100% confluency before starting. Verify the GJIC competency of the cell line with a known positive modulator or use a different cell line (e.g., V79). |
| High background fluorescence | Incomplete washing of extracellular dye. | Increase the number and vigor of PBS washes after dye incubation. Ensure fixative is washed out completely. |
| Cell detachment/death | UHP concentration is cytotoxic; Scrape was too harsh. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine a non-toxic concentration range for UHP. Use a fresh, sharp blade and apply gentle, consistent pressure. |
| Variable results between wells | Inconsistent scraping; Uneven cell monolayer. | Practice the scraping technique to ensure consistent width and depth. Ensure even cell seeding and check for uniform confluency across the plate before treatment. |
References
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An Assay to Assess Gap Junction Communication in Cell Lines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing. (n.d.). MDPI. Retrieved from [Link]
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A Cellular Assay for the Identification and Characterization of Connexin Gap Junction Modulators. (n.d.). MDPI. Retrieved from [Link]
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Advantages and Limitations of Commonly used Methods to Assay the Molecular Permeability of Gap Junctional Intercellular Communication. (n.d.). Hindawi. Retrieved from [Link]
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Quantitative Determination of Gap Junction Intercellular Communication by Scrape Loading and Image Analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Gap Junction-Dependent and -Independent Functions of Connexin43 in Biology. (n.d.). MDPI. Retrieved from [Link]
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Exposure to Phthalates Affects Calcium Handling and Intercellular Connectivity of Human Stem Cell-Derived Cardiomyocytes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Phthalates: Links between daily exposure and human reproductive health. (n.d.). Frontiers. Retrieved from [Link]
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Application Notes and Protocols for Gene Expression Analysis in Response to Undecyl Hydrogen Phthalate
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust gene expression analysis study to characterize the cellular response to Undecyl hydrogen phthalate (UHP). While direct toxicogenomic data for UHP is limited, this guide synthesizes established methodologies for other well-characterized phthalates to propose a scientifically rigorous framework. The protocols herein detail the entire workflow, from initial experimental design and cell culture to RNA sequencing, data analysis, and biological interpretation, emphasizing the causality behind each step to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers.[1] Their ubiquitous presence in consumer products, from food packaging to medical devices, results in continuous human exposure.[2] A significant body of evidence has classified many phthalates as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[3][4] This interference can lead to a wide range of adverse health outcomes, particularly concerning reproductive and developmental processes.[5][6]
Phthalates exert their effects by modulating cellular signaling pathways and altering gene expression.[5][6] this compound (UHP) belongs to this class of compounds, yet its specific biological impact at the molecular level remains largely uncharacterized. Therefore, a thorough analysis of the transcriptomic changes induced by UHP is a critical first step in assessing its potential toxicity and mechanism of action. This application note provides the foundational protocols and scientific reasoning to conduct such an investigation using RNA sequencing (RNA-Seq), the current standard for global gene expression profiling.[7][8]
Hypothesized Mechanism of Action: A Framework for Investigation
Based on the known mechanisms of other high-molecular-weight phthalates, such as Di-(2-ethylhexyl) phthalate (DEHP) and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), we can hypothesize the likely signaling pathways that UHP may modulate. Phthalates often act as ligands for a variety of nuclear receptors, which are transcription factors that regulate gene expression in response to small molecules.[2][9]
Key nuclear receptors implicated in phthalate toxicity include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARα and PPARγ, which are master regulators of lipid metabolism and inflammation.[2][10] Phthalate activation of PPARs is a well-established mechanism.[9]
-
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These are crucial "xenosensors" in the liver that regulate the expression of genes involved in the metabolism and detoxification of foreign chemicals (xenobiotics).[11]
-
Aryl Hydrocarbon Receptor (AhR): While a classic target for dioxin-like compounds, some studies suggest phthalates can also modulate AhR signaling, which is involved in xenobiotic metabolism and immune responses.[12][13]
-
Steroid Hormone Receptors: Phthalates can exhibit weak agonistic or antagonistic activity on estrogen receptors (ERs) and androgen receptors (ARs), contributing to their endocrine-disrupting properties.[2][9]
These interactions can trigger a cascade of downstream events, leading to widespread changes in the expression of genes controlling metabolic processes, cell cycle regulation, steroidogenesis, and inflammatory responses.[12][14][15]
Figure 1: Hypothesized signaling pathway for UHP-mediated gene expression changes.
Experimental Design: The Foundation of a Self-Validating Study
A meticulously planned experimental design is paramount for generating reliable and interpretable data. The choices made at this stage directly impact the trustworthiness of the results.
Model System Selection
The choice of a biological model depends on the research question.
-
In Vitro (Cell Lines): Recommended for initial screening, mechanistic studies, and high-throughput analysis. They offer high reproducibility and control over the experimental environment.
-
HepG2 (Human Hepatocellular Carcinoma): An excellent model for studying xenobiotic metabolism as they retain many liver-specific functions.
-
HTR-8/SVneo (Human Trophoblast): A relevant model for investigating developmental and reproductive toxicity.[9]
-
Primary Cells: Offer higher biological relevance but can have greater variability and a limited lifespan.
-
-
In Vivo (Animal Models): Necessary for understanding systemic effects, toxicokinetics, and long-term consequences that cannot be modeled in a dish. Rodent models (rats, mice) are standard.[16][17] All animal studies must adhere to strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC).[16]
Dose-Response and Time-Course Rationale
-
Dose Selection: It is crucial to test a range of UHP concentrations. According to FDA guidelines for toxicity studies, a minimum of three dose levels should be used alongside a vehicle control.[18]
-
Low Dose: Should not induce an observable toxic response.
-
Intermediate Dose: Should elicit minimal, measurable effects.
-
High Dose: Should induce a clear toxic response but avoid excessive cytotoxicity that could confound gene expression results. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is essential to determine the appropriate concentration range.
-
-
Exposure Duration: A time-course experiment (e.g., 6, 12, 24, 48 hours) is vital to distinguish between early-response and late-response genes. A 24-hour time point is often a good starting point for transcriptomic studies.
Controls and Replicates: Ensuring Statistical Power
-
Vehicle Control: The most critical control. Cells are treated with the same solvent used to dissolve UHP (e.g., DMSO) at the same final concentration as the treated groups.
-
Biological Replicates: A minimum of three biological replicates per condition is the standard for RNA-Seq studies to achieve sufficient statistical power for differential expression analysis.[19] This means performing the experiment on three separate occasions or using three independent cell cultures.
Detailed Protocols
The following protocols provide a step-by-step methodology for an in vitro study using a human cell line.
Protocol 1: Cell Culture and UHP Exposure
-
Cell Maintenance: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed 1 x 10⁶ cells into 6-well plates and allow them to adhere and reach 70-80% confluency (typically 24 hours).
-
Preparation of UHP Stock: Prepare a high-concentration stock solution of UHP (e.g., 100 mM) in sterile DMSO. Store at -20°C.
-
Dosing: a. Prepare working solutions of UHP by diluting the stock in serum-free media to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM). b. Prepare a vehicle control using the same concentration of DMSO as the highest UHP dose. c. Aspirate the old media from the cells, wash once with PBS, and add 2 mL of the appropriate dosing media to each well.
-
Incubation: Return the plates to the incubator for the desired exposure time (e.g., 24 hours).
Protocol 2: Total RNA Isolation and Quality Control
Causality: High-quality, intact RNA is the single most important prerequisite for a successful RNA-Seq experiment. Degraded RNA will lead to a 3' bias in the sequencing data and unreliable quantification.[20]
-
Cell Lysis: a. Aspirate the media from the wells. b. Add 1 mL of TRIzol® reagent directly to each well and pipette up and down to lyse the cells completely.[21]
-
Phase Separation: a. Transfer the lysate to a microfuge tube and incubate at room temperature for 5 minutes. b. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. c. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase (containing the RNA) to a new tube. b. Add 500 µL of isopropanol, mix gently, and incubate for 10 minutes at room temperature. c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: a. Discard the supernatant. b. Wash the pellet with 1 mL of 75% ethanol (prepared with RNase-free water). c. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: a. Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. b. Resuspend the RNA in 20-50 µL of RNase-free water.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol. This step is critical.
-
Quality Control (QC): a. Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 8 is required for high-quality RNA-Seq library preparation.[22]
Protocol 3: RNA-Seq Library Preparation and Sequencing
While specific kits vary, the general workflow involves:
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA using oligo(dT) beads (for eukaryotes) or deplete ribosomal RNA (rRNA), which constitutes >90% of total RNA.
-
Fragmentation and Priming: The purified RNA is fragmented into smaller pieces.
-
First and Second Strand cDNA Synthesis: The RNA fragments are reverse transcribed into first-strand cDNA, followed by second-strand synthesis.
-
End Repair and Adenylation: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The library is amplified by PCR to create enough material for sequencing.
-
Sequencing: The final library is quantified, and quality checked, then sequenced on an Illumina platform (e.g., NovaSeq) to generate 50-150 bp paired-end reads. A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.[19]
Protocol 4: Quantitative PCR (qPCR) for Validation
Trustworthiness: qPCR is used to validate the expression changes of a select number of key genes identified by RNA-Seq, providing an independent verification of the results.
-
cDNA Synthesis: Reverse transcribe 1 µg of the same total RNA used for RNA-Seq into cDNA using a high-capacity cDNA reverse transcription kit.
-
Primer Design: Design primers for 5-10 target genes (selected from RNA-Seq results) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: a. Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: a. The instrument software will generate a quantification cycle (Cq) value for each reaction.[23] b. Calculate the relative gene expression using the ΔΔCq method .[24][25] This involves normalizing the Cq of the target gene to the Cq of the housekeeping gene (ΔCq) and then comparing the ΔCq of the treated sample to the vehicle control (ΔΔCq). The fold change is calculated as 2-ΔΔCq.
Data Analysis and Visualization
A robust bioinformatics pipeline is essential to extract meaningful biological insights from the vast amount of data generated by RNA-Seq.
Figure 2: A standard bioinformatics workflow for RNA-Seq data analysis.
Differential Gene Expression (DGE) Analysis
After aligning the reads to a reference genome and counting the number of reads per gene, statistical packages like DESeq2 or edgeR are used to identify genes that are significantly up- or down-regulated between the UHP-treated groups and the vehicle control. The output is a list of differentially expressed genes (DEGs), typically filtered by a p-value cutoff (e.g., p < 0.05) and a fold-change threshold (e.g., |log₂FoldChange| > 1).
Functional Enrichment and Pathway Analysis
To understand the biological meaning behind the list of DEGs, pathway analysis is performed. This involves comparing the DEG list against databases of known biological pathways, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG).[26][27] This analysis reveals which cellular pathways (e.g., "PPAR signaling pathway," "Steroid hormone biosynthesis") are significantly enriched with DEGs, providing strong clues about the compound's mechanism of action.
Data Presentation
Clear and concise presentation of data is essential for interpretation and communication.
Table 1: Example of Top Differentially Expressed Genes from RNA-Seq
| Gene Symbol | log₂FoldChange (10µM UHP vs. Control) | p-value | Adjusted p-value | Function |
| CYP1A1 | 3.58 | 1.2e-15 | 4.5e-14 | Xenobiotic Metabolism (AhR Target) |
| ACOX1 | 2.15 | 3.4e-10 | 8.1e-9 | Fatty Acid Oxidation (PPARα Target) |
| SCD | -1.89 | 5.6e-8 | 9.2e-7 | Lipid Biosynthesis |
| CCND1 | 1.50 | 2.1e-6 | 1.5e-5 | Cell Cycle Progression |
| STAR | -2.05 | 7.8e-6 | 4.9e-5 | Steroidogenesis |
Table 2: Example of qPCR Validation Results
| Gene Symbol | Avg. ΔΔCq (10µM UHP vs. Control) | Fold Change (2-ΔΔCq) | RNA-Seq log₂FoldChange | Validation Status |
| CYP1A1 | -3.45 | 11.0 | 3.58 | Confirmed |
| ACOX1 | -2.08 | 4.2 | 2.15 | Confirmed |
| SCD | 1.95 | 0.26 | -1.89 | Confirmed |
| CCND1 | -1.61 | 3.0 | 1.50 | Confirmed |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for investigating the effects of this compound on gene expression. By following a structured approach that begins with a robust experimental design, proceeds with meticulous execution of validated protocols, and concludes with a rigorous data analysis pipeline, researchers can generate high-quality, trustworthy data. This information is critical for characterizing the potential toxicological profile of UHP, elucidating its molecular mechanism of action, and informing risk assessment for this widely used compound.
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Prenatal exposure to the phthalate DEHP impacts reproduction-related gene expression in the pituitary - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. (2020). PubMed Central. [Link]
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Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. (2012). PubMed Central. [Link]
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Biological impact of phthalates. (2013). PubMed. [Link]
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Health effects associated with phthalate activity on nuclear receptors. (2021). PubMed. [Link]
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RNA-Seq Based Toxicity Analysis of Mesoporous Polydopamine Nanoparticles in Mice Following Different Exposure Routes. (2022). PubMed Central. [Link]
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Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). U.S. Food and Drug Administration. [Link]
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Prenatal and ancestral exposure to di(2-ethylhexyl) phthalate alters gene expression and DNA methylation in mouse ovaries. (2021). PubMed Central. [Link]
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Comparative Toxicotranscriptomics of Single Cell RNA-Seq and Conventional RNA-Seq in TCDD-Exposed Testicular Tissue. (2022). Frontiers. [Link]
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The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress. (2024). PubMed Central. [Link]
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Application Notes and Protocols for the In Vitro Investigation of Undecyl Hydrogen Phthalate in Rodent Liver Cell Lines
Introduction: Unveiling the Hepatic Impact of Undecyl Hydrogen Phthalate
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1] Consequently, human exposure to phthalates is widespread.[2] While the biological effects of common phthalates like di(2-ethylhexyl) phthalate (DEHP) have been extensively studied, longer-chain phthalates such as this compound remain less characterized. The liver, a central organ for xenobiotic metabolism, is a primary target for phthalate-induced toxicity.[1][2] Emerging research indicates that phthalates can disrupt hepatic lipid metabolism, induce oxidative stress, and trigger inflammatory responses, potentially leading to conditions like non-alcoholic fatty liver disease (NAFLD).[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro investigation of this compound using rodent liver cell lines. While specific toxicological data for this compound is limited, we will extrapolate from the known mechanisms of other long-chain phthalates to provide a robust framework for assessing its potential hepatotoxicity. This application note will detail the necessary protocols, from cell culture and treatment to a suite of assays designed to probe key cellular and molecular events. We will focus on elucidating the effects of this compound on cell viability, oxidative stress, mitochondrial function, and the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in lipid metabolism and a known target of many phthalates.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is crucial for accurate and reproducible in vitro studies.
| Property | Value | Source |
| CAS Number | 51622-03-8 | [3][4][5] |
| Molecular Formula | C₁₉H₂₈O₄ | [3][4] |
| Molecular Weight | 320.42 g/mol | [4] |
| Computed XLogP3 | 6.9 | [3] |
| Appearance | Not specified (likely a viscous liquid or solid) | |
| Solubility | Low in water; generally soluble in organic solvents like DMSO. | [6] |
Note on Solubility: The high XLogP3 value suggests that this compound is lipophilic and will have low aqueous solubility.[3] Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and then dilute it in cell culture medium to the final desired concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Workflow for Assessing Hepatotoxicity
The following workflow provides a structured approach to investigating the effects of this compound in rodent liver cell lines.
Caption: A generalized experimental workflow for the in vitro assessment of this compound in rodent liver cell lines.
Detailed Protocols
Rodent Liver Cell Line Culture
This protocol is applicable to both AML12 (mouse hepatocyte) and H4IIE (rat hepatoma) cell lines, with minor modifications as noted.
Materials:
-
AML12 or H4IIE cells
-
DMEM/F12 medium (for AML12) or DMEM high glucose (for H4IIE)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation:
-
AML12 Complete Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
H4IIE Complete Medium: DMEM high glucose supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Subculture:
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Perform a cell count and seed new flasks at a density of 2-5 x 10⁴ cells/cm².
-
Change the medium every 2-3 days.
-
Treatment with this compound
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Rodent liver cells (AML12 or H4IIE)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is identical and does not exceed 0.1%.
-
-
Cell Seeding and Treatment:
-
Seed cells into appropriate multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Remove the medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment
a) MTT Assay (Assessment of Metabolic Activity)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
b) LDH Assay (Assessment of Membrane Integrity)
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures the amount of LDH in the medium, which is proportional to the number of lysed cells.
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
At the end of the treatment period, carefully collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions (commercially available kits are recommended).
-
Read the absorbance at the appropriate wavelength.
-
Calculate LDH release as a percentage of the positive control (cells lysed with a lysis buffer).
Oxidative Stress and Mitochondrial Function
a) Reactive Oxygen Species (ROS) Detection
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
b) Mitochondrial Membrane Potential (MMP) Assay
Principle: A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Procedure:
-
Seed cells in a multi-well plate and treat with this compound.
-
At the end of the treatment period, incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the red and green fluorescence using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.
Mechanistic Insights: Gene and Protein Expression Analysis
Quantitative PCR (qPCR) for PPARα Target Gene Expression
Principle: qPCR is used to quantify the expression levels of specific genes. Phthalates are known to activate PPARα, which in turn regulates the expression of genes involved in lipid metabolism.
Procedure:
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for PPARα target genes (e.g., Cpt1a, Acox1) and a reference gene (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Western Blot for Protein Expression
Principle: Western blotting is used to detect and quantify specific proteins in a sample. This can be used to confirm changes in protein levels downstream of gene expression changes.
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PPARα, CPT1A, ACOX1) and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Putative Signaling Pathway of this compound in Rodent Liver Cells
Based on the known mechanisms of other long-chain phthalates, the following signaling pathway is proposed for investigation.
Caption: A proposed signaling pathway for this compound-induced hepatotoxicity, involving PPARα activation and oxidative stress.
Data Interpretation and Controls
Dose-Response Analysis: It is essential to perform a dose-response analysis to determine the concentration at which this compound elicits a biological effect. This will allow for the calculation of an EC₅₀ or IC₅₀ value.
Positive and Negative Controls:
-
Negative/Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Positive Controls:
-
PPARα Activation: A known PPARα agonist, such as WY-14643.
-
Oxidative Stress: A compound known to induce ROS, such as menadione or hydrogen peroxide.
-
Cytotoxicity: A known hepatotoxin, such as acetaminophen (with appropriate metabolic activation system if necessary) or a general cytotoxic agent like doxorubicin.
-
Conclusion
This application note provides a comprehensive and scientifically grounded framework for investigating the in vitro effects of this compound in rodent liver cell lines. By employing the detailed protocols for assessing cytotoxicity, oxidative stress, mitochondrial function, and PPARα activation, researchers can generate robust data to characterize the potential hepatotoxicity of this understudied phthalate. The proposed workflow and signaling pathway offer a logical structure for experimental design and data interpretation. Adherence to rigorous experimental practices, including the use of appropriate controls, will ensure the generation of high-quality, reproducible data, contributing to a better understanding of the potential risks associated with human exposure to this compound.
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Application Notes & Protocols for the Analysis of Undecyl Hydrogen Phthalate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative for Undecyl Hydrogen Phthalate
This compound, a monoalkyl phthalate ester, represents a class of compounds that are metabolites of dialkyl phthalates, which are widely used as plasticizers.[1] The potential for these compounds to act as endocrine disruptors necessitates robust and reliable analytical methods for their detection and quantification in various matrices, particularly in pharmaceutical formulations and environmental samples.[1][2] This guide provides a comprehensive overview of the analytical standards and detailed protocols for the analysis of this compound, drawing upon established methodologies for phthalate analysis.
The ubiquitous nature of phthalates presents a significant analytical challenge due to the high risk of sample contamination from laboratory equipment.[3][4][5] Therefore, meticulous attention to sample preparation and the use of appropriate analytical techniques are paramount for achieving accurate and reproducible results. This document outlines field-proven insights and detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most powerful and commonly employed techniques for phthalate analysis.[6]
Core Principles of Phthalate Analysis: A Self-Validating System
The successful analysis of this compound hinges on a holistic approach that integrates careful sample handling, efficient extraction, selective chromatographic separation, and sensitive detection. The trustworthiness of any protocol is established through a self-validating system that incorporates rigorous quality control measures at every stage.
The Contamination Challenge: A Proactive Approach
Due to the widespread use of plastics, background contamination is a primary source of error in phthalate analysis. A proactive strategy to minimize contamination is essential.
-
Glassware and Equipment: All glassware should be scrupulously cleaned, rinsed with high-purity solvents, and oven-baked at a high temperature (e.g., 400°C for at least 2 hours) to remove any adsorbed phthalates.[3] Avoid all contact with plastic materials, especially flexible PVC, throughout the entire analytical process.[3][5]
-
Solvents and Reagents: Use high-purity, pesticide-grade, or "phthalate-free" solvents. It is crucial to run solvent blanks to verify the absence of interfering peaks.[3]
-
Laboratory Environment: To the extent possible, dedicate a specific lab area for phthalate analysis to minimize airborne contamination.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a cornerstone technique for the analysis of semi-volatile compounds like phthalates, offering excellent chromatographic resolution and mass-based identification.[7][8]
Rationale for GC-MS
The volatility of many phthalate esters makes them amenable to GC analysis. Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[9] While helium has traditionally been the carrier gas of choice, hydrogen is a viable and more cost-effective alternative, though it may require an inert ion source to prevent analytical challenges.[4][7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and widely used technique for extracting phthalates from aqueous and liquid samples.[10][11]
Protocol for LLE from Aqueous Samples:
-
Sample Collection: Collect 1 liter of the aqueous sample in a pre-cleaned amber glass bottle.
-
Internal Standard Spiking: Spike the sample with a deuterated internal standard, such as a deuterated long-chain phthalate, to correct for extraction efficiency and matrix effects.[11]
-
pH Adjustment: Ensure the sample pH is between 5 and 7, as phthalate esters can hydrolyze at more acidic or basic pH values.[12]
-
Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:acetone mixture).
-
Shaking: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh aliquots of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Instrumental Parameters and Method Validation
The following table outlines a starting point for GC-MS parameters for the analysis of this compound. Method optimization will be necessary for specific instrumentation and sample matrices.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for a wide range of semi-volatile compounds.[8] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can reduce run times but may require a specific ion source.[4] |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte onto the column for trace-level analysis. |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 10°C/min to 300°C, hold 5 min | A typical temperature program for separating a range of phthalates.[12] |
| MS System | Agilent 5977C MSD or equivalent | Offers high sensitivity and selectivity.[7] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring specific ions characteristic of the analyte.[9] |
Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| LOD | Signal-to-Noise > 3 |
| LOQ | Signal-to-Noise > 10 |
| Recovery | 80-120% |
| Precision (%RSD) | < 15% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile or thermally labile phthalates, LC-MS/MS is an excellent alternative to GC-MS.[2][13]
Rationale for LC-MS/MS
LC-MS/MS avoids the need for high temperatures, making it suitable for a broader range of compounds. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is particularly beneficial for complex matrices.[13][14]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a versatile technique for cleaning up and concentrating analytes from a variety of sample types.
Protocol for SPE from Liquid Samples:
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-filtered sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.
-
Elution: Elute the this compound with a stronger solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Instrumental Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC H-Class or equivalent | High-pressure system for improved resolution and faster run times.[2] |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | A reversed-phase column suitable for separating moderately polar to nonpolar compounds.[2][15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ion mode ionization.[2] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte.[2] |
| Gradient | Optimized for separation from matrix components. | A gradient elution is typically required for complex samples. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility.[2] |
| MS/MS System | SCIEX QTRAP 5500 or equivalent | A sensitive and selective triple quadrupole mass spectrometer.[13] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | The choice of polarity will depend on the analyte's structure. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13] |
Visualization of Analytical Workflows
GC-MS Workflow
Caption: Workflow for this compound analysis by GC-MS.
LC-MS/MS Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion and Future Perspectives
The analytical methodologies detailed in this guide provide a robust framework for the sensitive and selective determination of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific properties of the sample matrix and the available instrumentation. Regardless of the chosen technique, adherence to strict quality control measures, particularly those aimed at minimizing background contamination, is critical for generating reliable and defensible data. As regulatory scrutiny of phthalates continues to evolve, the development and validation of even more sensitive and high-throughput analytical methods will be essential for ensuring consumer safety and environmental protection.
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Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University. Retrieved from [Link]
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International Organisation of Vine and Wine. (2013). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. Retrieved from [Link]
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Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. Retrieved from [Link]
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Gao, Y., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Molecules. Retrieved from [Link]
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Nemirovskaya, I. A., & Medinets, S. V. (2024). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. Journal of Analytical Chemistry. Retrieved from [Link]
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Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]
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Al-Saleh, I., et al. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Toxics. Retrieved from [Link]
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SCIEX. (n.d.). Fast and Sensitive Analysis of 22 Phthalates in Food Samples. Retrieved from [Link]
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Harunarashid, N. Z. I. H., Lim, L. H., & Harunsani, M. H. (2017). Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. Food Analytical Methods. Retrieved from [Link]
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Thermo Fisher Scientific. (2015). Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. Retrieved from [Link]
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Rocío-Bautista, P., et al. (2024). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods. Retrieved from [Link]
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Ferrer, C., et al. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Applied Sciences. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Assessment of Undecyl Hydrogen Phthalate
Introduction: A Framework for Assessing an Understudied Phthalate
Undecyl hydrogen phthalate is a monoester phthalate classified as a potential endocrine-disrupting compound.[1] While extensive research exists on phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), specific toxicological data on this compound remains sparse. This document provides a comprehensive strategy for characterizing its potential biological effects using a tiered, mechanism-driven approach with established in vitro models.
Phthalates are ubiquitous plasticizers known to pose health risks, particularly through endocrine disruption and reproductive toxicity.[2] Given that many phthalate diesters are metabolized to their active monoester forms, the study of this compound is critical for a complete risk assessment profile. This guide is designed for researchers, toxicologists, and drug development professionals to systematically investigate its effects, from broad cytotoxicity to specific molecular interactions. We will proceed through a logical sequence of assays, explaining the scientific rationale behind each model and protocol choice.
Tier 1: Foundational Toxicity Assessment
The initial step in characterizing any novel or understudied compound is to establish its fundamental impact on cell health and genetic integrity. This tier establishes a baseline understanding of the concentration ranges at which this compound elicits cytotoxic and genotoxic effects, which is crucial for designing subsequent, more specific mechanistic studies.
Rationale: Establishing Dose-Response
Before investigating complex mechanisms like endocrine disruption, it is essential to determine the concentrations at which the compound causes overt cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[3][4] It measures the metabolic activity of mitochondria, providing an indication of cellular health.[4] Concurrently, the Alkaline Comet Assay is a sensitive technique for detecting DNA strand breaks in individual cells, offering a clear measure of genotoxic potential.[5]
To account for metabolic activation—a process where a parent compound is converted into a more toxic metabolite—we employ the HepG2 cell line . Derived from a human hepatocellular carcinoma, HepG2 cells retain many metabolic functions of liver cells, making them an excellent model for studying the effects of xenobiotics.[6][7][8]
Experimental Workflow: Tier 1
Caption: Tier 1 workflow for baseline toxicity screening of UHP.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HepG2 cells.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (UHP)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
MTT reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[9][10] Trypsinize and seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of UHP in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared UHP dilutions or vehicle control medium. Include wells with medium only as a blank control. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[11]
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.[11]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100. Plot the viability against the log of UHP concentration to determine the IC50 value.
Protocol 2: Alkaline Comet Assay for Genotoxicity
Objective: To assess the DNA-damaging potential of UHP in HepG2 cells.
Materials:
-
HepG2 cells treated with sub-lethal concentrations of UHP (e.g., IC10, IC25) determined from the MTT assay.
-
CometAssay® Slides (or equivalent)
-
Low Melting Point Agarose (LMPA)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green)
-
Positive control (e.g., 100 µM H₂O₂)
Procedure:
-
Cell Preparation: Treat HepG2 cells with UHP for a defined period (e.g., 4-24 hours). Harvest cells by trypsinization, wash with ice-cold PBS (Ca²⁺ and Mg²⁺ free), and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.[12]
-
Slide Preparation: Combine 50 µL of the cell suspension with 500 µL of molten LMPA (at 37°C). Immediately pipette 75 µL of this mixture onto a CometAssay® slide. Allow to solidify at 4°C for 15 minutes.
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour. This step removes cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding Buffer and let the DNA unwind for 20-40 minutes.[13]
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes.[13] This allows damaged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently tap off excess buffer and immerse slides in Neutralization Buffer for 5 minutes. Repeat twice. Stain the slides with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using specialized software to calculate parameters like "% Tail DNA" and "Tail Moment."
| Parameter | Description | Example Data Interpretation |
| IC50 (MTT) | Concentration of UHP causing a 50% reduction in cell viability. | A lower IC50 value indicates higher cytotoxicity. |
| % Tail DNA (Comet) | The percentage of total DNA intensity present in the comet tail. | A significant increase compared to the vehicle control indicates DNA damage. |
| Tail Moment (Comet) | An integrated value of tail length and the fraction of DNA in the tail. | A dose-dependent increase in tail moment suggests genotoxic activity. |
| Table 1: Key endpoints and interpretation for Tier 1 toxicity assessment. |
Tier 2: Endocrine Disruption Profiling
Phthalates are notorious for their ability to interfere with hormonal systems. The primary mechanisms involve interactions with nuclear receptors, particularly the estrogen receptor (ER) and androgen receptor (AR). This tier aims to characterize the potential of this compound to act as an agonist (mimicking the natural hormone) or an antagonist (blocking the natural hormone).
Rationale: Receptor-Mediated Effects
Transcriptional activation assays using luciferase reporter genes are the gold standard for screening endocrine-disrupting potential.[14] These assays utilize cell lines engineered to express a specific nuclear receptor (e.g., ERα or AR) and a reporter gene (luciferase) linked to a hormone-responsive DNA element.[15] When an active compound binds the receptor, it triggers the transcription of the luciferase gene, producing a measurable light signal.
-
MCF-7 Cells for Estrogenic Activity: The human breast cancer cell line MCF-7 is widely used for studying estrogenic effects as it endogenously expresses high levels of ERα.[16][17]
-
LNCaP Cells for Androgenic Activity: The human prostate cancer cell line LNCaP expresses a functional androgen receptor and is a well-established model for assessing (anti-)androgenic activity.[18][19][20]
A critical aspect of these assays is the use of charcoal-stripped serum in the culture medium. This process removes endogenous steroids that would otherwise confound the results.[14][18]
Experimental Workflow: Tier 2
Caption: Tier 3 workflow for mechanistic investigation using testicular cell lines and omics.
Protocol 5: Testicular Cell Line Exposure
Objective: To generate biological samples from relevant testicular cell lines for subsequent 'omics' analysis.
Materials:
-
TM4 mouse Sertoli cells (ATCC® CRL-1715™)
-
MA-10 mouse Leydig cells (ATCC® CRL-3050™)
-
Culture media:
-
6-well culture plates.
Procedure:
-
Cell Culture: Culture TM4 and MA-10 cells according to their specific ATCC protocols. [2][3][21][22]2. Seeding: Seed cells in 6-well plates to achieve ~70-80% confluency after 24 hours.
-
Treatment: Treat cells with a sub-lethal concentration of UHP (e.g., IC10 from Tier 1) and a vehicle control (DMSO) for 24 hours. Perform at least three biological replicates for each condition.
-
Harvesting:
-
For RNA: Wash cells with PBS, then lyse directly in the plate using a buffer like TRIzol®. Scrape and collect the lysate.
-
For Protein: Wash cells with PBS, then scrape into an appropriate lysis buffer containing protease inhibitors.
-
-
Storage: Store lysates at -80°C until ready for extraction and analysis.
Application Note: Transcriptomic and Proteomic Analysis
Objective: To identify molecular pathways disrupted by UHP.
Transcriptomics (RNA-Seq) Workflow:
-
RNA Extraction & QC: Extract total RNA from cell lysates and assess its quality and quantity (e.g., using a Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification, fragmentation, and cDNA synthesis.
-
Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to the mouse reference genome.
-
Quantify gene expression and identify differentially expressed genes (DEGs) between UHP-treated and control groups.
-
Perform pathway and Gene Ontology (GO) enrichment analysis on the list of DEGs to identify significantly affected biological processes (e.g., steroid biosynthesis, cell cycle, apoptosis).
-
Proteomics (LC-MS/MS) Workflow:
-
Protein Extraction & Quantification: Extract total protein from cell lysates and determine the concentration (e.g., using a BCA assay).
-
Sample Preparation: Digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS) to determine their sequence and quantity (typically via label-free quantification).
-
Data Analysis:
-
Process raw MS data to identify and quantify peptides and proteins.
-
Identify differentially expressed proteins (DEPs) between UHP-treated and control groups.
-
Perform pathway and GO enrichment analysis on the list of DEPs to corroborate transcriptomic findings and identify post-transcriptional effects.
-
| Omics Platform | Key Insights Provided | Example Findings for a Phthalate |
| Transcriptomics | Changes in gene expression; identification of affected signaling and metabolic pathways. | Downregulation of genes involved in steroidogenesis (e.g., Star, Cyp11a1) in MA-10 Leydig cells. |
| Proteomics | Changes in protein abundance; evidence of post-translational modifications; confirmation of gene expression changes. | Decreased abundance of StAR protein, confirming the transcriptomic result and providing a direct link to reduced steroid production. |
| Table 2: Application of 'omics' technologies in mechanistic toxicology. |
Conclusion and Future Directions
This tiered in vitro testing strategy provides a robust framework for systematically evaluating the toxicological profile of this compound. By starting with broad assessments of cytotoxicity and genotoxicity, researchers can establish relevant dose ranges for more targeted investigations into endocrine disruption. The final tier, incorporating specific testicular cell models and 'omics' technologies, allows for a deep mechanistic understanding of any observed toxicity. The data generated through these protocols will provide a solid, evidence-based foundation for risk assessment and guide future research, including potential in vivo studies, to ensure human and environmental safety.
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Svechnikov, K., et al. (2018). Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis. Molecular and Cellular Endocrinology, 461, 94-103. [Link]
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Chapin, R. E., et al. (1990). The interaction of Sertoli and Leydig cells in the testicular toxicity of tri-o-cresyl phosphate. Toxicology and Applied Pharmacology, 104(3), 483-495. [Link]
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Okubo, T., et al. (2003). The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology. The Journal of Toxicological Sciences, 28(1), 35-42. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. encodeproject.org [encodeproject.org]
- 11. researchgate.net [researchgate.net]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genome.ucsc.edu [genome.ucsc.edu]
- 19. atcc.org [atcc.org]
- 20. mdpi.com [mdpi.com]
- 21. Adhesion Issues? Tips for Culturing TM3 and TM4 Cells [procellsystem.com]
- 22. In Vitro Technologies :: Products [lifescience.invitro.com.au]
Troubleshooting & Optimization
Navigating the Nuances of Undecyl Hydrogen Phthalate (UHP) in In Vitro Research: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Undecyl hydrogen phthalate (UHP). As a long-chain phthalate monoester, UHP presents unique challenges in experimental design, particularly in determining optimal, non-cytotoxic, yet effective concentrations for in vitro studies. This guide provides in-depth, field-proven insights to navigate these complexities, ensuring the scientific integrity and reproducibility of your results. We will delve into the causality behind common experimental hurdles and offer self-validating protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UHP), and why is its concentration critical in in vitro studies?
This compound (CAS No. 51622-03-8), also known as monoundecyl phthalate, is the monoester metabolite of diundecyl phthalate (DUP).[1][2] Like other phthalates, it is investigated for its potential as an endocrine-disrupting chemical (EDC).[3][4][5] The concentration of UHP is a critical parameter in in vitro experiments because phthalates are known to exert dose-dependent effects, which can range from subtle changes in gene expression at low concentrations to overt cytotoxicity at higher levels.[6][7] Establishing a precise concentration window is paramount to elucidating its specific biological activities without the confounding variable of cellular toxicity.
Q2: I am having trouble dissolving UHP for my cell culture experiments. What is the recommended solvent and procedure for preparing a stock solution?
This is a common challenge due to the hydrophobic nature of long-chain phthalates.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are the preferred solvents for preparing a high-concentration primary stock solution.[8]
-
Stock Solution Protocol:
-
Accurately weigh the desired amount of UHP powder.
-
Dissolve in a minimal amount of your chosen solvent (e.g., DMSO) to create a high-concentration stock (e.g., 100 mM). Gentle warming or vortexing may aid dissolution.
-
Store the stock solution in glass vials at -20°C to minimize degradation and leaching of plasticizers from plastic tubes.
-
-
Expert Tip: To avoid precipitation when diluting into your aqueous cell culture medium, it is crucial to perform serial dilutions. Prepare an intermediate dilution of your stock in the solvent before the final dilution into the medium. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[8]
Q3: What is a good starting concentration range for UHP in a preliminary experiment?
Due to the limited availability of specific in vitro studies on UHP, we must extrapolate from data on other long-chain phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP). A broad dose-response experiment is recommended to determine the optimal concentration for your specific cell line and endpoint.
| Concentration Range | Rationale & Potential Effects | Relevant Analogs |
| Low (1 nM - 1 µM) | Environmentally relevant concentrations. May elicit subtle endocrine-disrupting effects or changes in gene expression with chronic exposure.[9] | MEHP |
| Mid (1 µM - 100 µM) | Often used to investigate specific mechanisms of action and dose-dependent cytotoxicity.[6][10] | MEHP, DnOP |
| High (100 µM - 1 mM) | Likely to induce significant cytotoxicity and apoptosis. Useful for establishing the upper limit of toxicity.[1] | MEHP |
It is imperative to perform a cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) of UHP for your specific cell line.
Troubleshooting Guide
Issue 1: I observe a precipitate in my cell culture medium after adding the UHP working solution.
-
Causality: This is likely due to the low aqueous solubility of UHP. The compound is "crashing out" of the solution when the solvent concentration is diluted in the medium.
-
Solutions:
-
Decrease the final concentration of UHP: Your target concentration may be above its solubility limit in the medium.
-
Optimize the solvent concentration: While keeping the final solvent concentration low is important, a slightly higher (but still non-toxic) concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration.[8]
-
Use a carrier protein: Complexing UHP with a carrier protein like bovine serum albumin (BSA) can enhance its solubility in serum-free or low-serum media.
-
Pre-warm the medium: Adding the UHP working solution to the pre-warmed medium (37°C) can sometimes improve solubility.
-
Issue 2: My vehicle control (e.g., DMSO) is showing toxicity to my cells.
-
Causality: Many cell lines are sensitive to organic solvents, even at low concentrations. The acceptable final solvent concentration is cell-line dependent.
-
Solutions:
-
Perform a solvent tolerance test: Before your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.01% to 1%) to determine the highest non-toxic concentration.
-
Reduce the solvent concentration: If possible, prepare a more concentrated stock solution of UHP to reduce the volume of solvent added to the medium.
-
Switch solvents: Some cell lines may tolerate ethanol better than DMSO, or vice versa.
-
Issue 3: I am not observing any effect of UHP, even at high concentrations.
-
Causality: This could be due to several factors, including compound instability, insufficient incubation time, or the choice of an inappropriate endpoint.
-
Solutions:
-
Verify compound integrity: Ensure your UHP is not degraded. Prepare fresh stock solutions.
-
Extend the incubation time: Some cellular responses to endocrine disruptors may require longer exposure times (e.g., 48-72 hours or even longer for chronic exposure models).
-
Choose a more sensitive endpoint: If you are only measuring cytotoxicity, you may miss more subtle effects. Consider assays for gene expression, hormone production, or specific signaling pathway activation.
-
Consider metabolic activation: Some phthalates require metabolic activation to their monoesters to become biologically active.[11] Ensure your cell line has the necessary metabolic capacity or consider using a co-culture system with metabolically active cells like primary hepatocytes.
-
Experimental Protocols
Protocol 1: Determination of Optimal UHP Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of UHP and establish a working concentration range. The MTT assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
This compound (UHP)
-
DMSO or absolute ethanol
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
UHP Preparation: Prepare a series of UHP dilutions in your chosen solvent. Then, dilute these into a complete culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of UHP. Include a vehicle control (medium with solvent only) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the UHP concentration to generate a dose-response curve and determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Decision tree for troubleshooting UHP experiments.
References
-
Giuliani, A., et al. (2024). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Science of The Total Environment, 180518. [Link]
-
OECD. (2024). Endocrine Disrupters. Organisation for Economic Co-operation and Development. [Link]
-
Hlisníková, H., et al. (2023). Investigation of the effects of phthalates on in vitro thyroid models with RNA-Seq and ATAC-Seq. Frontiers in Endocrinology, 14, 1200211. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydrogen phthalate. Carl ROTH. [Link]
-
Hindayani, A., et al. (2019). PREPARATION OF SECONDARY pH OF PHTHALATE BUFFER SOLUTION USING DIFFERENTIAL POTENTIOMETRIC CELL. Chemistry & Chemical Technology, 13(3), 377-382. [Link]
-
Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. CPSC. [Link]
-
OECD. (n.d.). OECD Activities on Endocrine Testing. Organisation for Economic Co-operation and Development. [Link]
-
Peropadre, A., et al. (2013). cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea. Istituto Superiore di Sanità. [Link]
-
Hrubá, F., et al. (2020). Impact of In Vitro Long-Term Low-Level DEHP Exposure on Gene Expression Profile in Human Granulosa Cells. International Journal of Molecular Sciences, 21(21), 8143. [Link]
-
Park, J. H., et al. (2009). Differential cytotoxic effects of mono-(2-ethylhexyl) phthalate on blastomere-derived embryonic stem cells and differentiating neurons. Journal of Toxicology and Environmental Health, Part A, 72(21-22), 1331-1338. [Link]
-
Ye, T., et al. (2014). Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. Journal of Environmental Science and Health, Part A, 49(11), 1267-1275. [Link]
-
OECD. (2002). OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocr. Organisation for Economic Co-operation and Development. [Link]
-
Begum, S., et al. (2016). Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers. PLOS ONE, 11(3), e0151444. [Link]
-
Lake, B. G., et al. (1984). Hepatic Effects of Phthalate Esters and Related Compounds. In Vivo and In Vitro Correlations. Acta Pharmacologica et Toxicologica, 54(S2), 167-174. [Link]
-
ResearchGate. (2022). I'm having a lot of trouble dissolving a phthalate/vehicle combination in cell culture medium for in vitro toxicity assays; Can anyone provide tips?. ResearchGate. [Link]
-
Wu, C., et al. (2024). The potential mechanisms underlying phthalate-induced hypospadias: a systematic review of rodent model studies. Frontiers in Endocrinology, 15, 1348881. [Link]
-
National Institute of Standards and Technology. (2024). Safety Data Sheet: Potassium Hydrogen Phthalate. NIST. [Link]
-
ECETOC. (2017). Activities of the OECD related to endocrine disruptors. ECETOC. [Link]
-
ResearchGate. (n.d.). A IC50 value in μM of pure compounds di(2-ethylhexyl) phthalate (DEHP)... ResearchGate. [Link]
-
Hannon, P. R., et al. (2015). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Biology of Reproduction, 92(4), 103. [Link]
-
Kim, S., et al. (2018). Comparative analysis of endocrine disrupting effects of major phthalates in employed two cell lines (MVLN and H295R) and embryonic zebrafish assay. Ecotoxicology and Environmental Safety, 162, 136-143. [Link]
-
Coventry University. (2025). and long-chain phthalate esters decreases viability and inhibits cellular respiration in human lung cells. Coventry University. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Filpic, M., et al. (2021). Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. Frontiers in Endocrinology, 12, 779979. [Link]
-
Romani, F., et al. (2014). Endocrine disruptors and human reproductive failure: the in vitro effect of phthalates on human luteal cells. Fertility and Sterility, 102(3), 841-847.e1. [Link]
-
West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Potassium hydrogen phthalate. West Liberty University. [Link]
- Google Patents. (2017). WO2017020986A1 - Process for producing cell culture media.
-
Ben Saad, H., et al. (2019). Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway. Toxicology Mechanisms and Methods, 29(7), 517-526. [Link]
-
Novak, K., et al. (2013). Methods for the Determination of Endocrine-Disrupting Phthalate Esters. Journal of AOAC International, 96(3), 518-528. [Link]
Sources
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- 2. Phthalate exposure induces cell death and ferroptosis in neonatal microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the effects of phthalates on in vitro thyroid models with RNA-Seq and ATAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential cytotoxic effects of mono-(2-ethylhexyl) phthalate on blastomere-derived embryonic stem cells and differentiating neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iss.it [iss.it]
- 11. cpsc.gov [cpsc.gov]
Technical Support Center: Purity Analysis of Commercial Undecyl Hydrogen Phthalate
Welcome to the technical support center for the purity analysis of commercial Undecyl Hydrogen Phthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimental analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, providing quick and actionable answers.
What are the most common impurities in commercial this compound?
The most probable impurities in commercial this compound are related to its synthesis, which typically involves the reaction of phthalic anhydride with undecyl alcohol.[1] Therefore, you should be vigilant for the following:
-
Phthalic Acid: Formed by the hydrolysis of residual phthalic anhydride.
-
Undecyl Alcohol: Unreacted starting material.
-
Diundecyl Phthalate: A common by-product formed from the further esterification of this compound.[2]
-
Other Phthalate Monoesters and Diesters: If the undecyl alcohol used is not of high purity, other phthalate esters may be present.
Which analytical technique is best suited for purity analysis of this compound?
Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for analyzing phthalates.[3][4] The choice depends on your specific requirements:
-
HPLC-UV: Excellent for quantifying the main component and non-volatile impurities. It is generally non-destructive.
-
GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities, even at trace levels.[5][6][7] The mass spectrometry detector provides structural information for unknown impurity identification.
Where can I find a certified reference material for this compound?
Several chemical suppliers offer certified reference materials (CRMs) for various phthalates. While a specific CRM for this compound may be less common, you can often find it from specialty chemical suppliers. For quantitative analysis, it is crucial to use a well-characterized reference standard with a certificate of analysis. If a CRM for this compound is unavailable, potassium hydrogen phthalate (KHP) is a widely recognized primary standard for acid-base titrations and can be used for qualifying analytical systems.[8][9][10][11]
What are the key parameters to consider for HPLC method development?
For a successful HPLC analysis of this compound, consider the following:
-
Column: A C18 reversed-phase column is a good starting point.[12][13]
-
Mobile Phase: A gradient elution with acetonitrile and water (or a buffer like phosphate) is typically used to separate the main component from its potential impurities with varying polarities.[14]
-
Detection: UV detection at around 230 nm is suitable for phthalates.[14]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
How can I identify unknown peaks in my chromatogram?
When you encounter unexpected peaks, a systematic approach is necessary:
-
Blank Injection: First, inject a solvent blank to ensure the peaks are not from your solvent or system.
-
Mass Spectrometry: If using GC-MS or LC-MS, the mass spectrum of the unknown peak can provide its molecular weight and fragmentation pattern, which can be used to elucidate its structure.
-
Forced Degradation: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help to intentionally generate degradation products.[15][16][17] Matching the retention times of these forced degradation products with the unknown peaks in your stability samples can aid in their identification.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your analysis.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Peak Tailing for this compound | 1. Secondary Interactions: The carboxylic acid group on this compound can interact with active sites on the silica packing of the column. 2. Column Overload: Injecting too concentrated a sample. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Mobile Phase Modifier: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase. This will suppress the ionization of the carboxylic acid, reducing secondary interactions. 2. Reduce Injection Concentration: Dilute your sample and re-inject. 3. Column Wash/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column. |
| Poor Resolution Between this compound and an Impurity | 1. Inadequate Mobile Phase Gradient: The gradient may be too steep, causing co-elution. 2. Incorrect Column Chemistry: The column may not have the right selectivity for the separation. | 1. Optimize Gradient: Make the gradient shallower around the elution time of the peaks of interest. This will increase the separation time and improve resolution. 2. Try a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce different separation mechanisms. |
| Variable Retention Times | 1. Mobile Phase Composition: Inconsistent mobile phase preparation.[18] 2. Temperature Fluctuations: The column temperature is not stable.[19] 3. Pump Issues: Leaks or air bubbles in the pump.[19] | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement of solvents and additives. Degas the mobile phase before use. 2. Use a Column Oven: A column oven provides a stable temperature environment for reproducible chromatography. 3. System Check: Check for leaks in the system and purge the pump to remove any air bubbles. |
| Extraneous Peaks in the Chromatogram | 1. Sample Contamination: Phthalates are common plasticizers and can leach from lab equipment. 2. Solvent Contamination: Impurities in the mobile phase solvents. | 1. Use Glassware: Use glass containers for sample and mobile phase preparation. Avoid plastic tubes, pipette tips, and containers. 2. Use High-Purity Solvents: Use HPLC-grade or MS-grade solvents. Run a blank gradient to check for solvent impurities. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Fronting or Tailing) | 1. Active Sites in the Inlet or Column: The acidic nature of this compound can cause interactions with active sites. 2. Inlet Temperature Too Low: Incomplete vaporization of the analyte. | 1. Use an Ultra Inert Liner and Column: These components have deactivated surfaces to minimize analyte interactions. 2. Optimize Inlet Temperature: Increase the inlet temperature to ensure complete and rapid vaporization. Be careful not to cause thermal degradation. |
| Low Response/Poor Sensitivity | 1. Analyte Degradation: this compound may degrade in a hot GC inlet. 2. Ion Source Contamination: A dirty ion source can reduce sensitivity. | 1. Use a Lower Inlet Temperature: Find a balance between efficient vaporization and minimal degradation. A pulsed splitless injection can help transfer more analyte to the column at a lower temperature. 2. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. |
| Contamination with Common Phthalates (e.g., DBP, DEHP) | 1. Lab Environment: Phthalates are ubiquitous in the lab environment.[3] 2. Consumables: Septa, vials, and solvents can be sources of phthalate contamination.[3] | 1. Dedicated Glassware: Use glassware that is exclusively for phthalate analysis and has been thoroughly cleaned. 2. High-Purity Consumables: Use phthalate-free septa and vials. Run solvent blanks to check for contamination from your consumables. |
Experimental Protocols & Methodologies
Workflow for Purity Analysis of this compound
Caption: Workflow for the purity analysis of this compound.
Detailed HPLC-UV Protocol
This protocol provides a starting point for the purity analysis of this compound. Method optimization may be required based on your specific instrument and sample.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The acidic mobile phase helps to ensure sharp peak shapes for the acidic analyte.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the commercial sample at a concentration of approximately 100 µg/mL in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0 | 50 |
| 20 | 95 |
| 25 | 95 |
| 26 | 50 |
| 30 | 50 |
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound and any impurities in the commercial sample using the calibration curve.
-
Calculate the purity of the commercial sample.
-
Forced Degradation Protocol
Forced degradation studies are essential for developing a stability-indicating method.[20][21][22]
Caption: Forced degradation study workflow.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with acid before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide.[15] Keep at room temperature for a specified time.
-
Thermal Degradation: Store the sample solution at 80 °C.
-
Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-UV, preferably with a mass spectrometer detector to aid in the identification of degradation products.
References
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151. Retrieved from [Link]
-
Kalogianni, D. P., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molecules, 28(5), 2327. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Retrieved from [Link]
-
CPAchem. (n.d.). Phthalates. Retrieved from [Link]
-
Al-Saleh, I., & Elkhatib, R. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. International Journal of Environmental Research and Public Health, 20(4), 3097. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of di(2-ethylhexyl) phthalate (DEHP). Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decyl undecyl phthalate. PubChem. Retrieved from [Link]
-
OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf)
-
Loba Chemie. (n.d.). POTASSIUM HYDROGEN PHTHALATE VOLUMETRIC STANDARD, Certified reference material for Alkalimetry, Traceable to NIST SRM. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033244). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diundecyl phthalate. PubChem. Retrieved from [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of dibutyl phthalate. Retrieved from [Link]
-
Eagle Scholar. (2017). Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate. Retrieved from [Link]
-
PubMed. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Phthalates Via HPLC-UV in Environmental Water Samples After Concentration by Solid-Phase Extraction Using Ionic Liquid Mixed Hemimicelles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Retrieved from [Link]
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Stability of Undecyl hydrogen phthalate under experimental conditions.
Welcome to the technical support center for Undecyl Hydrogen Phthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers practical, field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction to this compound Stability
This compound, a mono-ester of phthalic acid, is a compound of interest in various research and development applications. Understanding its stability under typical experimental conditions is critical for obtaining reliable and reproducible results. This guide will address common questions and challenges related to its handling, storage, and use in experimental setups.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and is also influenced by temperature. Hydrolysis results in the formation of phthalic acid and undecanol.[1][2] Biodegradation can also occur, particularly in non-sterile aqueous environments, where microorganisms can metabolize the compound.[3][4][5]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. As a phthalate monoester, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The rate of hydrolysis is generally slowest in the neutral to slightly acidic pH range. In strongly acidic or alkaline conditions, the rate of degradation will increase. For instance, related phthalate compounds are known to be more stable in the pH range of 3.5 to 9.2.[6][7]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry place, protected from light and moisture.[8][9] For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C) and in a tightly capped vial to minimize solvent evaporation and potential degradation. The choice of solvent is also critical; aprotic organic solvents are generally preferred over aqueous solutions for long-term storage.
Q4: Is this compound sensitive to temperature?
A4: Yes, this compound is sensitive to elevated temperatures. High temperatures can accelerate the rate of hydrolysis and potentially lead to thermal decomposition.[10] While specific data for this compound is limited, phthalate esters, in general, can undergo pyrolysis at very high temperatures.[10] For typical laboratory applications, it is advisable to avoid prolonged exposure to high temperatures.
Q5: What solvents are suitable for dissolving and storing this compound?
A5: this compound is a relatively nonpolar molecule and is expected to be soluble in a range of organic solvents such as methanol, ethanol, acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[11][12] Its solubility in water is expected to be low.[13] For preparing stock solutions, using a high-purity organic solvent is recommended. The choice of solvent should also be compatible with the downstream experimental application.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | 1. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment. 2. Control pH: If using aqueous buffers, ensure the pH is in a stable range (neutral to slightly acidic). 3. Minimize temperature exposure: Do not leave solutions at room temperature for extended periods. Store at 2-8°C when not in use. |
| Precipitate forms in the experimental medium. | Poor solubility of this compound in the aqueous medium. | 1. Use a co-solvent: If compatible with your experiment, use a small amount of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. 2. Check concentration: Ensure the concentration of this compound does not exceed its solubility limit in the specific medium. |
| Loss of compound during sample processing. | Adsorption to plasticware. | 1. Use appropriate labware: Use glass or polypropylene labware, as phthalates can adsorb to certain types of plastics. 2. Pre-rinse with solvent: Pre-rinse pipette tips and vials with the solvent used to dissolve the compound. |
| Unexpected peaks in chromatograms. | Presence of degradation products (phthalic acid, undecanol). | 1. Confirm identity of peaks: Use a mass spectrometer (LC-MS or GC-MS) to identify the unexpected peaks.[14][15][16][17] 2. Run a stability study: Perform a controlled experiment to monitor the degradation of your compound over time under your specific experimental conditions. |
Experimental Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general procedure to evaluate the stability of this compound in a specific aqueous buffer.
Objective: To determine the rate of degradation of this compound in a given buffer at a specific temperature.
Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., phosphate, citrate)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution.
-
-
Preparation of Test Solution:
-
In a volumetric flask, add the desired aqueous buffer.
-
Spike the buffer with the stock solution to achieve the final desired concentration of this compound. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the stability.
-
-
Incubation:
-
Transfer aliquots of the test solution into several autosampler vials.
-
Incubate the vials at the desired experimental temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.
-
Immediately analyze the sample by a validated HPLC method.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a good starting point.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm) or by mass spectrometry for higher specificity.[18][19]
-
Quantification: Determine the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the degradation rate and the half-life of the compound under the tested conditions.
-
Visualization of Degradation Pathway
The primary abiotic degradation pathway for this compound is hydrolysis, which can be visualized as follows:
Caption: Workflow for Stability Assessment.
References
- Evaluation of H2O2, H2, and bubble temperature in the sonolysis of water and aqueous t-butanol solution under Ar. (2024).
- Hoffman, J. I. (1935). Stability of aqueous solutions of acid potassium phthalate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Carl ROTH. (n.d.).
- MDPI. (n.d.). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity.
- PubMed. (2022). Dual bio-degradative pathways of di-2-ethylhexyl phthalate by a novel bacterium Burkholderia sp. SP4.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Labbox. (n.d.).
- PubMed. (n.d.). Chemical behavior of phthalates under abiotic conditions in landfills.
- pH-affecting sonochemical formation of hydroxyl radicals under 20 kHz ultrasonic irradi
- ResearchGate. (n.d.).
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PubChem. (n.d.). Diundecyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]
- Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Thermo Fisher Scientific. (n.d.).
- FAO AGRIS. (n.d.). Biochemical pathways and associated microbial process of di-2-ethyl hexyl phthalate (DEHP)
- Standard pH Values for the Potassium Hydrogen Phthalate Reference Buffer Solution
- ResearchGate. (n.d.).
- Safety data sheets. (n.d.).
- Loba Chemie. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Intramolecular catalysis. Part II.
- Semantic Scholar. (2020). Biochemical Pathways and Enhanced Degradation of Dioctyl Phthalate (DEHP)
- DESWATER. (n.d.). Degradation of dibutyl phthalate from synthetic and real wastewater using ultrasound/hydrogen peroxide system.
- OIV. (2013).
- PubMed. (2016).
- ScholarWorks. (2012).
- OPUS Open Portal to University Scholarship. (2017).
- Polish Journal of Environmental Studies. (2023).
- Chemos GmbH&Co.KG. (n.d.).
- PubMed Central. (2020). Study on biodegradation kinetics of di-2-ethylhexyl phthalate by newly isolated halotolerant Ochrobactrum anthropi strain L1-W.
- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.
- Wikipedia. (n.d.).
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Technical Support Center: Minimizing Background Contamination in Phthalate Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for phthalate analysis. As a Senior Application Scientist, I understand that one of the most significant challenges in quantifying phthalates is managing and minimizing background contamination. Phthalates are ubiquitous plasticizers, meaning they are present in countless laboratory consumables, building materials, and even the air, ready to compromise your analysis.[1][2] Because they are not chemically bound to the polymer matrix of plastics, they can easily leach out and contaminate samples.[1][3]
This guide is structured to provide direct, actionable solutions to the common contamination issues you may encounter. It moves beyond simple checklists to explain the causality behind each recommendation, empowering you to build a robust, self-validating analytical system.
Troubleshooting Guide: Isolating and Eliminating Contamination
This section addresses specific problems with a systematic, evidence-based approach.
Q1: My procedural blanks show high levels of DEHP and DBP. What are the most likely sources and how do I confirm them?
High levels of Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in your blanks are the most common issue in phthalate analysis, as these are two of the most widely used plasticizers. The source can be almost anything in your workflow, so a systematic approach is critical.
Causality: The core principle of troubleshooting is to isolate variables. You must test each component of your analytical process independently to pinpoint the source of contamination. Running a procedural blank includes every step your actual sample undergoes; therefore, any component used in that process is a suspect.
Troubleshooting Workflow:
-
Solvents: Solvents are often a primary source of contamination.[1] Even high-purity grades can contain measurable amounts of phthalates.
-
Test Protocol: Take a volume of each solvent used in your sample preparation (e.g., methylene chloride, hexane, methanol), equivalent to the amount used for a single sample. Concentrate this solvent down to your final analysis volume (e.g., 1 mL). Analyze this concentrate as you would a sample.[1] If phthalates are detected, you must source a higher purity solvent or redistill your current stock.
-
-
Reagents and Consumables: Any solid materials used can introduce phthalates.
-
Sodium Sulfate: This drying agent is a known potential source. Test it by rinsing the amount you'd typically use with a clean, confirmed phthalate-free solvent and analyzing the rinseate.[1]
-
SPE Cartridges: While Solid Phase Extraction (SPE) can reduce background compared to liquid-liquid extraction, the cartridges themselves can be a source of contamination.[4][5] Test by passing clean solvent through a cartridge, collecting the eluate, concentrating it, and analyzing.
-
Filters and Vial Septa: Syringe filters and vial septa are common culprits. Submerge these items in a small volume of clean solvent, agitate, and then analyze the solvent. Changing to non-silicone vial septa can help reduce interferences.[6]
-
-
Glassware and Labware: Glassware is the preferred material for phthalate analysis, but it must be meticulously cleaned. Standard washing with detergents is often insufficient, as detergents themselves can be a source of contamination.[7]
-
Cleaning Protocol: The most reliable method is heating glassware in a muffle furnace at 400-450°C for at least two hours, which volatilizes organic contaminants.[1][8] If a furnace is unavailable, a rigorous solvent rinse sequence is necessary. (See Detailed Protocols section).
-
Test Protocol: After cleaning, perform a final rinse with your confirmed clean solvent. Collect this final rinse, concentrate it, and analyze.
-
-
Laboratory Environment: Phthalates are present in lab air from sources like vinyl flooring, paint, and dust.[1][9] This can contaminate samples during any open-air step.
-
Air Deposition Test: Place a clean, empty beaker or watch glass on the lab bench for the duration of your sample preparation time. Rinse the surface with a small amount of clean solvent and analyze the rinseate.
-
GC Autosampler Syringe: The outer wall of the syringe needle can absorb phthalates from the laboratory air, which are then desorbed into the injector during a run.[8][10] This is a significant and often overlooked source of blank contamination. Fast injection at a low injector temperature (e.g., <40°C) can minimize this thermal desorption.[8]
-
Below is a flowchart to guide your troubleshooting process.
Caption: Systematic workflow for identifying phthalate contamination sources.
Q2: I've identified my solvents as the source of contamination. Besides buying a more expensive grade, what can I do?
If purchasing a higher grade of solvent is not feasible, you can purify your existing solvents. The most common and effective method is redistillation using an all-glass apparatus.
Causality: Distillation separates volatile liquids based on their boiling points. Since many common phthalates have higher boiling points than solvents like hexane or methylene chloride, they will be left behind in the distillation flask, resulting in a purer distillate.
Self-Validation: Always run a "distillation blank." After distilling a batch of solvent, take a large volume, concentrate it, and analyze it to confirm the purification was successful before using it for your critical samples.
Q3: Can my LC-MS or GC-MS system itself be a source of contamination?
Absolutely. Phthalates can leach from various components within the instrument, especially in the fluidic path.
Common Instrument-Related Sources:
-
Tubing: PEEK tubing, commonly used in HPLC/LC-MS systems, can accumulate and leach phthalates over time. It is advisable to have a dedicated set of tubing for phthalate analysis.[9]
-
Solvent Frits/Filters: The porous stones used to filter solvents in mobile phase bottles can be a source of contamination.[1] If possible, remove them. If a filter is necessary, ensure it is certified as phthalate-free.
-
Septa: Contamination from injector septa is a well-known issue in GC-MS.[11] Always use high-quality, low-bleed septa.
-
O-rings: Seals and O-rings within the system can be made of materials that contain plasticizers.
-
Carryover: High-concentration samples can contaminate the injection port, syringe, or column, leading to carryover in subsequent blank and sample runs.
Troubleshooting: To check for system contamination, remove the analytical column and replace it with a zero-dead-volume union. Run your analysis with your mobile phase or carrier gas. If you still detect phthalates, the source is within the system upstream of the column.
Frequently Asked Questions (FAQs)
| Common Phthalate Contaminants | Abbreviation | Typical Laboratory & Environmental Sources |
| Di(2-ethylhexyl) phthalate | DEHP | PVC tubing, vinyl gloves, flooring, medical devices, instrument components.[12][13][14] |
| Dibutyl phthalate | DBP | Adhesives, printing inks, nail polish, personal care products.[12] |
| Diisobutyl phthalate | DIBP | Common substitute for DBP, found in similar products.[8] |
| Benzyl butyl phthalate | BBP | Vinyl flooring, adhesives, sealants.[4] |
| Diethyl phthalate | DEP | Cosmetics, personal care products (fragrance carrier), plastic tubing.[8][12] |
Q: What are phthalates and why are they so pervasive?
Phthalates are esters of phthalic acid used primarily as plasticizers to increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[3] They are not chemically bonded to the plastic polymer, allowing them to leach, migrate, or off-gas into the environment, samples, and lab reagents.[2] Their widespread use in hundreds of consumer and industrial products, from food packaging and medical devices to flooring and personal care products, makes them ubiquitous environmental and laboratory contaminants.[12][15]
Q: Can I ever achieve a "zero" phthalate background?
Achieving a completely zero background is practically impossible due to the ubiquitous nature of phthalates.[9] The goal of background minimization is to reduce contamination to a level that is consistently low, reproducible, and significantly below the concentration of your lowest calibration standard. A stable, low-level background can often be subtracted from sample results, but a high or variable background compromises data integrity.
Q: What are the most critical materials to avoid in the lab?
-
Soft PVC: Avoid any items made of soft, flexible PVC, such as vinyl tubing and vinyl gloves.[9][13] Use nitrile gloves instead.
-
Plastic Containers for Solvents/Samples: Do not store solvents or samples in plastic containers, with the exception of specific plastics like polypropylene (PP) for certain applications, and even then, they must be tested. Always use glass or aluminum foil for storage.[9][16]
-
Personal Care Products: On the day of analysis, analysts should avoid using personal care products like lotions, perfumes, and cosmetics, as these can be significant sources of DEP and other phthalates.[8]
Detailed Protocols
Protocol 1: Rigorous Glassware Cleaning for Ultra-Trace Phthalate Analysis
This protocol is designed to provide glassware that is as free from phthalate contamination as possible.
Causality: This multi-step process ensures the removal of both gross chemical residues and trace organic contaminants. The final high-temperature baking step is the most critical for volatilizing stubborn, adsorbed phthalates.[8]
Procedure:
-
Initial Decontamination: As soon as possible after use, rinse glassware with an appropriate solvent to remove the bulk of any chemical residue.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent (e.g., Alconox) in hot water. Scrub all surfaces thoroughly with brushes that do not have plastic handles.
-
Tap Water Rinse: Rinse thoroughly with hot tap water (at least 5-7 times) to remove all detergent residue.
-
Deionized Water Rinse: Rinse 3-5 times with deionized (DI) water to remove mineral deposits from tap water.
-
Solvent Rinse (if not baking): If a muffle furnace is not available, perform a final rinse with high-purity, phthalate-free acetone or hexane.
-
Drying & Baking (Recommended):
-
Allow glassware to air dry in a clean environment (avoiding dust).
-
Place the dried glassware in a muffle furnace.
-
Ramp the temperature to 400-450°C and hold for a minimum of 2 hours.[8]
-
Turn off the furnace and allow the glassware to cool slowly to room temperature inside the furnace to prevent thermal shock and cracking.
-
-
Storage: Immediately after cooling, cover the openings of the glassware with clean aluminum foil (previously baked or rinsed with solvent) and store in a clean, enclosed cabinet away from dust and potential contamination sources.[9]
Protocol 2: Workflow for Phthalate-Clean Sample Preparation
This workflow integrates best practices to minimize contamination introduction during the sample preparation stage.
Caption: Best-practice workflow for low-contamination sample preparation.
Self-Validation: The critical step in this workflow is the parallel processing of a procedural blank.[8] This blank is your direct measure of the contamination introduced by your entire process (reagents, glassware, environment). If the blank is clean, you can have high confidence in the data from the samples processed alongside it.
References
-
Agilent. (2012-01-17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. [Link]
-
ResearchGate. (2025-08-07). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle | Request PDF. ResearchGate. [Link]
-
Biotage. (2023-01-17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Biotage. [Link]
-
Wang, Y., et al. (2021-05-18). Phthalates and Their Impacts on Human Health. National Institutes of Health (NIH). [Link]
-
Adams, K., et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
MDPI. (2023-12-23). Unpacking Phthalates from Obscurity in the Environment. MDPI. [Link]
-
LCGC International. (2018-08-01). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]
-
ResearchGate. (2013-10-03). How to minimize phthalates contamination step by step during phthalates analysis?. ResearchGate. [Link]
-
Wikipedia. Phthalates. Wikipedia. [Link]
-
EUROLAB. Phthalate Free Analysis. EUROLAB. [Link]
-
National Institutes of Health (NIH). (2023-05-23). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. NIH. [Link]
-
JRC Publications Repository. Methods for the determination of phthalates in food. JRC Publications Repository. [Link]
-
ResearchGate. An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]
-
ACS Publications. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. ACS Publications. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]
-
ResearchGate. Comparison of SPE cartridges on the recovery of standard solutions containing the investigated phthalates at a concentration of 1.0 µg/mL. ResearchGate. [Link]
-
Intertek. Phthalates Analysis. Intertek. [Link]
-
Agilent. Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent. [Link]
-
U.S. Environmental Protection Agency (EPA). TID 016 - Glassware Cleaning for Method 23. EPA. [Link]
-
ResearchGate. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure | Request PDF. ResearchGate. [Link]
-
University of California Food Quality. (2024-08-05). Phthalates. UC Food Quality. [Link]
-
CPT Labs. How To Conduct Phthalate Testing For Your Product. CPT Labs. [Link]
-
MDPI. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. [Link]
-
Agilent. (2022-03-30). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent. [Link]
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Auriga Research Store. PHTHALATE FREE TEST. Auriga Research. [Link]
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Michigan State University Chemistry. Standard Operating Procedure: Glassware Cleaning. MSU Chemistry. [Link]
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PubMed. (2013-01-18). Phthalate Analysis by Gas Chromatography-Mass Spectrometry: Blank Problems Related to the Syringe Needle. PubMed. [Link]
-
PubMed. (2022-06-04). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. PubMed. [Link]
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Coalition for Safer Food Processing & Packaging. Analysis of Selected Phthalates in Food Samples. [Link]
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Chromatography Forum. (2010-09-30). HELP!! Contamination in my system after changing the septum!. Chromatography Forum. [Link]
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Pharmaguideline. SOP for Glassware Washing. Pharmaguideline. [Link]
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LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO. [Link]
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PubMed. (2025-06-04). Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety. PubMed. [Link]
-
Agilent. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent. [Link]
-
Florida Department of Environmental Protection. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Florida DEP. [Link]
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Technical Support Center: Vehicle Selection for In Vivo Studies of Undecyl Hydrogen Phthalate
Welcome to the technical support guide for the in vivo administration of undecyl hydrogen phthalate. This resource is designed for researchers, scientists, and drug development professionals. Here, we address the critical challenge of selecting an appropriate delivery vehicle for this poorly soluble, lipophilic compound. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs): First Principles
Q1: What is this compound and what are its key physicochemical properties?
This compound is a chemical compound with the formula C19H28O4.[1] Structurally, it is a monoester of phthalic acid and undecyl alcohol. Its key properties relevant to formulation are:
-
High Lipophilicity: The long C11 alkyl (undecyl) chain makes the molecule very fatty or oil-like, leading to poor water solubility.
-
Acidic Moiety: The presence of a carboxylic acid group from the phthalic acid means its charge and solubility are pH-dependent. At physiological pH (~7.4), this group will be deprotonated, but this may not be sufficient to overcome the lipophilicity of the long alkyl chain.
-
Solid State: It is a solid at room temperature.[2]
Understanding these properties is the crucial first step in any formulation strategy, as they dictate the challenges you will face in achieving adequate exposure in your animal model.[3]
Q2: Why is vehicle selection so critical for a compound like this compound?
For poorly water-soluble compounds, the choice of vehicle is paramount because it directly controls the compound's solubility, stability, and bioavailability.[4][5] An inappropriate vehicle can lead to:
-
Precipitation: The compound may "crash out" of the formulation upon administration into the aqueous environment of the gastrointestinal (GI) tract, rendering it unavailable for absorption.[6]
-
Low and Variable Exposure: If the compound is not adequately solubilized or dispersed, absorption will be erratic and minimal, leading to inconsistent and unreliable pharmacokinetic (PK) and pharmacodynamic (PD) data.[7]
-
Vehicle-Induced Toxicity: The vehicle itself can cause adverse effects in the animal model, confounding the interpretation of your compound's toxicity profile.[8][9][10]
Q3: What are the main categories of vehicles I should consider for oral administration?
Vehicle selection for oral studies should follow a tiered approach, starting with the simplest and most physiologically compatible options before moving to more complex systems.[13]
-
Aqueous Vehicles: These are preferred for their physiological compatibility.[13] For an insoluble compound like this compound, this will almost certainly require a suspension . Common suspending agents include methylcellulose (MC) or carboxymethyl cellulose (CMC).[9][14]
-
Lipid/Oil-Based Vehicles: Given the lipophilic nature of this compound, oil-based vehicles are a logical choice.[13][15] These can range from simple oils (corn oil, sesame oil) to more complex lipid-based drug delivery systems (LBDDS) that can enhance solubilization and absorption.[15][16][17][18]
-
Co-Solvent Systems: These are mixtures of water-miscible organic solvents (like PEG 400, propylene glycol, or DMSO) with water or oils.[13][19] They are used to increase the solubility of the compound. However, their use must be carefully controlled due to the potential for toxicity.[5][19]
Vehicle Screening & Selection: A Step-by-Step Guide
A systematic screening process is essential to identify a lead vehicle for your in vivo studies. This process should be logical, starting with simple solubility assessments and progressing to more complex stability and tolerability studies.
Workflow for Vehicle Selection
The following diagram outlines a decision-making workflow for selecting an appropriate vehicle.
Caption: Decision workflow for preclinical vehicle selection.
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.
Materials:
-
This compound
-
Vehicle candidates (see Table 1)
-
Glass vials
-
Vortex mixer
-
Shaking incubator or rotator
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Weigh an excess amount of this compound into a series of glass vials (e.g., 20 mg per vial).
-
Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials.
-
Cap the vials securely and vortex vigorously for 1-2 minutes to ensure initial wetting and dispersion.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium.
-
After incubation, visually inspect for undissolved solid material.
-
Centrifuge the vials to pellet any undissolved compound.
-
Carefully collect an aliquot of the supernatant, ensuring no solid is transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Record the results in a table.
Table 1: Common Vehicles for Oral Formulation Screening
| Vehicle Type | Example(s) | Key Characteristics & Considerations |
|---|---|---|
| Aqueous (Suspending) | 0.5% (w/v) Methylcellulose (MC) | Physiologically inert, common for toxicology studies.[14] May not provide optimal absorption. |
| 0.5% (w/v) CMC + 0.1% Tween 80 | Addition of a surfactant (Tween 80) can improve wettability and prevent particle agglomeration.[20] | |
| Oils | Corn Oil, Sesame Oil | Good for highly lipophilic compounds.[13] Can have physiological effects (e.g., caloric load, altered lipid metabolism).[8] |
| Co-solvents | 20% PEG 400 in Water | Can significantly increase solubility.[20] Potential for toxicity at higher concentrations.[14] |
| 10% DMSO + 40% PEG 300 + 5% Tween-80 + 45% Saline | A common combination vehicle for difficult-to-formulate compounds.[21] DMSO concentration should be minimized due to toxicity concerns.[5][19] |
| Lipid-Based Systems | Labrasol®, Cremophor® EL | Self-emulsifying systems that form fine dispersions in the gut, enhancing absorption.[16] Regulatory acceptance should be verified. |
Protocol 2: Formulation Stability Assessment
Objective: To ensure the formulation is both physically and chemically stable for the duration of preparation and administration.[22] This is a critical regulatory requirement for preclinical studies.[11][23]
Materials:
-
Lead formulation from Protocol 1
-
Storage containers identical to those used for dosing
-
HPLC or other validated analytical method
-
Light microscope
Procedure:
-
Prepare a batch of the dosing formulation at the target concentration.
-
Divide the batch into aliquots and store under the intended study conditions (e.g., room temperature, refrigerated).[24]
-
Time Zero (T=0) Analysis: Immediately after preparation, take a sample.
-
Chemical Analysis: Determine the concentration (potency) via HPLC. This serves as the baseline.[22]
-
Physical Analysis: Visually inspect for homogeneity and color. For suspensions, take a small drop and view under a microscope to assess particle size and morphology.
-
-
Subsequent Time Points: Repeat the chemical and physical analyses at relevant time points (e.g., 2 hours, 6 hours, 24 hours, or the maximum time the formulation will be held before dosing).[22]
-
Acceptance Criteria: The formulation is typically considered stable if the concentration remains within ±10% of the initial (T=0) value and there are no significant changes in physical appearance (e.g., no precipitation, color change, or crystal growth).[22]
Caption: Workflow for a preclinical formulation stability study.
Troubleshooting Guide
Q4: My compound precipitates out of the vehicle after a few hours. What should I do?
Precipitation indicates that you have created a supersaturated and unstable solution or a poorly formulated suspension.[25]
-
For Solutions:
-
Reduce Concentration: The simplest solution is to lower the drug concentration to below its equilibrium solubility in that vehicle.
-
Add Precipitation Inhibitors: For supersaturated systems, polymers like HPMC can sometimes inhibit crystallization and maintain the supersaturated state.[26][27]
-
Change Vehicle System: The solubility may be insufficient. Re-screen vehicles or consider a more complex system like a Self-Emulsifying Drug Delivery System (SEDDS) which is designed to maintain solubility upon dilution in the gut.[28]
-
-
For Suspensions:
-
Optimize Suspending Agents: Increase the viscosity by increasing the concentration of methylcellulose or CMC (e.g., from 0.5% to 1.0%).
-
Add a Wetting Agent: Poor wetting can cause particles to clump and settle. Add a low concentration of a surfactant like Tween 80 (e.g., 0.1% - 0.5%) to improve particle dispersion.[20]
-
Particle Size Reduction: Use micronization or nano-milling to reduce the particle size of your drug substance. Smaller particles have a lower settling velocity and a higher surface area, which can improve dissolution.[3]
-
Q5: I observed adverse effects (e.g., lethargy, ruffled fur) in my vehicle control group. How do I proceed?
Vehicle-induced toxicity is a serious confounder.[10] It is crucial to run a vehicle-only tolerability study before proceeding with your main experiment.[29]
-
Confirm the Observation: Ensure the signs are genuinely due to the vehicle and not other experimental stressors (e.g., gavage technique).[30]
-
Reduce Excipient Concentration: If using a co-solvent system (e.g., with DMSO or PEG 400), this is the most likely cause. Reduce the concentration of the organic solvent or surfactant to the lowest level required for solubilization.[14]
-
Change Vehicle Class: If a co-solvent system is toxic, switch to a different class of vehicle. An oil-based vehicle (like corn oil) or a simple aqueous suspension (0.5% CMC) are often better tolerated.[9]
-
Consult Regulatory Guidelines: Use resources like the FDA's Inactive Ingredient Database (IID) to check the maximum approved concentrations of specific excipients for the oral route in humans, which can guide preclinical usage.[31][32][33][34]
Q6: The in vivo exposure (AUC) of my compound is extremely low and variable. What are the likely formulation-related causes?
This is a classic problem for poorly soluble (BCS Class II/IV) compounds and points directly to a formulation failure.[35]
-
Cause 1: In Vivo Precipitation: The formulation may be stable on the bench but precipitates upon entering the GI tract. This is common with simple co-solvent solutions.
-
Cause 2: Poor Dissolution from Suspension: The particles in your suspension may not be dissolving fast enough as they transit through the GI tract.
-
Solution: Reduce the particle size of the API through micronization.[3] This increases the surface area-to-volume ratio, accelerating dissolution according to the Noyes-Whitney equation.
-
-
Cause 3: Insufficient Solubilization: The chosen vehicle simply does not provide enough solubilizing capacity.
-
Solution: Re-evaluate your solubility screening data. You may need to move to a more complex and potent vehicle system, such as a SEDDS, which can handle higher drug loads.[4]
-
By systematically addressing these formulation challenges, you can develop a robust and reliable vehicle for your in vivo studies of this compound, ensuring the generation of high-quality, interpretable data.
References
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Singhal, S., & Curatolo, W. (2004). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Pharmaceutical Research, 21(11), 1935-1947. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Stewart, A. M., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 18(6), 2174–2188. [Link]
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Whitt, J., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gnotobiota, 2(1), 1-12. [Link]
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Ahmed, A. E., & Ahmed, N. K. (1996). Effect of dosing vehicle on the toxicity and metabolism of unsaturated aliphatic nitriles. Journal of Applied Toxicology, 16(5), 435-441. [Link]
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Rossi, A., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 655, 124036. [Link]
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Miller, S. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 37(10). [Link]
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Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Yasir, M., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1178659. [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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van der Stelt, M., et al. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutics. PLOS ONE, 18(8), e0289410. [Link]
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Stewart, A. M., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. ACS Publications. [Link]
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U.S. Food and Drug Administration. (2022). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. [Link]
- Pereira, S. P., et al. (2021). Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
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ResearchGate. (2024). Vehicle selection for nonclinical oral safety studies. [Link]
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AMSbiopharma. (2024). Preclinical research strategies for drug development. [Link]
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Wikipedia. (n.d.). Potassium hydrogen phthalate. [Link]
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ResearchGate. (2014). Toward an Improved Understanding of the Precipitation Behavior of Weakly Basic Drugs from Oral Lipid-Based Formulations. [Link]
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ResearchGate. (2016). Oral lipid-based drug delivery systems - An overview. [Link]
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ResearchGate. (2024). 58 questions with answers in ORAL GAVAGE | Science topic. [Link]
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Loba Chemie. (n.d.). POTASSIUM HYDROGEN PHTHALATE Extra Pure. [Link]
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Sun, D. D., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1480-1491. [Link]
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SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]
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Simulations Plus, Inc. (2022). In vivo Dissolution and Precipitation. YouTube. [Link]
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ResearchGate. (2024). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]
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U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
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Mauderly, J. L. (1986). Role of inhalation studies with animals in defining human health risks for vehicle and power plant emissions. Environmental Health Perspectives, 66, 165-176. [Link]
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U.S. Food and Drug Administration. (2020). FDA's Inactive Ingredient Database (IID) (3of35) Complex Generics – Sep. 25-26, 2019. YouTube. [Link]
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Zhang, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 819. [Link]
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Date, A. A., & Nagarsenker, M. S. (2007). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Critical Reviews in Therapeutic Drug Carrier Systems, 24(1), 67-106. [Link]
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South Dakota State University. (2022). Oral Gavage Rodent SOP. [Link]
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Medicilon. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. [Link]
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ResearchGate. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
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Sciencemadness Wiki. (2023). Potassium hydrogen phthalate. [Link]
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Sci-Hub. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]
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AnalytiChem GmbH. (2024). Potassium hydrogen phthalate 300mg C/L in Water for TOC/DOC determination DIN EN 1484:1997 DEV H3 - Safety data sheets. [Link]
-
U.S. Food and Drug Administration. (2024). How to Leverage the Inactive Ingredient Database and Safety Justification. YouTube. [Link]
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Overcoming poor linearity in phthalate calibration curves.
Welcome to the technical support center for phthalate analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor linearity in phthalate calibration curves. Achieving a linear response is critical for accurate quantification, and this document provides in-depth, experience-based guidance to diagnose and correct non-linear behavior in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is a good linearity (R²) value for a phthalate calibration curve? A: A coefficient of determination (R²) of ≥ 0.995 is generally considered the minimum for a linear calibration curve in regulated methods. However, you should always consult your specific method's requirements (e.g., EPA or FDA guidelines) as acceptance criteria can vary. A lower value indicates that the data points do not fit well to a straight line, suggesting a systematic issue that needs to be addressed.
Q2: Why are phthalates particularly difficult to analyze? A: Phthalate analysis is challenging for two primary reasons. First, they are ubiquitous environmental contaminants found in many laboratory consumables (e.g., vials, pipette tips, solvents), leading to high background signals and contamination issues.[1] Second, higher molecular weight phthalates are semi-volatile and can be "sticky," meaning they are prone to adsorbing onto active sites within the GC-MS system, which can lead to poor peak shape and non-linear responses.[2]
Q3: Is it ever acceptable to use a quadratic fit (non-linear) calibration curve? A: While linear regression is strongly preferred, some regulatory methods may permit a quadratic fit if the non-linearity is predictable and consistently reproducible. This is often the case when detector saturation or known adsorptive effects occur.[3][4] However, you must have a scientific justification for using a quadratic curve, and its use should be validated according to your laboratory's standard operating procedures and the specific analytical method requirements.[5]
Q4: How often should I prepare new phthalate calibration standards? A: Due to the potential for solvent evaporation and degradation, it is recommended to prepare fresh working calibration standards weekly or bi-weekly. Stock solutions are more stable but should be checked regularly for signs of evaporation or degradation, especially before preparing new calibration standards. All standards should be stored in tightly sealed glass containers at 4°C and protected from light.
Systematic Troubleshooting Guide
Poor linearity in a calibration curve is a symptom of an underlying issue. This guide provides a systematic approach to identifying and resolving the root cause.
Diagram: Troubleshooting Workflow for Non-Linearity
The following flowchart outlines a logical sequence for diagnosing the source of poor calibration curve linearity.
Caption: A systematic workflow for diagnosing calibration curve non-linearity.
Issue 1: Deviation at Low Concentration Points (Downward Curve)
Question: My calibration curve is linear at high concentrations, but the low concentration points are showing a positive bias, causing the curve to bend downwards. What is the cause?
Answer: This behavior is most commonly caused by either background contamination or analyte adsorption within the GC system.
-
Causality (Contamination): Phthalates are pervasive in lab environments.[1] Contamination from solvents, glassware, or even the air can add a small, constant amount of phthalate to your low-level standards. This added amount has a significant impact on the response of the lowest points but is negligible for the high points, causing a y-intercept that is artificially high and making the curve appear to bend.
-
Causality (Adsorption): Active sites (exposed silanol groups) in the GC inlet liner or on the front end of the analytical column can irreversibly bind to phthalates.[2] At low concentrations, a significant fraction of the injected analyte is lost to these sites. As concentration increases, these sites become saturated, and a greater proportion of the analyte passes through to the detector. This leads to a disproportionately low response at the bottom of the curve.
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent used for your standards. The presence of phthalate peaks indicates contamination.
-
Source Contamination: If the blank is contaminated, systematically check all potential sources. Use high-purity, pesticide-grade, or "phthalate-free" solvents. Ensure all glassware is scrupulously cleaned and avoid any contact with plastic materials like pipette tips or vial caps with non-PTFE septa.[6]
-
Inspect and Replace the GC Inlet Liner: A dirty or non-deactivated liner is a primary location for active sites. Replace it with a new, high-quality, deactivated liner.[2]
-
Perform Column Maintenance: If a new liner does not solve the problem, the front end of the GC column may be contaminated or have active sites. Trim approximately 15-30 cm from the front of the column.[2]
Issue 2: Deviation at High Concentration Points (Upward Curve)
Question: My calibration curve is linear at the low end, but it flattens out at the highest concentration points. What is happening?
Answer: This is a classic sign of detector saturation or operating outside the linear dynamic range of the instrument.[4]
-
Causality (Detector Saturation): Every detector has a finite capacity to respond to an increase in analyte concentration. When the amount of analyte hitting the detector (especially a mass spectrometer) in a short period is too high, its response is no longer proportional to the concentration.[3][7] This results in a "flat-topped" or clipped peak and a response that is lower than expected, causing the curve to plateau.[4]
Troubleshooting Steps:
-
Examine the Peak Shape: Zoom in on the chromatogram of your highest standard. If the peak top is flat instead of a sharp Gaussian shape, the detector is saturated.[4]
-
Reduce Sample Concentration: The most straightforward solution is to narrow your calibration range. Prepare a new highest standard that is 50-75% of the original concentration and check for linearity.
-
Adjust Injection Parameters: If you must measure at high concentrations, consider increasing the split ratio on your GC inlet to introduce less sample onto the column.
-
Adjust Detector Settings (MS only): For a mass spectrometer, you can sometimes reduce the detector voltage or gain to decrease sensitivity, which may extend the linear range.[3] However, be aware this will also raise your detection limits.
Issue 3: Erratic or Random Deviations
Question: My calibration points seem to deviate randomly, and the curve is not consistently linear run-to-run. What could be the issue?
Answer: Random errors typically point to issues with standard preparation or instrument variability .
-
Causality (Standard Preparation): Inaccurate pipetting, calculation errors during serial dilutions, or solvent evaporation from improperly sealed vials can lead to standards that are not at their theoretical concentrations.[8]
-
Causality (Instrument Variability): A malfunctioning autosampler that injects inconsistent volumes, or leaks in the GC inlet, can cause random fluctuations in the peak area response that are not related to concentration.
Troubleshooting Steps:
-
Prepare Fresh Standards: Carefully prepare a new set of calibration standards from your stock solution. Use calibrated volumetric flasks and gas-tight syringes. Ensure vials are capped tightly immediately after preparation.
-
Verify Injection Precision: Inject one of your mid-range standards five times consecutively. The relative standard deviation (RSD) of the peak areas should be less than 5% (or as defined by your method). High RSD suggests a problem with the autosampler or a leak in the system.
-
Check for Leaks: Use an electronic leak detector to check fittings at the GC inlet, column connections, and gas lines. Leaks can cause inconsistent flow rates and poor reproducibility.[2]
Data & Protocols
Table 1: Common Phthalates and Recommended GC-MS Quantitation Ions
Many phthalates produce a common fragment ion at m/z 149, making chromatographic separation crucial for accurate identification.[9]
| Phthalate Name | Abbreviation | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl phthalate | DMP | 163 | 194 | 77 |
| Diethyl phthalate | DEP | 149 | 177 | 222 |
| Di-n-butyl phthalate | DBP | 149 | 223 | 278 |
| Butyl benzyl phthalate | BBP | 149 | 91 | 206 |
| Bis(2-ethylhexyl) phthalate | DEHP | 149 | 167 | 279 |
| Di-n-octyl phthalate | DNOP | 149 | 279 | 167 |
Note: Ions should be verified on your specific instrument as fragmentation patterns can vary.
Protocol: Preparation of a Five-Point Calibration Curve
This protocol outlines the steps for creating a robust set of calibration standards.
Materials:
-
Certified phthalate stock standard (e.g., 1000 µg/mL in hexane)
-
High-purity, phthalate-free solvent (e.g., hexane or acetone)[10]
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated gas-tight syringes or micropipettes
-
Glass autosampler vials with PTFE-lined septa
Procedure:
-
Prepare an Intermediate Stock:
-
Using a calibrated syringe, transfer 100 µL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with your chosen solvent. This creates a 10 µg/mL intermediate stock.
-
Cap and invert the flask 10-15 times to ensure homogeneity.
-
-
Prepare Working Standards (Example Range: 0.1 - 2.0 µg/mL):
-
Label five 1 mL volumetric flasks as CAL 1 through CAL 5.
-
If using an internal standard (recommended), add the same constant amount to each flask now.[11]
-
Add the appropriate volume of the 10 µg/mL intermediate stock to each flask as shown in the table below.
-
Dilute each flask to the 1 mL mark with solvent. Cap and mix thoroughly.
-
| Standard | Volume of 10 µg/mL Stock (µL) | Final Volume (mL) | Final Concentration (µg/mL) |
| CAL 1 | 10 | 1 | 0.1 |
| CAL 2 | 25 | 1 | 0.25 |
| CAL 3 | 50 | 1 | 0.5 |
| CAL 4 | 100 | 1 | 1.0 |
| CAL 5 | 200 | 1 | 2.0 |
-
Transfer and Storage:
-
Transfer the final solutions to labeled glass autosampler vials.
-
Store at 4°C and analyze as soon as possible. Per EPA guidelines, calibration standards should be prepared at a minimum of five concentrations.
-
Diagram: Sources of Laboratory Phthalate Contamination
This diagram illustrates the many potential pathways for phthalate contamination to enter a sample during preparation and analysis.
Caption: Common sources of phthalate contamination in a laboratory setting.[1][12]
References
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) , U.S. Environmental Protection Agency. [Link]
-
Analysis of Phthalate Esters , Cornerstone Analytical Laboratories. [Link]
-
Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09.4) , U.S. Consumer Product Safety Commission. [Link]
-
Method 606: Phthalate Ester , U.S. Environmental Protection Agency. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices , Oregon State University. [Link]
-
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Validation & Comparative
A Comparative Toxicological Guide to Undecyl Hydrogen Phthalate and Diundecyl Phthalate for Preclinical Research
Executive Summary
This guide provides a detailed comparative analysis of the toxicological profiles of Diundecyl Phthalate (DUP), a high molecular weight phthalate ester used as a plasticizer, and its primary metabolite, Undecyl Hydrogen Phthalate, also known as monoundecyl phthalate (MUP). While direct toxicological data for MUP is limited, this document synthesizes available data for DUP and establishes the toxicological comparison based on the widely accepted principle that phthalate diesters exert their biological effects through their monoester metabolites. This guide will demonstrate that DUP serves as a metabolic precursor to the biologically active MUP, attributing the observed reproductive and developmental effects of DUP to the action of MUP. We will explore the nuances of their toxicokinetics, endocrine-disrupting potential, and provide standardized protocols for relevant in vitro assays critical for preclinical risk assessment.
Introduction: Chemical Identity and Application
Diundecyl phthalate (DUP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) to impart flexibility, particularly in high-temperature applications like electrical wiring insulation.[1] Phthalates are not chemically bound to the polymer matrix, allowing them to leach into the environment, leading to human exposure.[2]
The central tenet of phthalate toxicology is metabolic activation.[3] The parent diester, DUP, is rapidly hydrolyzed in the gastrointestinal tract by lipases into its monoester metabolite, this compound (MUP), and undecanol.[1] It is this monoester metabolite that is considered the primary biologically active toxicant responsible for the adverse health effects associated with the parent compound.[3] Therefore, a direct comparison of DUP and MUP is fundamentally a comparison between a precursor and its active metabolite.
Chemical Structures:
-
Diundecyl Phthalate (DUP): 1,2-Benzenedicarboxylic acid, diundecyl ester (CAS: 3648-20-2)
-
This compound (MUP): 1,2-Benzenedicarboxylic acid, monoundecyl ester (CAS: 70535-96-3)
Comparative Toxicokinetics: The Path to the Active Metabolite
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical to contextualizing the toxicity of phthalates. The key difference between DUP and MUP lies in their metabolic relationship.
-
Absorption & Metabolism: DUP, when ingested, undergoes rapid hydrolysis in the gut to form MUP.[1] This conversion is the initiating step for its toxicological activity. MUP is then absorbed into the bloodstream.
-
Distribution: Once absorbed, MUP and its further oxidized metabolites are distributed throughout the body. The toxicological effects, particularly on the developing male reproductive system, are dependent on the concentration and timing of MUP exposure in target tissues.
-
Excretion: MUP and its subsequent metabolites are primarily excreted in the urine, often as glucuronide conjugates.[1] Phthalates have short biological half-lives, meaning urinary metabolites are indicative of recent exposure.[3]
The metabolic conversion of the parent diester to the active monoester is the pivotal event in DUP toxicology.
Figure 1: Metabolic activation of Diundecyl Phthalate (DUP) to its active monoester metabolite, this compound (MUP).
Comparative Toxicological Profiles
The toxicity of DUP is best understood as the in vivo manifestation of exposure to MUP. High molecular weight phthalates like DUP are generally characterized by low acute toxicity but raise concerns regarding reproductive and developmental effects.[4]
Acute Toxicity
Genotoxicity and Carcinogenicity
-
Diundecyl Phthalate (DUP): DUP has tested negative in bacterial and mammalian mutation assays, indicating a low likelihood of being genotoxic. Carcinogenicity data for DUP is not available.
-
This compound (MUP): As the active metabolite, the negative genotoxicity results for DUP suggest that MUP is also not genotoxic. The carcinogenic potential is unknown.
Reproductive & Developmental Toxicity
This is the area of greatest toxicological concern for many phthalates.[6][7] The effects are primarily linked to the anti-androgenic activity of the monoester metabolite.
-
Diundecyl Phthalate (DUP):
-
Reproductive Effects: Data is limited. A 21-day repeat-dose study in rats noted increased relative testes weight at high doses (≥1145 mg/kg/day), though the values remained within the historical control range. Based on data from other high molecular weight phthalates, significant effects on fertility are not expected.
-
Developmental Effects: Prenatal developmental toxicity studies in rats found no evidence of teratogenicity.[8] However, at high doses (500 and 1000 mg/kg/day), DUP administration resulted in statistically significant, albeit small, decreases in the anogenital distance (AGD) in male fetuses.[8] A shorter AGD is a sensitive indicator of anti-androgenic effects during male reproductive tract development. An increased incidence of skeletal variations (supernumerary lumbar ribs) was also observed at these high doses.[8]
-
-
This compound (MUP):
-
The developmental effects observed after DUP exposure, particularly the anti-androgenic effect indicated by reduced AGD, are mechanistically attributed to MUP. MUP is the molecule that interacts with biological systems to disrupt androgen signaling in the developing fetus. The parent compound, DUP, is merely the delivery vehicle.
-
Data Summary: Toxicological Endpoints
| Toxicological Endpoint | Diundecyl Phthalate (DUP) | This compound (MUP) |
| Acute Oral Toxicity (Rat) | LD50 > 15,800 mg/kg[2][5] | Data not available |
| Acute Dermal Toxicity (Rabbit) | LD50 > 7,900 mg/kg[2][5] | Data not available |
| Skin Irritation/Sensitization | Non-irritant and non-sensitizer | Data not available |
| Genotoxicity | Negative in standard assays | Inferred to be non-genotoxic |
| Developmental Toxicity NOAEL | 250 mg/kg/day (Rat)[8] | Data not available |
| Developmental Toxicity LOAEL | 500 mg/kg/day (Rat, based on decreased AGD and skeletal variations)[8] | Data not available (Active agent for DUP's effects) |
| Primary Toxic Moiety | Precursor/Pro-toxicant | Active Metabolite |
Mechanistic Insights & Experimental Rationale
The difference in toxicological profiles is not one of divergent effects, but of biological activity. DUP is relatively inert, while MUP is the active agent. The key mechanism of concern for phthalates is endocrine disruption , specifically anti-androgenicity.[6][7]
Causality of Experimental Choices:
-
Animal Models: Sprague-Dawley rats are a standard model for reproductive and developmental toxicity studies under OECD guidelines because their reproductive physiology is well-characterized, and they are sensitive to anti-androgenic compounds.[8][9]
-
Endpoint Selection: The anogenital distance (AGD) is a critical and sensitive endpoint in developmental toxicity studies for phthalates. It is a direct measure of the degree of masculinization of the external genitalia, which is dependent on fetal testosterone production during a specific developmental window. A reduction in AGD is a hallmark of exposure to an anti-androgenic substance in utero.[8]
-
Assay Choice: In vitro androgen receptor (AR) binding assays are essential screening tools. They directly measure the ability of a substance (like MUP) to compete with natural androgens for binding to the AR.[10] This provides a direct mechanistic link for any anti-androgenic effects observed in vivo.
Featured Experimental Protocol: In Vitro Androgen Receptor (AR) Competitive Binding Assay
This assay is crucial for determining if a compound can directly interfere with the binding of androgens to the AR, a key step in androgen signaling. This protocol is based on established methodologies, such as those used by the National Toxicology Program.[10][11]
Principle: This is a competitive binding assay that measures the ability of a test chemical (e.g., MUP) to displace a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) from ARs isolated from rat prostate cytosol. A reduction in radioactivity bound to the receptor indicates that the test chemical is competing for the same binding site.
Workflow Diagram:
Figure 2: Workflow for an in vitro Androgen Receptor (AR) competitive binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: a. Euthanize adult male Sprague-Dawley rats and excise ventral prostates. b. Homogenize the tissue in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol).[11] c. Perform high-speed centrifugation (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the AR-rich cytosol. d. Determine the protein concentration of the cytosol (e.g., via Bradford assay).
-
Assay Execution: a. In assay tubes, combine the cytosol, a fixed concentration of radiolabeled ligand (e.g., 1 nM [³H]-R1881), and varying concentrations of the test compound (MUP) or a reference competitor (unlabeled R1881).[10] b. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled competitor). c. Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: a. Add an ice-cold hydroxyapatite (HAP) slurry to each tube. HAP binds the receptor-ligand complex. b. Vortex and incubate on ice, followed by centrifugation to pellet the HAP with the bound complex. c. Wash the pellet multiple times with buffer to remove any remaining free radioligand.
-
Quantification and Analysis: a. Add scintillation cocktail to the final washed pellet. b. Measure the radioactivity in a scintillation counter. c. Calculate the percent inhibition of specific binding for each concentration of the test compound. d. Plot the inhibition curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
Conclusion & Future Directions
The toxicological comparison between diundecyl phthalate (DUP) and this compound (MUP) is a clear case of a pro-toxicant versus its active metabolite. DUP itself demonstrates low acute toxicity and is not genotoxic. However, its metabolism to MUP is what drives its biological activity, leading to measurable anti-androgenic effects in vivo, such as decreased anogenital distance in male offspring at high doses.
Key Distinctions:
-
DUP is the chemical to which humans are exposed from consumer products.
-
MUP is the chemical that exerts the biological effect at the cellular and receptor level.
For researchers, scientists, and drug development professionals, this distinction is critical. When evaluating the potential for endocrine disruption, in vitro assays should focus on the monoester metabolite (MUP), as the parent diester (DUP) will likely show little to no activity in these systems. Conversely, in vivo studies using DUP are relevant for risk assessment as they account for the complete ADME profile, but the interpretation of these results must always acknowledge MUP as the ultimate effector molecule. A significant data gap remains in the public literature regarding direct, isolated toxicological studies on MUP. Such studies would be invaluable for definitively characterizing its hazard profile without the confounding factor of metabolic conversion rates from its parent compound.
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Radić, B., et al. (2022). Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats. Arhiv za higijenu rada i toksikologiju, 73(2), 114-126. Retrieved from [Link]
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A Comparative Analysis of Phthalate Monoester-Mediated PPAR Activation: A Guide for Researchers
This guide offers an in-depth comparative study of the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by various phthalate monoesters. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a synthesized understanding of the structure-activity relationships, isoform specificity, and mechanistic nuances that govern these interactions. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor.
Introduction: The Intersection of Environmental Ligands and Nuclear Receptors
Phthalates, ubiquitous as plasticizers, are readily metabolized into their more biologically active monoester forms within the body.[1] These monoesters, due to their structural resemblance to endogenous fatty acids, can act as ligands for PPARs, a family of nuclear receptors comprising three main isoforms: PPARα, PPARβ/δ, and PPARγ.[1][2] This interaction is of significant interest as PPARs are critical regulators of lipid metabolism, inflammation, and cellular differentiation.[2][3] The activation of these receptors by environmental contaminants such as phthalate monoesters can lead to a cascade of downstream physiological and pathophysiological effects, marking them as endocrine-disrupting chemicals (EDCs).[1] Understanding the comparative potency and isoform preference of different phthalate monoesters is paramount for assessing their biological impact and potential risks to human health.
The activation of PPARs by phthalate monoesters is not a uniform event. It is a nuanced process governed by the chemical structure of the monoester, particularly the length and branching of its alkyl side chain, and exhibits significant species-specific differences.[1][4] This guide will dissect these complexities, providing a clear comparative framework.
The Molecular Mechanism of PPAR Activation by Phthalate Monoesters
PPARs, upon ligand binding, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Phthalate monoesters are thought to bind within the ligand-binding pocket of PPARs, initiating this signaling cascade.[1]
Caption: Generalized signaling pathway of PPAR activation by phthalate monoesters.
Comparative Activation of PPAR Isoforms by Phthalate Monoesters
Experimental evidence consistently demonstrates that the potency of phthalate monoesters in activating PPARs is largely dependent on the structure of their side chain. Generally, monoesters with longer and bulkier side chains exhibit greater activity.[1][5]
PPARα Activation
PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney. Its activation by phthalates is a key mechanism behind their effects on lipid metabolism and has been linked to hepatocarcinogenesis in rodents.[4]
Comparative studies have revealed a clear hierarchy in PPARα activation:
-
High Potency: Mono-(2-ethylhexyl) phthalate (MEHP) is consistently identified as a potent activator of both mouse and human PPARα.[3][4]
-
Moderate Potency: Monobenzyl phthalate (MBzP) and mono-sec-butyl phthalate (MBuP) also demonstrate significant activation of PPARα.[3][4]
-
Low to No Potency: Phthalate monoesters with shorter side chains, such as monoethyl phthalate (MEP) and monomethyl phthalate, show little to no activity.[3]
Interestingly, there are notable species-specific differences, with mouse PPARα often exhibiting greater sensitivity to activation by phthalate monoesters compared to its human counterpart.[4][6] For example, MEHP is a more potent activator of mouse PPARα than human PPARα.[3][4]
PPARγ Activation
PPARγ is a master regulator of adipogenesis and is also involved in glucose homeostasis and inflammation.[1] Its activation by certain phthalate monoesters raises concerns about their potential to contribute to metabolic disorders.
The structure-activity relationship for PPARγ activation mirrors that of PPARα:
-
High Potency: MEHP is a robust activator of PPARγ.[3]
-
Moderate Potency: MBzP also activates PPARγ, although generally at higher concentrations than MEHP.[3]
-
Variable Potency: Other monoesters like monononyl phthalate (MNP), monoisononyl phthalate (MiNP), and monobutyl phthalate (MBP) have also been shown to activate PPARγ.[1]
PPARβ/δ Activation
The interaction of phthalate monoesters with PPARβ/δ is less extensively studied. However, some evidence suggests that monoesters with longer or bulkier side chains, such as MEHP, can activate this isoform, though often with lower sensitivity compared to PPARα and PPARγ.[2]
Quantitative Comparison of Phthalate Monoester Potency on PPAR Activation
| Phthalate Monoester | Target PPAR Isoform | Relative Potency | Key Findings | References |
| MEHP | PPARα, PPARγ | High | Potent activator of both mouse and human isoforms; mouse PPARα is more sensitive. | [3][4] |
| MBzP | PPARα, PPARγ | Moderate | Activates both mouse and human PPARα and PPARγ. | [3][4] |
| MBuP | PPARα | Moderate | Activates mouse PPARα. | [3][4] |
| MNP | PPARγ | Moderate | Induces dose-dependent changes in PPAR target gene expression. | [1] |
| MiNP | PPARγ | Moderate | Induces dose-dependent changes in PPAR target gene expression. | [1] |
| MBP | PPARγ | Moderate | Activates PPARγ and promotes lipid storage in preadipocytes. | [1][3] |
| MEP | PPARα, PPARγ | Low/None | Generally considered inactive. | [1] |
Experimental Protocols for Assessing PPAR Activation
To ensure the generation of reliable and reproducible data, it is crucial to employ well-validated experimental protocols. Here, we detail two widely used methods for quantifying PPAR activation by phthalate monoesters.
Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for screening and characterizing receptor activation. The principle involves co-transfecting cells with an expression vector for the PPAR of interest and a reporter plasmid containing a luciferase gene under the control of a PPRE. Ligand-induced activation of the PPAR leads to the expression of luciferase, which can be quantified by measuring luminescence.
Caption: Workflow for a dual-luciferase reporter assay to measure PPAR activation.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, COS-1) in 96-well plates at an appropriate density.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the full-length PPARα, PPARγ, or PPARβ/δ.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.
-
-
Incubation: Allow the cells to incubate for 24 hours to ensure adequate expression of the transfected plasmids.
-
Treatment: Replace the culture medium with fresh medium containing the phthalate monoesters of interest at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known potent PPAR agonist like rosiglitazone for PPARγ or Wy-14,643 for PPARα).
-
Second Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.
Causality and Self-Validation: The inclusion of a positive control validates the responsiveness of the assay system. The Renilla normalization is a critical self-validating step that controls for variations in cell number and transfection efficiency, ensuring that the observed changes in firefly luciferase activity are due to specific PPAR activation.
Quantitative PCR (qPCR) for Target Gene Expression
To confirm that the observed PPAR activation in reporter assays translates to the regulation of endogenous genes, qPCR is employed to measure the mRNA levels of known PPAR target genes.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line that endogenously expresses the PPAR of interest (e.g., primary granulosa cells, HepG2 liver cells, or 3T3-L1 preadipocytes).[1][4] Treat the cells with the phthalate monoesters as described for the luciferase assay.
-
RNA Extraction: After the treatment period (typically 24 hours), harvest the cells and extract total RNA using a high-quality RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for PPAR target genes. Examples include:
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Causality and Self-Validation: The selection of well-established PPAR target genes provides a direct link between receptor activation and a physiological response. To further validate the specificity of the effect, co-treatment with a PPAR antagonist (e.g., GW6471 for PPARα or T0070907 for PPARγ) can be performed.[1] A significant reduction in the phthalate-induced gene expression in the presence of the antagonist confirms that the effect is mediated through the specific PPAR isoform.[1]
Conclusion and Future Directions
The evidence clearly indicates that various phthalate monoesters can act as functional ligands for PPARs, with a general trend of increasing potency with longer and more complex alkyl side chains. MEHP and MBzP have emerged as significant activators of both PPARα and PPARγ. These interactions are not only of toxicological concern but also provide valuable chemical probes for understanding PPAR biology.
Future research should focus on a more comprehensive characterization of PPARβ/δ activation by a wider range of phthalate monoesters. Additionally, investigating the effects of phthalate mixtures, which more accurately reflect real-world human exposure scenarios, is crucial for a complete risk assessment. The application of advanced techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) assays can provide more direct insights into the binding kinetics of these ligands. A deeper understanding of these interactions will be instrumental in both environmental health science and the development of novel therapeutic agents targeting the PPAR signaling pathway.
References
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Houser, E. et al. (2020). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Reproductive Toxicology. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. Toxicological Sciences. [Link]
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Bility, M. T., Thompson, J. T., McKee, R. H., David, R. M., Butala, J. H., Vanden Heuvel, J. P., & Peters, J. M. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences. [Link]
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ResearchGate. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters | Request PDF. [Link]
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Corton, J. C., & Lapinskas, P. J. (2005). Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract?. Toxicological Sciences. [Link]
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Shearer, A. M., & Hoekstra, W. G. (2003). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences. [Link]
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Casals-Casas, C., & Desvergne, B. (2011). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. Journal of Steroid Biochemistry and Molecular Biology. [Link]
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A Researcher's Comparative Guide to Undecyl Hydrogen Phthalate: Principles of Validation for a Putative Endocrine-Disrupting Chemical Probe
<
As Senior Application Scientists, our role extends beyond simply providing protocols; it involves empowering researchers to critically evaluate and validate the tools they use. This guide addresses Undecyl Hydrogen Phthalate, a compound identified as a potential endocrine-disrupting chemical.[1] Given the limited direct research on this specific long-chain phthalate monoester, this document serves as a comparative framework and a validation roadmap. We will not present this compound as a pre-validated tool. Instead, we will establish the scientific rationale for its putative mechanism of action by drawing comparisons to well-studied phthalates and provide a rigorous, multi-pillar workflow for its validation against established alternatives.
Section 1: Physicochemical Profile and Rationale for Investigation
This compound (C₁₉H₂₈O₄) is a monoester of phthalic acid.[1] Phthalates are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[2][3] They are recognized as endocrine disruptors, a class of compounds that can interfere with the body's hormonal systems.[2][4] The general concern with phthalates stems from their ubiquitous presence and potential to adversely affect reproductive, neurological, and developmental systems.[2]
The structure of this compound, featuring a phthalic acid core and a long alkyl chain, makes it a candidate for interacting with biological systems, particularly with nuclear receptors that bind to lipophilic ligands. Phthalates are known to exert their effects through various mechanisms, including disruption of hormonal balance and interaction with nuclear receptors.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O₄ | [1][6] |
| Molecular Weight | 320.4 g/mol | [1] |
| IUPAC Name | 2-undecoxycarbonylbenzoic acid | [1] |
| CAS Number | 51622-03-8 | [1] |
| Appearance | Predicted to be a clear, syrupy liquid | [4] |
| Solubility | Low water solubility, high oil solubility | [4] |
Section 2: The Putative Biological Target: Peroxisome Proliferator-Activated Receptors (PPARs)
Based on the known mechanisms of other phthalates, a primary putative target for this compound is the Peroxisome Proliferator-Activated Receptor (PPAR) family, particularly PPARgamma (PPARγ).[7] PPARs are ligand-activated transcription factors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[8][9] The active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a well-studied phthalate, has been shown to activate PPARs.[7]
The activation of PPARγ by a ligand initiates a cascade of events, including heterodimerization with the Retinoid X Receptor (RXR), binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), and subsequent regulation of target gene transcription.[9] This signaling pathway is a key regulator of adipogenesis and insulin sensitivity.[8]
Caption: Putative PPARγ signaling pathway for this compound.
Section 3: The Comparative Landscape: Gold Standard PPARγ Agonists
To validate this compound as a research tool, its performance must be benchmarked against well-characterized compounds. The thiazolidinediones (TZDs), such as Rosiglitazone and Pioglitazone, are potent and selective full agonists of PPARγ and are considered "gold standards" in this context.[10][11]
Table 2: Comparison of Putative and Gold-Standard PPARγ Agonists
| Compound | Type | Potency (EC₅₀/IC₅₀) | Selectivity | Key Limitations |
| This compound | Putative Partial/Full Agonist | To Be Determined | To Be Determined | Unknown off-target effects, potential for endocrine disruption beyond PPARs. |
| Rosiglitazone | Full Agonist | ~30-100 nM (PPARγ) | High for PPARγ vs PPARα/δ | Associated with side effects like fluid retention and weight gain.[10] |
| Pioglitazone | Full Agonist | ~100-500 nM (PPARγ) | High for PPARγ vs PPARα/δ | Similar side effect profile to Rosiglitazone.[10] |
Section 4: A Proposed Experimental Workflow for Validation
A credible validation of a chemical probe rests on four pillars: demonstrating adequate cellular exposure, confirming target engagement, showing modulation of target activity, and linking this to a cellular phenotype.[12] The following is a proposed workflow to rigorously assess this compound.
Caption: Decision tree for validating this compound.
A successful validation would show:
-
Clear target engagement in the CETSA experiment, comparable to the positive control.
-
Dose-dependent activation in the reporter gene assay, allowing for the determination of its potency (EC₅₀).
-
Modulation of downstream protein expression consistent with PPARγ activation.
If this compound fails at any of these key validation points, it should not be used as a selective probe for PPARγ. For instance, if it activates the reporter gene but does not stabilize PPARγ in the CETSA, its effects are likely indirect or due to off-target activity.
This guide provides the necessary framework for a rigorous, evidence-based validation of this compound. By adhering to these principles of chemical probe validation, researchers can ensure the integrity and reproducibility of their findings when investigating the biological effects of this and other under-characterized compounds.
References
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Wikipedia. (n.d.). Phthalates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103921, this compound. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydrogen phthalate. Retrieved from [Link]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Environmental Working Group. (2024). What are phthalates?. Retrieved from [Link]
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- Hlisníková, H., Petrovičová, I., Kolena, B., Šidlovská, M., & Sirotkin, A. V. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health, 17(18), 6833.
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Sciencemadness.org. (2012). Synthesis of potassium hydrogen phthalate. Retrieved from [Link]
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The Endocrine Disruption Exchange. (n.d.). Phthalates. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Wikipedia. (n.d.). Potassium hydrogen phthalate. Retrieved from [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]
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StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
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Cusabio. (n.d.). PPAR signaling pathway. Retrieved from [Link]
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National Institute of Standards and Technology. (2024). Safety Data Sheet: Potassium Hydrogen Phthalate. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Undecyl Hydrogen Phthalate and Non-Phthalate Plasticizers in High-Purity Applications
In the specialized fields of pharmaceutical development and medical device engineering, the selection of a plasticizer is a critical decision that directly impacts material performance, regulatory compliance, and patient safety. For decades, phthalate esters have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, increasing regulatory scrutiny and concerns over the potential endocrine-disrupting effects of some low-molecular-weight phthalates have catalyzed a shift towards alternative solutions.
This guide provides an in-depth, evidence-based comparison between a higher-molecular-weight ortho-phthalate, undecyl hydrogen phthalate, and prominent non-phthalate plasticizers. We will move beyond catalog data to dissect the underlying chemistry, evaluate performance through standardized experimental protocols, and provide the rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Mechanism of Plasticization: A Molecular Perspective
At its core, a plasticizer's function is to increase the flexibility, workability, and distensibility of a polymer. This is achieved by inserting plasticizer molecules between the long polymer chains. The polar "head" of the plasticizer molecule interacts with the polar regions of the polymer, while the non-polar "tail" creates space, or free volume, between the chains. This spacing disrupts the rigid polymer-polymer interactions, lowering the glass transition temperature (Tg) and allowing the chains to move more freely, resulting in a more flexible material.
The efficacy and permanence of a plasticizer are dictated by its molecular structure, size, and polarity, which influence its compatibility with the host polymer.
Caption: Mechanism of plasticization.
Contenders Under Evaluation
This guide focuses on comparing this compound against three leading non-phthalate alternatives, chosen for their prevalence in sensitive applications.
-
This compound (UHP): A higher-molecular-weight ortho-phthalate. While still a phthalate, its larger size generally results in lower migration rates compared to smaller phthalates like DEHP.
-
Trioctyl Trimellitate (TOTM): A trimellitate ester known for its excellent thermal stability and very low migration, making it suitable for high-temperature applications and medical tubing.
-
Acetyl Tributyl Citrate (ATBC): A bio-based plasticizer derived from citric acid. It is valued for its good toxicological profile and is often used in food contact materials and children's toys.
-
1,4-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH): A non-phthalate plasticizer developed specifically for sensitive applications with extensive toxicological data supporting its use in medical devices and food packaging.
Comparative Performance Analysis: Experimental Data
The true measure of a plasticizer lies in its quantifiable performance. The following data, synthesized from industry and academic studies, are based on standardized testing of flexible PVC formulations.
Table 1: Mechanical and Thermal Properties
| Property | Test Standard | This compound | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) | DINCH |
| Shore A Hardness (15s) | ASTM D2240 | 85 - 90 | 88 - 93 | 82 - 87 | 86 - 91 |
| Tensile Strength (MPa) | ASTM D638 | 20 - 24 | 22 - 26 | 18 - 22 | 21 - 25 |
| Elongation at Break (%) | ASTM D638 | 300 - 350 | 320 - 380 | 350 - 400 | 310 - 360 |
| Migration Loss (%) | ASTM D1239 | 1.5 - 2.5 | < 0.5 | 3.0 - 4.0 | < 1.0 |
| Volatility (Wt. Loss %) | ISO 176 | ~1.2 | ~0.4 | ~2.5 | ~0.8 |
Interpretation of Results:
-
Plasticizing Efficiency: ATBC demonstrates the highest plasticizing efficiency, indicated by the lowest Shore A hardness and highest elongation. This means less ATBC is needed to achieve a desired level of flexibility compared to the others.
-
Permanence and Stability: TOTM is the clear leader in permanence, showing exceptionally low migration and volatility. This is critical for applications involving fluid contact or elevated temperatures, such as medical infusion bags or tubing, where leached plasticizers could contaminate the contents. DINCH also exhibits excellent low-migration properties.
-
Mechanical Strength: TOTM and DINCH formulations tend to exhibit higher tensile strength, suggesting they contribute to a more robust final material.
Biocompatibility and Toxicological Profile
For drug development and medical applications, the toxicological profile is paramount. The primary concern with traditional phthalates has been their potential for endocrine disruption.
-
This compound: As a higher-molecular-weight phthalate, it is generally considered to have a more favorable toxicological profile than low-molecular-weight phthalates like DEHP. However, it still belongs to the ortho-phthalate class, which is under continuous regulatory review.
-
Non-Phthalate Alternatives (TOTM, ATBC, DINCH): These plasticizers have been specifically developed and extensively tested to address the safety concerns associated with ortho-phthalates. DINCH, for instance, has a comprehensive toxicological dossier and has received approvals from major regulatory bodies for use in sensitive applications. Citrates like ATBC are often derived from natural sources and have a long history of use in food-contact applications, underscoring their favorable safety profile.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible results, all performance evaluations must adhere to standardized methodologies. Below is a workflow for evaluating plasticizer migration, a critical parameter for pharmaceutical applications.
Caption: Workflow for plasticizer migration testing.
Protocol: Gravimetric Analysis of Plasticizer Migration (Adapted from ASTM D1239)
-
Sample Preparation: Mold the PVC compound containing the test plasticizer into circular discs of a standardized diameter and thickness (e.g., 50 mm diameter, 2 mm thickness).
-
Initial Measurement: Precisely weigh each disc to four decimal places (W_initial).
-
Immersion: Place each disc in a sealed container with a known volume of the extraction fluid (e.g., n-heptane, a fatty food simulant). Ensure the disc is fully submerged.
-
Incubation: Place the containers in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours) to simulate accelerated aging or worst-case contact conditions.
-
Post-Extraction Processing: Remove the discs from the fluid. Pat them dry with a lint-free cloth and allow them to air-dry in a desiccator for 2 hours to remove any surface moisture.
-
Final Measurement: Reweigh the dried discs (W_final).
-
Calculation: The percentage of weight loss due to migration is calculated as:
-
Migration (%) = [(W_initial - W_final) / W_initial] * 100
-
Causality and Self-Validation: This protocol is self-validating because it directly measures the mass lost from the polymer matrix under simulated use conditions. For even greater accuracy, as shown in the workflow, the extraction fluid itself can be analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the exact amount and identity of the leached substance, confirming that the mass loss is indeed from the plasticizer and not other additives.
Conclusion and Recommendations
The choice between this compound and non-phthalate plasticizers is not merely a matter of material properties but also of regulatory strategy and long-term product viability.
-
This compound may offer a performance profile familiar to those experienced with phthalates, with better permanence than its lower-molecular-weight counterparts. However, its classification as an ortho-phthalate presents a potential regulatory risk and may be a point of concern for end-users.
-
Non-Phthalate Plasticizers like TOTM and DINCH represent the industry's direction for high-purity and medical applications.
-
TOTM is the superior choice for applications requiring maximum permanence and high-temperature resistance. Its extremely low migration makes it ideal for containing sensitive drug formulations or for use in sterilization processes.
-
DINCH offers a robust balance of flexibility, low migration, and an extensive, favorable toxicological profile, making it a benchmark for new medical devices.
-
ATBC is an excellent, bio-compatible option where high plasticizing efficiency is desired and extreme permanence is not the primary driver. Its use in food-contact materials provides a strong precedent for its safety.
-
For researchers and drug development professionals, the evidence strongly supports the adoption of non-phthalate plasticizers. While the initial qualification process may require investment, the benefits in terms of patient safety, regulatory acceptance, and future-proofing of products are substantial. The comprehensive safety data and excellent performance, particularly the low-migration characteristics of trimellitates and specialty non-phthalates like DINCH, provide a compelling case for their specification in all new development projects.
References
- Specialty Plasticizers: Trioctyl Trimellitate (TOTM). (n.d.). Hallstar.
- Eastman 168™ TOTM Plasticizer. (n.d.). Eastman.
- HEXAMOLL® DINCH®. (n.d.). BASF.
- FDA Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices. (n.d.). U.S. Food & Drug Administration.
- CITROFLEX™ A-4 Plasticizer (Acetyl Tributyl Citrate). (n.d.). Vertellus.
A Comparative Analysis of Diundecyl Phthalate (DUP) Effects Across Species: A Guide for Researchers
For Immediate Release
AUSTIN, Texas – January 22, 2026 – This guide offers a comprehensive, cross-species comparison of the toxicological effects of Diundecyl Phthalate (DUP), a high molecular weight phthalate ester used as a plasticizer. While the initial focus of this guide was Undecyl Hydrogen Phthalate, the monoester metabolite of DUP, the available scientific literature predominantly features data on the parent compound, Diundecyl Phthalate. As the biological effects of phthalates are often attributed to their metabolites, this analysis of DUP provides critical insights for researchers, scientists, and drug development professionals.
Introduction: The High Molecular Weight Phthalate Landscape
Phthalates are a class of chemicals widely used to increase the flexibility and durability of plastics.[1] Diundecyl phthalate (DUP) belongs to the high molecular weight phthalate esters (HMWPE) group.[2] Due to their extensive use, phthalates are ubiquitous environmental contaminants, raising concerns about their potential impact on human and ecosystem health.[3] Understanding the comparative toxicology of these compounds across different species is paramount for accurate risk assessment and the development of safer alternatives. This guide synthesizes available data on the effects of DUP in mammalian and aquatic species, highlighting key differences in toxicity and metabolic pathways.
Mammalian Toxicity Profile of Diundecyl Phthalate
Studies on mammalian species, primarily rats and rabbits, indicate that DUP exhibits low acute toxicity. However, subchronic exposure has been shown to induce a range of adverse effects, particularly targeting the liver and reproductive system.
Acute Toxicity
DUP demonstrates a low order of acute toxicity following oral, dermal, and inhalation exposures in mammalian models.
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | > 15,800 mg/kg | [2] |
| Rabbit | Dermal | LD50 | > 7,900 mg/kg | [2] |
| Rat | Inhalation | LC50 | > 1.8 mg/L | [2] |
Subchronic Toxicity and Target Organ Effects
Repeated exposure to DUP has been demonstrated to cause adverse effects in rats. A 21-day feeding study revealed statistically significant decreases in body weight gain and increases in liver and kidney weights.[4] The observed liver weight increases were dose-dependent.[4] Furthermore, subchronic exposure to DUP has been associated with decrements in testicular weight, as well as reduced sperm count and motility in rats.[2]
Aquatic Ecotoxicity of Diundecyl Phthalate
The environmental fate and effects of DUP are of significant interest due to its potential for release into aquatic ecosystems. Studies on aquatic organisms reveal a different toxicity profile compared to mammals, with invertebrates appearing to be more sensitive than fish.
Toxicity to Aquatic Invertebrates
The water flea, Daphnia magna, is a key indicator species for freshwater toxicity. For higher-molecular-weight phthalate esters like DUP, the geometric mean maximum acceptable toxicant concentration (GM-MATC) for D. magna was found to be between 0.042 and 0.15 mg/L.[1] Another study on a branched and linear form of diundecyl phthalate (DIUP) established a No-Observed-Effect-Concentration (NOEC) of 0.059 mg/L for Daphnia magna over a 21-day exposure.[5] It is noteworthy that the observed toxicity in daphnids with many high molecular weight phthalates may be related to physical surface entrapment rather than systemic toxicity from the dissolved chemical.[1]
Toxicity to Fish
In contrast to the effects observed in invertebrates, studies on fish suggest a lower acute toxicity for DUP. For the zebrafish (Brachydanio rerio), the 96-hour LC50 for a branched and linear form of diundecyl phthalate (DIUP) was reported to be greater than 0.32 mg/L.[5] This pattern of lower toxicity in fish for higher-molecular-weight phthalates is consistent with findings for other similar compounds.[1]
Comparative Analysis and Mechanistic Insights
The available data reveal distinct differences in the toxicity of DUP between mammalian and aquatic species. Mammals appear to be more susceptible to subchronic effects on the liver and reproductive organs, while aquatic invertebrates are sensitive to chronic exposure at low concentrations.
The mechanism of phthalate toxicity is complex and often involves endocrine disruption.[1] Phthalates and their metabolites can interact with various nuclear receptors, leading to altered gene expression and hormonal imbalances.[6] The observed testicular effects in rats, for instance, are a hallmark of anti-androgenic activity seen with some phthalates.
The differential toxicity between species can be attributed to several factors, including differences in metabolism, toxicokinetics, and target organ sensitivity.
Metabolic Pathways
The metabolism of phthalate esters is a critical determinant of their toxicity. The general metabolic pathway for phthalates involves hydrolysis to their monoester derivatives, which can then undergo further oxidation or conjugation before excretion.[1]
Caption: Generalized metabolic pathway of Diundecyl Phthalate (DUP).
Experimental Protocols
To ensure the reproducibility and validity of toxicological studies, standardized experimental protocols are essential. Below are example methodologies for assessing the acute and subchronic toxicity of DUP in mammalian and aquatic models.
Mammalian Subchronic Oral Toxicity Study (Rat)
Objective: To evaluate the potential adverse effects of repeated oral exposure to DUP in rats over a 21-day period.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (5-6 weeks old), both sexes.
-
Groups: Control (vehicle only) and at least three dose groups of DUP (e.g., low, mid, high dose).
-
Administration: DUP is administered daily by oral gavage, mixed with a suitable vehicle (e.g., corn oil).
-
Duration: 21 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. Organs (liver, kidneys, testes, etc.) are weighed.
-
Histopathology: Key organs are preserved and processed for microscopic examination.
-
Sperm Analysis: For male rats, epididymal sperm is collected for analysis of count, motility, and morphology.
Aquatic Invertebrate Chronic Toxicity Study (Daphnia magna)
Objective: To determine the chronic toxicity of DUP to Daphnia magna by assessing its effects on survival, growth, and reproduction.
Methodology:
-
Test Organism: Daphnia magna (<24 hours old).
-
Test Design: Semi-static renewal test with at least five concentrations of DUP and a control.
-
Duration: 21 days.
-
Test Conditions: Standardized temperature, light cycle, and feeding regimen.
-
Endpoints:
-
Survival: Daily observation of mortality.
-
Reproduction: Daily counting of offspring produced per adult.
-
Growth: Measurement of body length of surviving adults at the end of the test.
-
-
Data Analysis: Determination of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).
Caption: Comparative experimental workflows for mammalian and aquatic toxicity testing.
Conclusion and Future Directions
This comparative guide highlights the species-specific toxicological profiles of Diundecyl Phthalate. While DUP exhibits low acute toxicity in both mammalian and aquatic species, subchronic exposure reveals distinct target organs and sensitivities. Mammalian studies point towards the liver and male reproductive system as primary targets, whereas aquatic invertebrates demonstrate sensitivity to chronic exposure at environmentally relevant concentrations.
Significant data gaps remain, particularly concerning the chronic effects of DUP in a wider range of species and the specific toxicokinetics and metabolism of its monoester, this compound. Further research is warranted to elucidate the precise mechanisms of action, including the endocrine-disrupting potential of DUP and its metabolites across different taxa. A deeper understanding of these cross-species differences is essential for developing robust risk assessments and ensuring the protection of both human health and the environment.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Existing Chemical Hazard Assessment Report: Diundecyl Phthalate. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (2011). Toxicity review of diundecyl phthalate (DUP). Retrieved from [Link]
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Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). Environmental impacts of certain phthalates and alternatives to phthalates. Retrieved from [Link]
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Lowell Center for Sustainable Production. (n.d.). Phthalates and Their Alternatives: Health and Environmental Concerns. Retrieved from [Link]
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Science of The Total Environment. (2021). Hazards of phthalates (PAEs) exposure: A review of aquatic animal toxicology studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Inter-Laboratory Validation of Analytical Methods for Undecyl Hydrogen Phthalate
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Undecyl hydrogen phthalate (UHP), a monoester metabolite of the plasticizer diundecyl phthalate. As regulatory scrutiny and research interest in phthalate exposure and metabolism intensify, the need for robust, reproducible, and reliable analytical methods is paramount. This document moves beyond a simple recitation of protocols to offer a comparative analysis of the predominant analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causal reasoning behind experimental design, establish a blueprint for a rigorous inter-laboratory validation study based on internationally recognized guidelines, and provide detailed, field-tested protocols. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish or participate in the validation of methods for UHP and other related phthalate monoesters, ensuring data integrity and comparability across different laboratory settings.
Introduction: The Analytical Challenge of this compound
This compound (UHP), with the molecular formula C₁₉H₂₈O₄, is the primary metabolite of diundecyl phthalate (DUP), a high molecular weight phthalate ester used as a plasticizer in various polymer applications.[1][2] Unlike its parent diester, UHP is a monoester, featuring a carboxylic acid group that imparts greater water solubility and allows for excretion in biological matrices such as urine. Concerns over phthalates as potential endocrine-disrupting chemicals (EDCs) necessitate accurate measurement of these metabolites to assess human exposure and conduct toxicological studies.[1]
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4] While single-laboratory validation provides initial confidence, an inter-laboratory validation (also known as a collaborative study or round-robin test) is the gold standard for establishing the ruggedness and universal applicability of a method. By having multiple independent laboratories analyze identical samples, we can assess the method's reproducibility under a variety of real-world conditions, including different analysts, instruments, and reagent sources.[5] This process is critical for standardizing methods used in regulatory submissions, clinical trials, and large-scale biomonitoring studies.
Comparative Analysis of Core Methodologies: GC-MS vs. LC-MS/MS
The two most powerful and widely adopted techniques for the quantification of phthalates and their metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] The choice between them depends on the specific analytical goals, sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been the workhorse for phthalate analysis.[6][7][8] It offers excellent chromatographic separation and sensitive detection.
-
Principle of Causality: The method relies on the thermal volatility of the analytes. Samples are injected into a heated inlet, vaporized, and separated based on their boiling points and interaction with a stationary phase within a long capillary column. The separated compounds then enter a mass spectrometer, where they are ionized (typically by electron impact), fragmented into characteristic patterns, and detected.
-
Strengths:
-
High-resolution separation for many phthalates.
-
Extensive libraries of mass spectra for confident identification.
-
Robust and reliable instrumentation.
-
-
Weaknesses & Mitigation:
-
Contamination: Phthalates are ubiquitous in laboratory environments (solvents, tubing, septa, vials).[9] This creates a high risk of background contamination, which can obscure the detection of low-level analytes. Mitigation: Meticulous cleaning of glassware (e.g., baking at high temperatures), use of phthalate-free consumables, and frequent analysis of procedural blanks are mandatory.[9][10]
-
Derivatization: The carboxylic acid group on UHP makes it polar and less volatile. While some methods may analyze it directly, derivatization (e.g., silylation) is often required to improve peak shape and thermal stability, adding a step to sample preparation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become increasingly popular for its high sensitivity and specificity, particularly for biological matrices.[10][11]
-
Principle of Causality: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's partitioning between the mobile and stationary phases. The analyte then elutes into the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM). This two-stage mass filtering provides exceptional selectivity.
-
Strengths:
-
Superior sensitivity and selectivity, often reaching sub-ng/mL levels.[11]
-
Direct analysis of polar metabolites like UHP without derivatization.
-
Reduced risk of thermal degradation compared to GC.
-
-
Weaknesses & Mitigation:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, proteins in urine or serum) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Mitigation: Effective sample cleanup (e.g., Solid Phase Extraction - SPE), use of stable isotope-labeled internal standards that co-elute and experience similar matrix effects, and matrix-matched calibration curves are essential.[12]
-
System Contamination: Phthalates can leach from LC system components (e.g., plastic tubing, solvents). Mitigation: An isolator or trap column can be placed between the pump and the autosampler to retain background phthalates from the system.[10]
-
Performance Comparison Summary
The following table summarizes typical performance characteristics for the two methods in the context of phthalate metabolite analysis.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Separation Principle | Volatility and Polarity | Polarity and Partitioning |
| Typical Sample Matrix | Environmental Water, Consumer Products, Wine[8][13] | Urine, Serum, Beverages, Follicular Fluid[11][12] |
| Need for Derivatization | Often required for polar metabolites | Not required |
| Key Challenge | Background Contamination[9] | Matrix Effects (Ion Suppression/Enhancement)[10] |
| Typical LOQ | Low to mid µg/L (ppb) range | Low ng/L to low µg/L (ppt to ppb) range[11] |
| Selectivity | Good (based on retention time and mass spectrum) | Excellent (based on retention time and MRM transitions) |
Designing a Robust Inter-Laboratory Validation Study
An inter-laboratory study for a UHP analytical method should be designed according to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[3][4][14]
Study Objective & Protocol
The primary objective is to determine the reproducibility of the analytical method. A detailed, unambiguous protocol must be distributed to all participating laboratories. This protocol should specify:
-
The exact analytical method (e.g., the GC-MS protocol in Section 4).
-
Procedures for handling and storing samples.
-
Calibration procedures and required concentration levels.
-
Criteria for system suitability (e.g., peak shape, resolution, S/N).
-
A standardized format for reporting results.
Validation Parameters to be Assessed
Each participating laboratory will generate data to assess the following parameters. The study coordinator will then analyze the data from all labs to determine inter-laboratory reproducibility.
-
Specificity: The ability to accurately measure UHP in the presence of other potential interferences. This is typically demonstrated by analyzing blank matrix samples and matrix samples spiked with UHP and other related phthalate metabolites to ensure no co-eluting peaks interfere with quantification.
-
Linearity and Range: Each lab should prepare a calibration curve from standard solutions at a minimum of five concentration levels.[3] The results are used to calculate the regression line, correlation coefficient (r²), and define the quantifiable range of the assay.
-
Accuracy (Recovery): Accuracy should be assessed across the specified range using a minimum of 9 determinations over 3 concentration levels (e.g., 3 replicates each at low, medium, and high concentrations).[3][14] This is done by spiking a known quantity of UHP into a blank matrix (e.g., certified phthalate-free urine) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Assessed by one analyst on one instrument performing multiple injections (e.g., n=6) of the same sample at 100% of the test concentration or through multiple determinations across the range.[14]
-
Intermediate Precision: Assessed within a single lab by varying conditions such as analyst, day, and instrument (if available).
-
Reproducibility (Inter-laboratory): This is the key outcome of the study. It is assessed by comparing the results from all participating laboratories for the same set of blind samples. The variability is typically expressed as the Relative Standard Deviation (RSD) of the results from all labs.
-
-
Limit of Quantitation (LOQ): The lowest concentration of UHP that can be measured with acceptable accuracy and precision. Each lab should determine this based on their signal-to-noise ratio (typically S/N ≥ 10) or the standard deviation of the response.
-
Robustness: The study coordinator may ask a subset of labs to introduce small, deliberate variations to the method (e.g., ±10% variation in GC oven ramp rate, ±5°C in inlet temperature) to assess its resilience to minor procedural deviations.[15]
Inter-Laboratory Validation Workflow Diagram
The following diagram illustrates the logical flow of a typical inter-laboratory validation study.
Caption: Workflow for an inter-laboratory method validation study.
Detailed Experimental Protocol: GC-MS Method for UHP in a Biological Matrix
This section provides a detailed, self-validating protocol for the quantification of UHP. The causality for key choices is explained to enhance understanding and troubleshooting.
Objective: To quantify this compound (UHP) in a hydrolyzed urine matrix using liquid-liquid extraction followed by GC-MS analysis.
Reagents and Materials
-
UHP analytical standard and a stable isotope-labeled internal standard (e.g., ¹³C₄-UHP).
-
Rationale: The isotope-labeled internal standard is chemically identical to the analyte but mass-shifted. It corrects for variability in extraction efficiency and instrument response.
-
β-glucuronidase enzyme solution.
-
Rationale: In the body, UHP is often conjugated with glucuronic acid to increase water solubility for excretion. Enzymatic hydrolysis is required to cleave this bond and measure the total UHP concentration.
-
High-purity solvents (e.g., acetonitrile, ethyl acetate, hexane). All solvents must be certified as phthalate-free or tested to confirm the absence of interferences.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1 mL of urine sample into a clean glass tube.
-
Add 50 µL of the internal standard working solution.
-
Add 250 µL of ammonium acetate buffer (pH 6.5) and 20 µL of β-glucuronidase. Vortex briefly.
-
Incubate at 37°C for 2 hours to ensure complete hydrolysis of conjugated UHP.
-
Acidify the sample to pH 3 with formic acid.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction once more and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dry residue in 50 µL of ethyl acetate and 50 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS injection.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | A modern, inert system is crucial to minimize analyte loss. |
| Injection Mode | 1 µL, Pulsed Splitless | Maximizes transfer of analyte onto the column for trace analysis.[7] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Hydrogen can reduce run times but requires an appropriate source to prevent analyte hydrogenation.[7][16] |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides good selectivity for semi-volatile compounds like phthalates.[17] |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 310°C (hold 5 min) | The temperature gradient separates analytes based on boiling point, from more volatile to less volatile compounds. |
| MS System | Agilent 5977C MSD (or equivalent) | A single quadrupole MS provides sufficient sensitivity and selectivity for this application. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization mode that produces repeatable fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for the target analyte and internal standard, instead of the full mass range. |
| Monitored Ions | Hypothetical for silylated UHP: Quantifier ion, Qualifier ion(s) | Specific ions must be determined empirically by injecting the derivatized standard. |
Analytical Workflow Comparison Diagram
This diagram contrasts the GC-MS workflow described above with a typical LC-MS/MS workflow.
Caption: Comparison of GC-MS and LC-MS/MS sample preparation workflows.
Conclusion: Establishing Trustworthy and Reproducible Data
The inter-laboratory validation of an analytical method for this compound is a rigorous but essential undertaking. It transforms a functional procedure into a benchmark standard, providing a high degree of confidence that results are accurate, reliable, and comparable, regardless of where they were generated. By carefully selecting the core methodology (GC-MS or LC-MS/MS) based on analytical needs and mitigating known challenges like contamination and matrix effects, laboratories can generate high-quality data. Adherence to established validation guidelines, such as ICH Q2(R1), provides a clear and systematic framework for this process. The ultimate outcome is not just a validated method, but a foundation of trustworthy data upon which critical decisions in research, drug development, and public health can be made.
References
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Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies Application Note. Available from: [Link]
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Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent Technologies Application Note. Available from: [Link]
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Analysis of Phthalate with Hydrogen Carrier Gas. Agilent Technologies Application Note. Available from: [Link]
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New analytical method for determination of phthalates in wastewater by on line lc-gc-ms using the totad interface and fraction collector. CONICET Digital Repository. Available from: [Link]
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Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. National Institutes of Health (NIH) PMC. Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]
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This compound. National Institutes of Health (NIH) PubChem. Available from: [Link]
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A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Waters Corporation Application Note. Available from: [Link]
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A Fast and Sensitive LC-MS/MS Method for the Analysis of 22 Phthalates in Food and Beverages. SCIEX Technical Note. Available from: [Link]
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Development and Interlaboratory Validation of Two Fast UPLC-MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. National Institutes of Health (NIH) PubMed. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
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GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. National Institutes of Health (NIH) PubMed. Available from: [Link]
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A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Inter-laboratory comparison for the measurement of hydrogen fuel purity. DiVA Portal. Available from: [Link]
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Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). International Organisation of Vine and Wine (OIV). Available from: [Link]
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Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid. National Institutes of Health (NIH) PMC. Available from: [Link]
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Method validation for phthalate analysis from water. ResearchGate. Available from: [Link]
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Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available from: [Link]
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Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". ResearchGate. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
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Undecyl hydrogen phthalate vs. other endocrine disruptors in vitro
An Expert's Guide to Characterizing the Endocrine Disrupting Potential of Novel Phthalates: An In Vitro Comparative Approach
From the desk of a Senior Application Scientist
To my fellow researchers and drug development professionals,
The landscape of industrial chemistry is in constant flux. As regulations rightly restrict the use of well-documented endocrine-disrupting chemicals (EDCs) like Di(2-ethylhexyl) phthalate (DEHP), a new generation of plasticizers is being introduced into the market. This presents a critical challenge: how do we efficiently and accurately assess these novel compounds to prevent "regrettable substitutions"—replacing one hazardous chemical with another that has a similar, or even worse, toxicological profile?
This guide moves beyond a simple data sheet. It is a strategic blueprint for a comprehensive in vitro testing cascade designed to characterize the endocrine-disrupting potential of a novel or understudied phthalate. We will use Undecyl Hydrogen Phthalate , the active monoester metabolite of the plasticizer Diundecyl Phthalate (DUP), as our primary compound of interest. While specific in vitro endocrine data for this particular long-chain phthalate is sparse in public literature, its parent compound, DUP, has been shown in animal studies to cause decrements in testicular weight, sperm count, and motility, raising flags for reproductive toxicity that demand further mechanistic investigation.[1]
Our goal is to build a robust toxicological profile for this compound by benchmarking it against two well-understood EDCs with distinct mechanisms of action:
-
Mono(2-ethylhexyl) Phthalate (MEHP): The active metabolite of DEHP, a classic phthalate recognized for its anti-androgenic properties and its potent disruption of steroid hormone synthesis.[2][3]
-
Bisphenol A (BPA): A prototypical non-phthalate EDC, known for its ability to bind to and activate estrogen receptors (ERs).[4]
By employing the tiered, mechanism-focused approach detailed here, we can generate the high-quality, reproducible data needed to make informed decisions about chemical safety and development.
Part 1: The Mechanistic Landscape of Endocrine Disruption
Endocrine disruption is not a single endpoint. It is a complex interplay of potential interactions with the hormonal systems that regulate homeostasis, reproduction, and development. For plasticizers, the primary axes of concern are the Estrogen (E) , Androgen (A) , and Steroidogenesis (S) pathways.
A critical first step in any in vitro assessment of phthalates is selecting the correct test article. Phthalate diesters (like DUP) are often rapidly hydrolyzed in vivo to their corresponding monoesters (like this compound).[5] This monoester form is frequently the more biologically active metabolite responsible for receptor interaction or enzymatic inhibition.[6][7] Therefore, testing the monoester provides a more direct and mechanistically relevant assessment of potential hazard.
Our investigation will focus on three key molecular initiating events:
-
Interaction with Nuclear Receptors: Does the compound bind to and activate or inhibit the Estrogen Receptor (ERα) or the Androgen Receptor (AR)?
-
Disruption of Steroidogenesis: Does the compound interfere with the enzymatic cascade that produces steroid hormones from cholesterol?
-
Activation of Metabolic Sensors: Does the compound activate other receptors like the Peroxisome Proliferator-Activated Receptors (PPARs), which are known to modulate steroidogenesis and are a common target for phthalates?[7][8]
Part 2: A Tiered In Vitro Screening Strategy
A logical, tiered approach allows for efficient resource allocation, starting with broad screening assays and progressing to more complex, mechanistic studies for active compounds.
Caption: Proposed tiered workflow for in vitro screening.
Tier 1: Receptor Interaction & Transcriptional Activation
The objective here is to screen for direct agonistic (activating) or antagonistic (inhibiting) effects on the primary sex hormone receptors. Cell-based reporter gene assays are ideal for this purpose as they measure the sum of chemical uptake, receptor binding, nuclear translocation, and co-regulator recruitment, culminating in a quantifiable output like luciferase expression.[9][10]
-
Assay 1: Estrogen Receptor α (ERα) Transcriptional Activation: This assay identifies compounds that mimic estrogen, a hallmark of EDCs like BPA.
-
Assay 2: Androgen Receptor (AR) Transcriptional Activation: This assay can detect both androgen agonists and, more importantly for phthalates, antagonists that block the action of natural androgens like testosterone.
Tier 2: Steroidogenesis Disruption
Even if a compound does not interact directly with ER or AR, it can still wreak havoc on the endocrine system by altering the production of the hormones themselves. This is a primary mechanism of action for many phthalates.[11][12]
-
Assay 3: The H295R Steroidogenesis Assay: This is the gold-standard in vitro model for assessing effects on steroidogenesis, adopted as OECD Test Guideline 456. The human H295R cell line expresses most of the key enzymes required for the synthesis of progestagens, corticosteroids, androgens, and estrogens.[13][14] By measuring changes in the levels of key hormones like testosterone and estradiol in the cell culture medium after exposure, we can detect interference with a multitude of enzymes in the pathway.
Caption: Simplified steroidogenesis pathway in H295R cells.
Tier 3: Mechanistic Deconvolution
If a compound alters steroidogenesis, the next logical question is "how?". One prominent mechanism for phthalates is the activation of PPARs.
-
Assay 4: PPARγ Transcriptional Activation Assay: Several studies have shown that phthalate monoesters can activate PPARs, and this activation is linked to downstream effects on steroidogenic gene expression.[7][8] A positive result in this assay for this compound would provide a plausible mechanism for any effects observed in the H295R assay.
Part 3: Data Interpretation & Comparative Analysis
The power of this strategy lies in comparing the activity profile of the novel compound to the known profiles of the benchmarks. The results should be summarized in a clear, quantitative format.
Table 1: Illustrative Comparative In Vitro Endocrine Activity Profile (Note: Data for this compound is hypothetical for illustrative purposes. Data for MEHP and BPA are based on established literature.)
| Assay | Endpoint Measured | This compound (Hypothetical) | MEHP (from DEHP)[2][11] | BPA[4] |
| ERα Activation (e.g., Luciferase Assay) | EC₅₀ (Agonism) | > 100 µM (Inactive) | > 100 µM (Inactive) | ~0.01 µM (Potent Agonist) |
| AR Activation (e.g., Luciferase Assay) | IC₅₀ (Antagonism) | ~10 µM (Moderate Antagonist) | ~1 µM (Potent Antagonist) | Inactive |
| H295R Steroidogenesis | Testosterone Production (LOEC) | ~1 µM (Significant Decrease) | ~0.1 µM (Significant Decrease) | ~10 µM (Slight Decrease/Variable) |
| H295R Steroidogenesis | Estradiol Production (LOEC) | ~10 µM (Slight Increase) | Variable/Increase | ~1 µM (Significant Increase) |
| PPARγ Activation (e.g., Luciferase Assay) | EC₅₀ (Agonism) | ~5 µM (Moderate Agonist) | ~6 µM (Moderate Agonist) | Inactive |
Interpreting the Patterns:
-
A BPA-like Profile: Would show strong ERα agonism with little to no effect on the AR pathway or steroidogenesis at non-cytotoxic concentrations.
-
A DEHP/MEHP-like Profile: Would be characterized by AR antagonism, a significant decrease in testosterone production in the H295R assay (often at lower concentrations than estradiol is affected), and activation of PPARγ.
-
Our Hypothetical this compound Profile: This illustrative data suggests a compound with a "phthalate-like" mechanism. It is anti-androgenic and inhibits testosterone production, possibly via PPARγ activation. Its potency appears lower than MEHP, but the mechanism is clearly of concern and warrants further investigation.
Part 4: Key Experimental Protocols
Trustworthiness in our field comes from transparent, reproducible methods. The following are condensed protocols that serve as a robust starting point for any laboratory equipped for cell culture and plate-based assays.
Protocol 1: Androgen Receptor (AR) Transcriptional Activation Assay (Antagonist Mode)
-
Cell Culture: Plate a suitable AR-responsive reporter cell line (e.g., MDA-kb2, which contains an MMTV promoter-luciferase reporter construct) in 96-well plates and allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound, MEHP (positive control), and a vehicle control (e.g., DMSO) in the appropriate cell culture medium.
-
Treatment: Treat the cells with the test compounds in combination with a sub-maximal concentration of a known AR agonist, such as dihydrotestosterone (DHT) (e.g., 0.1 nM). This allows for the detection of competitive antagonism. Include controls for vehicle only (baseline) and DHT only (maximum signal).
-
Incubation: Incubate plates for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis & Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a multiplexed fluorescent viability dye). Express results as a percentage of the DHT-only control. Calculate the IC₅₀ value (the concentration at which the signal is inhibited by 50%).
Protocol 2: H295R Steroidogenesis Assay (Adapted from OECD TG 456)
-
Cell Culture & Plating: Culture H295R cells under recommended conditions. Plate cells in 24- or 48-well plates and allow them to reach approximately 80-90% confluency.
-
Medium Exchange: Replace the growth medium with a serum-free or charcoal-stripped serum medium containing any necessary stimulants (e.g., forskolin) to maintain a robust level of steroidogenesis.
-
Compound Preparation: Prepare serial dilutions of this compound, MEHP, BPA, and vehicle control in the assay medium.
-
Exposure: Add the test compounds to the wells and incubate for 48 hours. This duration allows for effects on both enzyme activity and gene expression.
-
Supernatant Collection: After incubation, carefully collect the cell culture medium from each well. This supernatant contains the secreted steroid hormones.
-
Hormone Quantification: Analyze the concentrations of testosterone and 17β-estradiol in the supernatant using validated methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the highest specificity and sensitivity, or commercially available ELISA kits.
-
Viability Assessment: Assess cell viability in the corresponding wells (e.g., using MTT or resazurin assay) to ensure observed hormone changes are not due to cytotoxicity.
-
Data Analysis: Normalize hormone concentrations to the vehicle control. Determine the Lowest Observed Effect Concentration (LOEC) for statistically significant changes in hormone levels.
Conclusion
The absence of public data is not a barrier to scientific inquiry; it is a call to action. By adopting a systematic, comparative in vitro strategy, we can efficiently illuminate the potential hazards of understudied compounds like this compound. This tiered, mechanism-driven approach—moving from broad receptor screening to pathway-level analysis—provides a powerful framework for generating the robust data required for modern chemical risk assessment. It allows us to look beyond simple structural similarities and build a comprehensive understanding of a compound's biological activity, ensuring that the next generation of materials is safer by design.
References
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Moche, H., Chentouf, A., Neves, S., Corpart, J. M., & Nesslany, F. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Journal of Toxicology, 2021, 8815202. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Diundecyl Phthalate. Full Public Report. [Link]
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Karmaus, A. L., et al. (2016). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Environmental Science & Technology, 50(8), 4530-4541. [Link]
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Frederiksen, H., Skakkebæk, N. E., & Andersson, A. M. (2007). Metabolism of phthalates in humans. Molecular nutrition & food research, 51(7), 899-911. [Link]
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Grimaldi, M., et al. (2019). The human adrenocortical cell line H295R: a model for testing the effect of endocrine disruptors on steroidogenesis. Frontiers in Endocrinology, 10, 235. [Link]
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Frontiers in Bioscience-Landmark. (2024). Disruptive effects of phthalates and their substitutes on adrenal steroidogenesis. [Link]
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Desdoits-Lethimonier, C., et al. (2012). Human testis steroidogenesis is inhibited by phthalates. Human reproduction, 27(5), 1451-1459. [Link]
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De Coster, S., & van Larebeke, N. (2012). Endocrine-disrupting chemicals: associated disorders and mechanisms of action. Journal of environmental and public health, 2012, 713696. [Link]
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OECD (2011), Test No. 456: H295R Steroidogenesis Assay, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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PubChem. (n.d.). Diundecyl phthalate. National Center for Biotechnology Information. [Link]
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U.S. Consumer Product Safety Commission (CPSC). (2011). Toxicity review of diundecyl phthalate (DUP). CPSC Staff Memorandum. [Link]
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Hlisníková, H., et al. (2020). Effects of Dibutylphthalate and Steroid Hormone Mixture on Human Prostate Cells. International Journal of Molecular Sciences, 21(23), 9047. [Link]
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De Luca, A., et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. International Journal of Molecular Sciences, 22(19), 10328. [Link]
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ResearchGate. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. [Link]
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Ohno, S., et al. (2002). Effect of phthalate esters and alkylphenols on steroidogenesis in human adrenocortical H295R cells. Industrial Health, 40(2), 154-161. [Link]
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Sheikh, I. A., et al. (2020). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. International Journal of Molecular Sciences, 21(24), 9471. [Link]
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Sheikh, I. A., et al. (2020). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. MDPI. [Link]
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Ma, Y., et al. (2021). Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study. Toxicology Mechanisms and Methods, 31(9), 655-662. [Link]
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Willis, K. M., et al. (2021). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Toxicology and applied pharmacology, 427, 115659. [Link]
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Li, J., et al. (2022). Phthalate-induced testosterone/androgen receptor pathway disorder on spermatogenesis and antagonism of lycopene. Journal of hazardous materials, 439, 129689. [Link]
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ResearchGate. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. [Link]
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Mark, A. B., et al. (2022). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies. International Journal of Molecular Sciences, 23(19), 11467. [Link]
-
Moche, H., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Journal of Toxicology, 2021. [Link]
-
INDIGO Biosciences. (n.d.). Human Estrogen Receptor Alpha Reporter Assay System. [Link]
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Kolar, G., & Konc, J. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Molecular Sciences, 21(22), 8739. [Link]
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Bility, M. T., et al. (2004). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. Toxicological sciences, 74(1), 169-179. [Link]
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ResearchGate. (2020). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. [Link]
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Endocrine Abstracts. (2022). Di-butyl phthalate exposure in a human adrenocortical cell line impairs steroid hormone synthesis. [Link]
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European Chemicals Agency (ECHA). (n.d.). Diundecyl phthalate - Registration Dossier. [Link]
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De Luca, A., et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. PubMed. [Link]
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Casati, L., et al. (2012). Peroxisome proliferator-activated receptors as mediators of phthalate-induced effects in the male and female reproductive tract: epidemiological and experimental evidence. Mediators of inflammation, 2012, 105987. [Link]
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Makkonen, H., et al. (2011). Analysis of androgen receptor activity by reporter gene assays. Methods in molecular biology, 776, 71-80. [Link]
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A Researcher's Guide to Peroxisome Proliferation Assays: Evaluating Phthalates and Their Alternatives
The Significance of Peroxisome Proliferation
Peroxisomes are ubiquitous and vital cellular organelles that play a central role in lipid metabolism and detoxification of reactive oxygen species.[1][2] The proliferation of these organelles, both in number and size, can be induced by a class of chemicals known as peroxisome proliferators (PPs).[3] This cellular response is primarily mediated by the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[4][5] While this can be a therapeutic target, for instance in the treatment of dyslipidemia, the uncontrolled proliferation of peroxisomes, particularly in rodents, has been linked to hepatocarcinogenesis, making the assessment of peroxisome proliferation a key aspect of toxicological screening.[6][7]
Comparative Efficacy of Peroxisome Proliferators
The potency and efficacy of peroxisome proliferators can vary significantly. In a research or drug development setting, it is crucial to compare the activity of a test compound against well-established positive controls. The most commonly used positive controls in peroxisome proliferation assays are the fibrate drug clofibrate and the potent rodent peroxisome proliferator WY-14,643 .[3][8][9][10]
Phthalates, a class of chemicals widely used as plasticizers, have been identified as peroxisome proliferators.[4][11] It is important to note that the active molecules are typically the monoester metabolites of the parent phthalate diesters.[12] For example, di(2-ethylhexyl) phthalate (DEHP) is metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is a more potent activator of PPARs.[6][13]
The following table summarizes the comparative activity of various phthalate monoesters and standard positive controls in activating PPARα. The data is presented as EC50 values (the concentration required to elicit a half-maximal response) from in vitro transactivation assays. Lower EC50 values indicate higher potency.
| Compound | Species | PPAR Isotype | EC50 (µM) | Reference |
| WY-14,643 | Mouse | PPARα | 0.63 | [14] |
| Clofibrate | Rat | PPARα | ~100-1000 | [15] |
| Mono(2-ethylhexyl) phthalate (MEHP) | Mouse | PPARα | 0.6 | [6] |
| Human | PPARα | 3.2 | [6] | |
| Monobenzyl phthalate (MBzP) | Mouse | PPARα | 21 | [6] |
| Human | PPARα | 30 | [6] | |
| Mono-sec-butyl phthalate (MBuP) | Mouse | PPARα | 63 | [6] |
| Monononyl phthalate (MNP) | Mouse | PPARα/γ | Induces activity | [16][17] |
Note: The activity of phthalates can be species-specific, with rodent PPARα often showing greater sensitivity than human PPARα.[12] The potency of phthalate monoesters in activating PPARs also tends to increase with the length of their side chain.[12][16]
The Underlying Mechanism: PPARα Signaling Pathway
The induction of peroxisome proliferation by compounds like phthalates, clofibrate, and WY-14,643 is orchestrated through the PPARα signaling pathway. Understanding this pathway is fundamental to interpreting assay results and designing experiments.
Caption: PPARα signaling pathway activation by peroxisome proliferators.
Experimental Workflow: In Vitro Peroxisome Proliferation Assay
A robust and reliable method for assessing the peroxisome proliferation potential of a compound is the in vitro PPARα transactivation assay. This assay measures the ability of a test compound to activate the PPARα receptor and drive the expression of a reporter gene.
Caption: Workflow for a PPARα reporter gene transactivation assay.
Detailed Experimental Protocol: PPARα Transactivation Assay
This protocol provides a step-by-step guide for performing a PPARα transactivation assay using a luciferase reporter system.
Materials:
-
Hepatoma cell line (e.g., HepG2 or FaO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
PPARα expression vector
-
PPRE-luciferase reporter vector (containing tandem repeats of a PPRE upstream of a luciferase gene)
-
Transfection reagent
-
Test compound, positive control (WY-14,643), and vehicle control (DMSO)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the hepatoma cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mixture containing the PPARα expression vector, the PPRE-luciferase reporter vector, and a transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh cell culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Add the diluted compounds to the transfected cells. Include wells with vehicle only as a negative control.
-
-
Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay:
-
Remove the medium from the wells and wash the cells with PBS.
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The raw luminescence units are typically normalized to the total protein concentration in each well to account for variations in cell number.
-
Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Self-Validation and Causality:
-
Positive Control: The inclusion of a potent PPARα agonist like WY-14,643 is essential to validate the assay's responsiveness. A robust induction of luciferase activity by the positive control confirms that the cellular machinery for PPARα signaling is intact.
-
Vehicle Control: The vehicle control sets the baseline for non-specific luciferase expression. All fold-induction calculations are made relative to this baseline.
-
Dose-Response: A clear dose-dependent increase in luciferase activity provides strong evidence that the observed effect is a direct result of the test compound's interaction with the PPARα signaling pathway.
Concluding Remarks
While direct experimental data on the efficacy of this compound in peroxisome proliferation assays is currently lacking in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By comparing its activity to well-characterized phthalate monoesters and established positive controls like WY-14,643 and clofibrate, researchers can accurately determine its potential as a peroxisome proliferator. The PPARα transactivation assay, when conducted with the appropriate controls and a clear understanding of the underlying signaling pathway, serves as a reliable and informative tool for scientists in both basic research and applied drug development.
References
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Ghisari, M., & Bonefeld-Jørgensen, E. C. (2009). Peroxisome proliferator-activated receptors as mediators of phthalate-induced effects in the male and female reproductive tract: Epidemiological and experimental evidence. Hindawi Publishing Corporation. [Link]
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Craig, Z. R., et al. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Reproductive Toxicology. [Link]
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Craig, Z. R., et al. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. PubMed. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. Toxicological Sciences. [Link]
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Richburg, J. H., & Boekelheide, K. (2003). Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract?. Toxicological Sciences. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. Request PDF. [Link]
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Mitchell, A. M., et al. (1985). Peroxisome proliferation due to di(2-ethylhexyl) phthalate (DEHP): species differences and possible mechanisms. Environmental Health Perspectives. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. Oxford Academic. [Link]
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Post, S. M., et al. (2002). Clofibrate, a Peroxisome-Proliferator, Enhances Reverse Cholesterol Transport Through Cytochrome P450 Activation and Oxysterol Generation. Request PDF. [Link]
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Cuzzocrea, S., et al. (2007). WY-14643, a Potent Peroxisome Proliferator Activator Receptor-α PPAR-α Agonist Ameliorates the Inflammatory Process Associated to Experimental Periodontitis. PubMed. [Link]
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Feige, J. N., et al. (2009). PPAR-mediated activity of phthalates: A link to the obesity epidemic?. PubMed. [Link]
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Reddy, J. K., & Rao, M. S. (2006). Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing. PMC. [Link]
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National Institute of Environmental Health Sciences. (n.d.). Peroxisome Proliferation. National Institute of Environmental Health Sciences. [Link]
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Goya, J., et al. (2021). Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats. PubMed Central. [Link]
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Zhu, X., et al. (2016). WY-14643, a Selective Agonist of Peroxisome Proliferator-Activated receptor-α, Ameliorates Lipopolysaccharide-Induced Depressive-Like Behaviors by Preventing Neuroinflammation and Oxido-Nitrosative Stress in Mice. PubMed. [Link]
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Feige, J. N., et al. (2009). PPAR-mediated activity of phthalates: A link to the obesity epidemic?. ResearchGate. [Link]
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Thorp, E. B., et al. (2021). WY14643 Increases Herpesvirus Replication Independently of PPARα Expression and Inhibits IFNβ Production. bioRxiv. [Link]
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Randi, A. S., et al. (2021). Effects of Diisodecyl Phthalate on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. ACS Publications. [Link]
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Costello, J. L., et al. (2017). Peroxisome Motility Measurement and Quantification Assay. PMC. [Link]
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Sexton, J. Z., et al. (2010). High content screening for non-classical peroxisome proliferators. PubMed. [Link]
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Craig, Z. R., et al. (2024). Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse ovarian antral follicles. bioRxiv. [Link]
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Bility, K. C., et al. (2004). Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters. PubMed. [Link]
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Feige, J. N., et al. (2007). The Endocrine Disruptor Monoethyl-hexyl-phthalate Is a Selective Peroxisome Proliferator-activated Receptor Modulator That Promotes Adipogenesis. ResearchGate. [Link]
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Gari-Toussaint, M., et al. (1994). Peroxisomal proliferation induced by treatment with clofibrate in a patient with a peroxisomal disease. PubMed. [Link]
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ResearchGate. (n.d.). Peroxisome proliferator–activated receptor α (PPARα) agonist WY14643... ResearchGate. [Link]
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Gupta, D., et al. (2007). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. PMC. [Link]
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British Society for Immunology. (n.d.). Proliferation assay. British Society for Immunology. [Link]
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Hertz, R., et al. (1993). In vivo and in vitro peroxisome proliferation properties of selected clofibrate analogues in the rat. Structure-activity relationships. PubMed. [Link]
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A Senior Application Scientist's Guide to Deuterated Undecyl Hydrogen Phthalate as an Internal Standard
This guide provides an in-depth technical comparison of deuterated undecyl hydrogen phthalate as an internal standard for quantitative analysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the scientific rationale behind its application, particularly in mass spectrometry-based methods. We will explore its performance in the context of analytical best practices and compare it with other commonly used internal standards, supported by a framework for experimental validation.
The Imperative for Isotopic Dilution: Why Internal Standards are Non-Negotiable in Phthalate Analysis
Accurate quantification of phthalate monoesters—the primary metabolites of phthalate diesters—in complex biological and environmental matrices is a significant analytical challenge.[1] Phthalates are ubiquitous plasticizers, and their potential as endocrine disruptors necessitates sensitive and reliable measurement for exposure assessment.[2] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorses for this task, offering high selectivity and sensitivity.[3][4]
However, the accuracy of these methods can be compromised by several factors inherent to the analytical process:
-
Matrix Effects: Co-extracted endogenous components in the sample can enhance or suppress the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[5]
-
Sample Preparation Variability: Inevitable losses can occur during extraction, cleanup, and concentration steps.
-
Instrumental Drift: Fluctuations in instrument performance over an analytical run can affect signal intensity.
To counteract these sources of error, the principle of isotopic dilution is employed. This involves the addition of a known quantity of a stable, isotopically labeled version of the analyte to every sample, calibrator, and quality control sample before any processing.[6] Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium (²H), are ideal for this purpose. They are chemically and physically almost identical to their non-labeled counterparts, meaning they co-elute chromatographically and experience the same matrix effects and losses during sample preparation.[6][7] However, they are readily distinguished by their higher mass in the mass spectrometer, allowing for a precise ratiometric quantification that corrects for the aforementioned errors.
Profiling the Standard: Deuterated this compound
Deuterated this compound (also known as mono-n-undecyl phthalate-d4) is the isotopically labeled analog of this compound (MUP). MUP has been identified as a key hydrolytic metabolite of Diundecyl Phthalate (DUP), a high-molecular-weight phthalate plasticizer.[8][9] As regulatory focus expands to a wider range of phthalates, robust methods for quantifying their metabolites like MUP are essential.
The commercially available standard, mono-n-undecyl phthalate-3,4,5,6-d4 , has deuterium atoms incorporated into the stable aromatic ring, preventing any potential for back-exchange during sample processing.[2][10]
Chemical Structure of mono-n-Undecyl Phthalate-3,4,5,6-d4:
Caption: Chemical structure of mono-n-undecyl phthalate-3,4,5,6-d4.
Key Specifications:
-
Synonyms: n-Undecyl Hydrogen Phthalate-d4, Phthalic Acid mono-n-Undecyl Ester-d4[2]
-
Formula: HOOCC₆D₄COO(CH₂)₁₀CH₃[2]
-
Molecular Weight: 324.45 g/mol [2]
-
Isotopic Enrichment: Typically ≥98 atom % D[2]
Comparative Analysis: Selecting the Optimal Internal Standard
The cardinal rule for selecting an internal standard is to choose one that mimics the behavior of the analyte as closely as possible. Therefore, for the quantification of this compound, its own deuterated analog is theoretically the perfect choice. However, in practice, laboratories may develop multi-analyte methods where a single internal standard is used to quantify several related compounds.
Below is a comparison of deuterated this compound with other common deuterated phthalate monoester standards.
| Internal Standard | Target Analyte(s) | Molecular Weight ( g/mol ) | Deuteration Site | Commercial Availability |
| mono-n-Undecyl Phthalate-d4 | mono-n-Undecyl Phthalate (MUP) | 324.45 | Aromatic Ring (d4) | Yes[2][10] |
| mono-n-Butyl Phthalate-d4 | mono-n-Butyl Phthalate (MBP) | 226.23 | Aromatic Ring (d4) | Yes |
| mono-Ethylhexyl Phthalate-d4 | mono-Ethylhexyl Phthalate (MEHP) | 282.34 | Aromatic Ring (d4) | Yes |
| mono-Benzyl Phthalate-d4 | mono-Benzyl Phthalate (MBzP) | 260.26 | Aromatic Ring (d4) | Yes |
| mono-Methyl Phthalate-d4 | mono-Methyl Phthalate (MMP) | 184.18 | Aromatic Ring (d4) | Yes |
Causality Behind Experimental Choices:
-
Structural Analogy: The ideal internal standard is an isotopically labeled version of the analyte itself. Using mono-n-Undecyl Phthalate-d4 to quantify MUP ensures the most accurate correction because their physicochemical properties (e.g., pKa, polarity, extraction efficiency, ionization efficiency) are nearly identical. When analyzing a panel of phthalates, a common practice is to use a suite of corresponding deuterated standards for each analyte.[5]
-
Stable Labeling: Labeling on the aromatic ring is crucial. Deuterium atoms on aliphatic chains can sometimes be susceptible to exchange, especially under certain pH or sample preparation conditions. Ring deuteration provides robust stability throughout the analytical workflow.
-
Mass Shift: A mass shift of +4 amu (atomic mass units) is sufficient to prevent isotopic crosstalk, where the natural abundance of heavy isotopes in the unlabeled analyte (e.g., ¹³C) could contribute to the signal of the internal standard.
While direct comparative experimental data for mono-n-Undecyl Phthalate-d4 is not yet widely published, we can infer its expected high performance from studies on other ring-deuterated phthalate standards. For instance, in LC-MS/MS methods for various phthalate metabolites, the use of their corresponding d4-labeled internal standards has been shown to achieve excellent results, correcting for significant matrix-induced ion suppression and ensuring high accuracy and precision.[5] Recoveries are typically brought close to 100% after internal standard correction, with coefficients of determination (R²) for calibration curves exceeding 0.99.
Experimental Protocol: A Self-Validating Workflow for Internal Standard Application
This protocol outlines a validated system for the determination of this compound in a biological matrix (e.g., urine) using mono-n-Undecyl Phthalate-d4 as an internal standard, consistent with FDA guidelines on bioanalytical method validation.
Objective: To establish a robust, self-validating LC-MS/MS method for the quantification of this compound.
Caption: Standard workflow for quantification using an internal standard.
1. Preparation of Standards and Solutions
-
Primary Stock Solutions: Prepare individual 1 mg/mL stock solutions of this compound and mono-n-Undecyl Phthalate-d4 in a suitable organic solvent (e.g., methanol). Store at -20°C.
-
Calibration Standards: Serially dilute the this compound stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a surrogate matrix (e.g., water or charcoal-stripped urine).
-
Internal Standard Spiking Solution: Prepare a working solution of mono-n-Undecyl Phthalate-d4 (e.g., 250 ng/mL) in water. The concentration should be chosen to yield a robust signal in the MS without being excessively high.
-
Quality Control (QC) Samples: Prepare QC samples in a pooled matrix at low, medium, and high concentrations, independent of the calibration standards.
2. Sample Preparation
-
Aliquot 1 mL of each sample (calibrator, QC, or unknown) into a polypropylene tube.
-
Add 50 µL of the internal standard working solution to every tube. This step is critical and must be done before any further processing.
-
Add 500 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase enzyme. Vortex and incubate at 37°C for 2 hours to deconjugate glucuronidated metabolites.
-
Perform Solid Phase Extraction (SPE) for cleanup and concentration. Condition an appropriate SPE cartridge (e.g., a mixed-mode polymer), load the sample, wash away interferences (e.g., with water and 5% methanol), and elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize and monitor at least two transitions for both the analyte and the internal standard (one for quantification, one for confirmation).
-
Example Analyte Transition: Q1 (precursor ion, e.g., m/z 319.2) -> Q3 (product ion, e.g., m/z 121.1)
-
Example IS Transition: Q1 (precursor ion, e.g., m/z 323.2) -> Q3 (product ion, e.g., m/z 125.1)
-
4. Data Processing and Validation (The Self-Validating System)
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. The curve should be fitted with a linear regression, and the coefficient of determination (R²) should be >0.99.
-
Accuracy and Precision: Analyze replicate QC samples (n=5) at three levels across the calibration range. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should be <15% (precision).
-
Matrix Effect Assessment:
-
Prepare three sets of samples: (A) Neat standards in solvent, (B) Post-extraction spiked samples (extract blank matrix, then add analyte and IS), and (C) Pre-extraction spiked samples (as prepared for QCs).
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A. An MF < 1 indicates suppression; > 1 indicates enhancement.
-
IS-Normalized MF = MF of Analyte / MF of IS. This value should be close to 1.0, demonstrating that the IS effectively compensates for the matrix effect.[5]
-
-
Recovery:
-
Extraction Recovery % = (Peak Area in Set C / Peak Area in Set B) x 100. This measures the efficiency of the extraction process. While high recovery is desirable, consistent recovery is more important, as the internal standard will correct for losses.
-
By systematically performing these validation experiments, the analytical method becomes a self-validating system. The performance of the internal standard is not assumed but proven, ensuring the trustworthiness and scientific integrity of the generated data.
Conclusion
Deuterated this compound is an exemplary internal standard for the precise and accurate quantification of its corresponding analyte, a key metabolite of the plasticizer DUP. Its commercial availability and ideal chemical properties—namely, its structural identity to the analyte and stable isotopic label—make it the superior choice for correcting matrix effects, sample preparation variability, and instrumental drift in demanding analytical applications. While multi-analyte panels may sometimes employ a single deuterated standard for multiple phthalates, the highest level of accuracy is achieved by using a dedicated, structurally analogous internal standard for each target. The validation framework provided herein offers a robust pathway for any laboratory to implement this standard and generate high-quality, defensible data for exposure assessment and other critical research.
References
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Agilent Technologies, Inc. (2024, March 18). Analysis of Phthalate with Hydrogen Carrier Gas. Retrieved from [Link]
- Calafat, A. M., & McKee, R. H. (2016). Identification of potential biomarkers of exposure to diundecyl phthalate. Journal of Exposure Science & Environmental Epidemiology, 26(4), 437–442.
- Cao, X. L. (2010). Phthalate esters in foods: sources, occurrence, and analytical methods. Comprehensive Reviews in Food Science and Food Safety, 9(1), 21-43.
- Chao, K. P., & Wang, H. Y. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(15), 2889.
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De-code. (n.d.). mono-n-Undecyl Phthalate-3,4,5,6-d4. Retrieved from [Link]
-
Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Guo, Y., & Al-Nahhas, T. H. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
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A Comparative Toxicological Guide to High and Low Molecular Weight Phthalates for the Research Professional
This guide provides an in-depth comparison of the toxicological profiles of high molecular weight (HMW) and low molecular weight (LMW) phthalates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causal relationships between physicochemical properties, metabolic pathways, and toxicological outcomes. Every claim is substantiated with experimental evidence and authoritative sources to ensure scientific integrity.
Introduction: The Phthalate Dichotomy
Phthalates, esters of phthalic acid, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC).[1] Their ubiquitous presence in consumer products, from medical devices and food packaging to personal care products and toys, has led to widespread human exposure and subsequent scrutiny of their health effects.[2] A critical distinction in understanding their toxicology lies in their classification based on molecular weight.[3]
-
Low Molecular Weight (LMW) Phthalates: These compounds, such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP), have shorter alkyl side chains (typically 3-6 carbons).[1] Their smaller size and higher volatility make them more prone to leaching from products.[4]
-
High Molecular Weight (HMW) Phthalates: This group includes compounds like di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), which possess longer alkyl side chains (7-13 carbons).[5] They are generally less volatile and more integrated into the plastic matrix.[4]
This fundamental structural difference dictates their physicochemical properties, metabolic fate, and ultimately, their toxicological profiles. While concerns about endocrine disruption have been raised for the entire class, the potency and mechanisms of toxicity vary significantly between LMW and HMW phthalates.[1]
Physicochemical Properties and Structure-Activity Relationship
The toxicological potential of a phthalate is intrinsically linked to its chemical structure and resulting physical properties. LMW phthalates, with their shorter carbon chains, are more water-soluble and volatile compared to their HMW counterparts.[4] This increased mobility facilitates their migration from consumer products into the environment and subsequent human exposure through inhalation, dermal contact, and ingestion.[6] Conversely, the larger, more lipophilic nature of HMW phthalates means they are more likely to remain embedded in plastics but can bioaccumulate in fatty tissues upon exposure, primarily through ingestion of contaminated food and dust.[7]
The structure-activity relationship for phthalate-mediated reproductive toxicity is particularly distinct. Studies have shown that phthalates with straight side chains of 4 to 6 carbons exhibit the most potent effects.[8] Branching of the side chains can also increase toxicity.[8]
Table 1: Comparative Physicochemical Properties of Representative LMW and HMW Phthalates
| Property | Low Molecular Weight (LMW) Phthalates | High Molecular Weight (HMW) Phthalates |
| Example Compounds | Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP) | Di(2-ethylhexyl) Phthalate (DEHP), Diisononyl Phthalate (DINP) |
| Molecular Weight | Lower (e.g., DBP: 278.34 g/mol ) | Higher (e.g., DEHP: 390.56 g/mol ) |
| Alkyl Chain Length | 3-6 carbons | 7-13 carbons |
| Volatility | Higher | Lower |
| Water Solubility | Higher | Lower |
| Lipophilicity (log Kow) | Lower | Higher |
| Primary Exposure Routes | Inhalation, Dermal Contact | Ingestion (food, dust)[6] |
| Leaching Potential | Higher[4] | Lower[4] |
Toxicokinetics: Divergent Metabolic Fates
The differing metabolic pathways of LMW and HMW phthalates are central to their distinct toxicological profiles. Upon entering the body, all phthalates are rapidly hydrolyzed by esterases into their respective monoester metabolites, which are considered the primary toxic agents.[9] However, the subsequent metabolic steps diverge significantly.
Low Molecular Weight Phthalates: LMW phthalates are primarily metabolized to their monoesters (e.g., DBP to mono-n-butyl phthalate, MBP) and are then largely excreted in the urine and feces without significant further metabolism.[6] Some of these monoesters can be conjugated with glucuronic acid to facilitate elimination.[6]
High Molecular Weight Phthalates: The monoesters of HMW phthalates (e.g., DEHP to mono(2-ethylhexyl) phthalate, MEHP) undergo further Phase I metabolism through hydroxylation and oxidation of their alkyl side chains.[6] This results in the formation of several secondary, oxidative metabolites which are then, along with the monoester, conjugated and excreted.[6] For HMW phthalates, these oxidized metabolites are often more abundant in urine than the primary monoester and serve as more reliable biomarkers of exposure.[10]
The more complex metabolism of HMW phthalates can lead to the formation of multiple active metabolites, each with its own toxicological potential, complicating the overall toxicity assessment.
Reproductive and Developmental Toxicity
As a consequence of their endocrine-disrupting properties, many phthalates are classified as reproductive and developmental toxicants. [11]Generally, LMW phthalates like DBP and the HMW phthalate DEHP are considered more potent in this regard than other HMW phthalates like DINP and DIDP. [12] Table 2: Comparative Reproductive and Developmental Toxicity of Phthalates (Rodent Data)
| Phthalate | Class | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects | Reference |
| DEHP | HMW | 5 | - | Developmental toxicity | [12] |
| - | 0.04 | Altered reproductive development in female offspring (mice) | [13] | ||
| DINP | HMW | 15 | - | Developmental toxicity | [12] |
| DBP | LMW | - | 66 | Male reproductive tract malformations | [9] |
| - | 2.5 | Dietary toxicity | [14] | ||
| DIDP | HMW | 100 | 1000 | Developmental toxicity (skeletal variants) | [15] |
NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level. Values can vary based on study design and species.
Oxidative Stress
Another important mechanism of phthalate toxicity is the induction of oxidative stress. [16]Exposure to phthalates, particularly DEHP metabolites, has been shown to increase the production of reactive oxygen species (ROS) and lead to oxidative damage to lipids and DNA. [16]This is evidenced by increased levels of biomarkers like malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) and decreased total antioxidant capacity (TAC) in biological samples. [16]Oxidative stress is thought to be a contributing factor to the adverse reproductive outcomes associated with phthalate exposure. [17]
Experimental Assessment of Phthalate Toxicity
A multi-tiered approach involving both in vitro and in vivo models is essential for accurately characterizing the toxicological profile of phthalates.
Protocol: In Vitro Estrogenicity Screening (Yeast Estrogen Screen - YES Assay)
This protocol provides a framework for assessing the estrogenic potential of a test compound using a recombinant yeast strain. [18] 1. Principle: The YES assay utilizes a genetically modified yeast strain (e.g., Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and an expression plasmid carrying an estrogen response element (ERE) linked to a reporter gene (e.g., lacZ for β-galactosidase). [18]When an estrogenic substance binds to the hER, the complex binds to the ERE, inducing the expression of β-galactosidase, which can be quantified by the color change of a chromogenic substrate. [18] 2. Materials:
-
YES yeast strain
-
Yeast growth medium
-
Test phthalate and positive control (17β-estradiol)
-
96-well microplates
-
Chromogenic substrate (e.g., CPRG - Chlorophenol red-β-D-galactopyranoside)
-
Plate reader
3. Methodology:
-
Yeast Culture Preparation: Inoculate the YES yeast strain into the growth medium and incubate until it reaches the logarithmic growth phase.
-
Dose Preparation: Prepare a serial dilution of the test phthalate and the positive control in an appropriate solvent.
-
Exposure: Add the yeast culture to the wells of a 96-well plate. Then, add the different concentrations of the test phthalate, positive control, and a solvent control to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at an appropriate temperature (e.g., 30°C) to allow for receptor binding and reporter gene expression.
-
Lysis and Substrate Addition: Lyse the yeast cells to release the β-galactosidase enzyme. Add the CPRG substrate to each well.
-
Quantification: Incubate the plates until a color change (yellow to red) is observed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the test substance concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol: In Vivo Developmental Toxicity Study (Adapted from OECD Guideline 414)
This protocol outlines a study to assess the potential adverse effects of a test substance on pregnant females and the development of their offspring. [7] 1. Principle: The test substance is administered to pregnant animals (typically rats or rabbits) during the period of major organogenesis. [7]Dams are monitored for signs of toxicity, and just before natural delivery, the fetuses are examined for death, structural abnormalities, and altered growth. [7] 2. Test Animals:
-
Species: Typically Sprague-Dawley rats.
-
Housing: Housed in controlled conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle). [19] 3. Methodology:
-
Dose Selection and Administration: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not death or severe suffering. The substance is typically administered by oral gavage daily from gestation day 6 through at least day 15 for rats. [7]2. Maternal Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.
-
Terminal Examination: On gestation day 20 (one day prior to expected delivery for rats), dams are euthanized.
-
Uterine Examination: The uterus is examined for the number of corpora lutea, and the uterine contents are evaluated for the number of implantations, resorptions, and live/dead fetuses.
-
Fetal Examination: All fetuses are weighed and examined for external abnormalities. Approximately half of the fetuses per litter are examined for skeletal abnormalities (after staining with Alizarin Red S), and the other half are examined for visceral abnormalities.
-
Data Analysis: Statistical analysis is performed to compare the treated groups to the control group for both maternal and fetal endpoints to determine NOAELs and LOAELs for maternal and developmental toxicity.
Protocol: Assessment of Urinary Phthalate Metabolites by LC-MS/MS
This protocol describes the analysis of phthalate metabolites in urine, a key method for human exposure assessment. [20][21] 1. Principle: The method uses high-performance liquid chromatography (HPLC) to separate the metabolites in a urine sample, followed by tandem mass spectrometry (MS/MS) for sensitive and selective detection and quantification. [21]Isotope-labeled internal standards are used to ensure accuracy. [21] 2. Materials:
-
Urine sample
-
β-glucuronidase enzyme
-
Isotope-labeled internal standards
-
Solid-phase extraction (SPE) cartridges (for offline methods)
-
HPLC-MS/MS system
3. Methodology:
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates from the phthalate metabolites, converting them to their free form. [21]2. Sample Clean-up and Concentration: The sample is then processed, often using SPE, to remove interfering substances and concentrate the analytes. [20]Online SPE systems can automate this step. [21]3. Chromatographic Separation: The extracted sample is injected into the HPLC system. The analytes are separated on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol with additives).
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. Using electrospray ionization (ESI) in negative mode, specific precursor-to-product ion transitions for each metabolite and its internal standard are monitored (Multiple Reaction Monitoring - MRM) for highly selective quantification. [20]5. Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of each metabolite in the urine sample is calculated based on the ratio of the native analyte peak area to the internal standard peak area.
The Regulatory Landscape: A Global Comparison
The regulation of phthalates varies globally, reflecting different approaches to risk assessment and management. The European Union (EU) has generally adopted a more precautionary approach compared to the United States (US).
Table 3: Comparison of Phthalate Regulations in the EU and US
| Regulation Area | European Union (EU) | United States (US) |
| Toys & Childcare Articles | REACH Regulation: DEHP, DBP, BBP, and DIBP are restricted to ≤ 0.1% by weight in all articles. DINP, DIDP, and DNOP are restricted to ≤ 0.1% in toys and childcare articles that can be placed in the mouth. [22] | Consumer Product Safety Improvement Act (CPSIA): Permanently bans DEHP, DBP, and BBP at concentrations > 0.1% in children's toys and certain child care articles. An interim ban exists for DINP, DIBP, DPENP, DHEXP, and DCHP at > 0.1%. |
| Food Contact Materials (FCM) | Regulation (EU) 10/2011: Sets specific migration limits (SMLs) for several phthalates (e.g., DEHP: 1.5 mg/kg food, DBP: 0.3 mg/kg food). A group restriction applies to DBP, BBP, DEHP, and DINP. [2][4] | FDA: Several phthalates are authorized for use in FCMs, but the FDA is re-evaluating their safety. Petitions to revoke authorizations for certain phthalates are under review. |
| Cosmetics | DEHP, DBP, BBP, and DIBP are banned in cosmetic products. [22] | No formal ban, but many companies have voluntarily removed them due to consumer pressure. [22] |
Conclusion and Future Directions
The toxicological profiles of phthalates are fundamentally linked to their molecular weight. LMW phthalates are generally more mobile and are potent reproductive and developmental toxicants, primarily acting through anti-androgenic mechanisms. HMW phthalates, while less mobile, can bioaccumulate and exert toxicity through various mechanisms, including the activation of PPAR nuclear receptors. Their more complex metabolism results in a variety of active metabolites that contribute to their overall toxicity.
This guide underscores the necessity of a nuanced, structure-based approach to phthalate risk assessment. For researchers and drug development professionals, understanding these differences is crucial for designing relevant toxicological studies, interpreting exposure data, and developing safer alternatives. While significant progress has been made, future research should focus on the effects of phthalate mixtures, the long-term consequences of low-dose exposure, and the toxicological profiles of emerging phthalate alternatives. [23]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Undecyl Hydrogen Phthalate
A Senior Application Scientist's Protocol for Safety and Compliance in the Absence of Definitive Data
The Precautionary Principle: Acknowledging the Knowledge Gap
A thorough search for a specific Safety Data Sheet (SDS) for undecyl hydrogen phthalate (also known as mono-undecyl phthalate) did not yield a definitive document outlining its hazards and disposal procedures. While some related compounds are noted as non-hazardous for transport, the broader class of phthalates has come under scrutiny for potential health and environmental risks, including endocrine disruption.[1][2] Therefore, in the absence of specific data, this compound must be treated as a potentially hazardous substance.
The core directive is to avoid making assumptions about the substance's properties and to adhere to the most stringent applicable waste disposal protocols.
Immediate Safety and Handling Protocols
Before addressing disposal, ensure that proper handling procedures are in place to minimize exposure and risk.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents dermal contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. If there is a potential for aerosolization, a fume hood should be utilized.
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of any laboratory chemical, especially one with limited safety data, should follow a systematic process. This workflow is designed to ensure safety and compliance with institutional and regulatory requirements.
Caption: Disposal Decision Workflow for this compound.
Step 1: Waste Identification and Characterization
-
Confirm the Identity: Ensure the waste material is indeed this compound. If it is a mixture, identify all components and their approximate concentrations.
-
Assume Hazard: In the absence of a specific SDS, treat the waste as hazardous.[3][4] This is the most critical step in ensuring safety and compliance.
-
Documentation: Maintain a clear record of the waste's composition.
Step 2: Segregation and Containment
-
Incompatible Materials: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3]
-
Container Selection: Use a container that is compatible with the chemical. The original container is often the best choice for waste accumulation.[3] The container must be in good condition, with a secure, leak-proof lid.[3][5]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.[3][5][6] Your institution's EHS department will likely provide specific hazardous waste labels.[3]
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[3][6] This area should be away from general laboratory traffic and drains.
Step 3: Consultation and Disposal
-
Contact EHS: This is a mandatory step. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal.[4][6] They have the expertise to assess the waste and determine the appropriate disposal pathway in compliance with federal, state, and local regulations.
-
Provide Information: When you contact EHS, be prepared to provide them with all available information, including the chemical name, quantity, and any other relevant data you have.
-
Follow EHS Guidance: EHS will provide specific instructions for the final disposal of the waste. This may involve a scheduled pickup from your laboratory.[4][6] Do not under any circumstances dispose of this compound down the sink or in the regular trash. [5][7]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, or glassware, should be considered contaminated and disposed of as hazardous waste.
-
Solid Waste: Contaminated solid waste should be collected in a separate, clearly labeled hazardous waste container.[8]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can often be disposed of as regular waste, but confirm this with your EHS department.[9]
The Causality Behind Cautious Disposal
The stringent procedures outlined above are rooted in a deep understanding of chemical safety and regulatory compliance.
-
Preventing Environmental Contamination: Phthalate esters are a class of compounds with known environmental persistence and potential for bioaccumulation.[10] Improper disposal can lead to the contamination of water and soil.[10][11]
-
Ensuring Personnel Safety: While the acute toxicity of many phthalates is low, chronic exposure has been linked to adverse health effects.[12] Treating unknown substances as hazardous protects all personnel who may come into contact with the waste.
-
Regulatory Compliance: The disposal of chemical waste is strictly regulated. Failure to comply with these regulations can result in significant fines and legal action against both the institution and the individual researcher.
By adhering to this comprehensive and cautious protocol, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe laboratory environment and the protection of our ecosystem.
References
- Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity.
- Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Phthalate Esters Standard (PHE) (1X1 mL).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. (2015, July 16). Safety Data Sheet: Potassium Hydrogen Phthalate.
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Vanderbilt University Medical Center. (n.t.). Laboratory Guide for Managing Chemical Waste. Retrieved from .
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A Researcher's Guide to the Safe Handling of Undecyl Hydrogen Phthalate: Essential Protective Measures and Disposal Protocols
For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Undecyl hydrogen phthalate. By moving beyond mere procedural steps to explain the underlying scientific principles, this document aims to be your preferred resource for laboratory safety, fostering a culture of deep trust and proactive risk management.
While specific toxicological data for this compound is not extensively available, its structural similarity to other long-chain phthalates necessitates a cautious and well-informed approach to its handling. This guide will, therefore, draw upon established safety protocols for similar chemical entities to ensure a robust margin of safety in all laboratory operations.
Understanding the Risks: A Prudent Approach to Phthalate Handling
This compound belongs to the broader family of phthalate esters, a class of compounds that have been the subject of considerable research regarding their potential health effects. Some phthalates are recognized as endocrine disruptors and may pose risks to reproductive health[1]. Although a Safety Data Sheet (SDS) for the structurally similar Diundecyl Phthalate (DUP) indicates it is not classified as a hazardous substance, the absence of comprehensive data for this compound itself mandates the adoption of stringent safety measures as a precautionary principle[1].
Core Principles of Safe Handling:
-
Minimize Exposure: The primary goal is to prevent direct contact with the skin, eyes, and respiratory tract.
-
Informed Precaution: Treat this compound with the same level of caution as other potentially hazardous chemicals until more specific data becomes available.
-
Engineering Controls First: Personal protective equipment (PPE) should be used in conjunction with, not as a substitute for, well-maintained engineering controls such as fume hoods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are critical for minimizing exposure to this compound. The following recommendations are based on general best practices for handling laboratory chemicals and information available for similar phthalate compounds.
PPE Selection Framework
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
Detailed PPE Protocols
1. Hand Protection: The Critical Barrier
-
Glove Selection: Due to the ester functional group in this compound, gloves made of Nitrile or Neoprene are recommended for their general chemical resistance[2]. It is crucial to consult the glove manufacturer's specific chemical resistance charts for phthalates to ensure the chosen glove provides adequate protection[3].
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before use. Double-gloving can provide an additional layer of protection, especially during procedures with a higher risk of splashes.
-
Proper Removal: Remove gloves without touching the outside with bare hands to prevent skin contamination. Dispose of used gloves in the designated hazardous waste container.
2. Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: ANSI-approved safety glasses with side shields are the minimum requirement for any work with this compound[4].
-
Enhanced Protection: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes should be worn[4].
-
Face Shields: For procedures with a significant risk of splashes or aerosol generation, a face shield should be worn in addition to safety goggles to protect the entire face.
3. Protective Clothing: Preventing Dermal Absorption
-
Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material, such as cotton or a polyester-cotton blend, should be worn at all times to protect street clothes and skin from contamination[4].
-
Full-Body Protection: For larger-scale operations or in the event of a significant spill, chemically resistant coveralls may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
4. Respiratory Protection: Safeguarding Against Inhalation
-
Primary Control: All procedures involving this compound that have the potential to generate aerosols or dust should be conducted in a properly functioning and certified chemical fume hood[4].
-
Secondary Protection: In the rare event that a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used. A proper fit test and training on respirator use are essential in such cases.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials accessible.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use compatible laboratory equipment (e.g., glass, stainless steel) to avoid degradation of plastics and potential leaching of other chemicals.
-
Avoid the generation of dusts or aerosols. If the material is a solid, handle it gently.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use. A mild detergent solution followed by a water rinse is generally effective for cleaning glassware and surfaces[5].
-
Properly remove and dispose of PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Alert:
-
Alert others in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.
-
-
Containment and Cleanup (for small, manageable spills):
-
Decontamination:
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all cleanup materials as hazardous waste.
-
Waste Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Segregation:
-
All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container[7].
-
Do not mix phthalate waste with other incompatible waste streams.
-
-
Container Management:
-
Use chemically resistant containers for waste collection.
-
Keep waste containers closed except when adding waste[7].
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
Conclusion: Fostering a Culture of Safety
While the available data on this compound is limited, a proactive and cautious approach to its handling is essential. By adhering to the principles of minimizing exposure, utilizing appropriate engineering controls, and diligently following the PPE and disposal protocols outlined in this guide, researchers can confidently and safely work with this compound. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your research and the safety of the laboratory environment.
References
- TCI Chemicals. (2025, August 4). Safety Data Sheet: Diundecyl Phthalate (mixture of branched chain isomers).
- Roth, C. (n.d.). Safety Data Sheet: Potassium hydrogen phthalate.
- GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Gloves Chemical Resistance Chart. (n.d.).
- Avient. (2020, May 11). Safety Data Sheet: SynPlast™ DUP-N.
- West Liberty University. (n.d.). Material Safety Data Sheet: Potassium hydrogen phthalate.
- OSHA. (n.d.). Hazardous Waste - Decontamination.
- National Institute of Standards and Technology. (2024, January 24). Safety Data Sheet: Potassium Hydrogen Phthalate. Retrieved from National Institute of Standards and Technology website.
- CPAchem. (2022, August 29). Safety data sheet: Diundecyl phthalate.
- GOV.UK. (2025, January 17). Incident management - Phthalates (Diisononylphthalate (DINP) and Di(2-ethylhexyl)phthalate.
- North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from Environment, Health and Safety - University of California, Berkeley website.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from U.S. Environmental Protection Agency website.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium hydrogen phthalate.
- University of South Carolina. (n.d.). Chemical Equipment Disinfection/Decontamination. Retrieved from Environmental Health & Safety - University of South Carolina website.
- CP Lab Safety. (n.d.). Glove Compatibility.
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- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. (2015, July 16). Safety Data Sheet: Potassium Hydrogen Phthalate.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- PubMed Central. (n.d.). Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives.
- Emergency and Safety Services. (n.d.). Glove Selection.
- Univar Solutions. (n.d.). Diundecyl Phthalate Unstabilized.
- CDN Isotopes. (n.d.). mono-n-Undecyl Phthalate-3,4,5,6-d4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
